molecular formula C6H15LaO12S3 B087225 Lanthanum ethylsulfate CAS No. 1070-79-7

Lanthanum ethylsulfate

Cat. No.: B087225
CAS No.: 1070-79-7
M. Wt: 514.3 g/mol
InChI Key: ZOIQVLFCKCVMMS-UHFFFAOYSA-K
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Description

Lanthanum ethylsulfate, also known as this compound, is a useful research compound. Its molecular formula is C6H15LaO12S3 and its molecular weight is 514.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl sulfate;lanthanum(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H6O4S.La/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIQVLFCKCVMMS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[La+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15LaO12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648473
Record name Lanthanum tris(ethyl sulfate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070-79-7
Record name Lanthanum tris(ethyl sulfate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Lanthanum Ethylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of lanthanum ethylsulfate, designed for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental chemical and structural properties, synthesis protocols, and its significant applications in advanced scientific research.

Core Molecular and Structural Characteristics

This compound, also referred to as lanthanum tris(ethyl sulfate), is an inorganic compound that has historically served as a critical host material for the study of paramagnetic properties of other rare-earth ions.[1] Its well-defined crystal structure provides an ideal matrix for spectroscopic and magnetic resonance investigations.[1]

Chemical Formula and Composition

The chemical formula for the anhydrous form of this compound is C₆H₁₅LaO₁₂S₃ .[1][2][3] It consists of a central trivalent lanthanum ion (La³⁺) coordinated with three ethyl sulfate ([C₂H₅SO₄]⁻) ligands.[1] The La³⁺ ion achieves a stable electron configuration, similar to the noble gas xenon, by donating three valence electrons.[4]

The most commonly studied form of this compound is the This compound nonahydrate , with the formula La(C₂H₅SO₄)₃·9H₂O .[5] This hydrated form is of particular interest due to its crystalline nature, which is amenable to detailed structural analysis.[5]

PropertyValueSource
Anhydrous Formula C₆H₁₅LaO₁₂S₃[1][3]
Anhydrous Molecular Weight 514.3 g/mol [1][3]
Nonahydrate Formula La(C₂H₅SO₄)₃·9H₂O[5]
Appearance Crystalline Solid[1]
Crystal System Hexagonal[1][6]
Coordination The La³⁺ ion is surrounded by oxygen atoms from the sulfate groups and water molecules.[1][5]
Crystal Structure of the Nonahydrate

The nonahydrate form of this compound crystallizes in a hexagonal system, which provides a highly symmetric and well-defined environment for the central lanthanum ion.[1][5] This structural integrity is the primary reason for its utility as a host lattice in electron paramagnetic resonance (EPR) studies.

The coordination sphere around the La³⁺ ion is of significant interest. It is surrounded by nine water molecules, which form a specific geometric arrangement. Six of these water molecules are situated at the corners of a triangular prism around the lanthanum ion. The remaining three water molecules are located in a plane, extending out from the vertical faces of this prism.[5] This entire arrangement possesses C₃h symmetry.[5]

G La La³⁺ H2O_1 H₂O La->H2O_1 H2O_2 H₂O La->H2O_2 H2O_3 H₂O La->H2O_3 H2O_4 H₂O La->H2O_4 H2O_5 H₂O La->H2O_5 H2O_6 H₂O La->H2O_6 H2O_7 H₂O La->H2O_7 H2O_8 H₂O La->H2O_8 H2O_9 H₂O La->H2O_9 H2O_1->H2O_2 H2O_1->H2O_4 H2O_2->H2O_5 H2O_2->H2O_6 H2O_3->H2O_4 H2O_4->H2O_5 H2O_5->H2O_3 H2O_6->H2O_1 H2O_6->H2O_3

Caption: Coordination of the La³⁺ ion by nine water molecules in the nonahydrate crystal.

Synthesis and Crystal Growth

The preparation of high-quality single crystals of this compound nonahydrate is paramount for its use in spectroscopic and magnetic studies. The synthesis relies on principles of aqueous solution chemistry and controlled crystallization.

Rationale for Synthesis Strategy

The chosen method is analogous to the synthesis of other hydrated lanthanide salts, such as lanthanum sulfate nonahydrate.[6] The core principle involves the reaction of a lanthanum source (elemental lanthanum, or more commonly, lanthanum oxide or hydroxide) with the corresponding acid, followed by crystallization. For this compound, this involves reacting a lanthanum precursor with sulfuric acid and ethanol, or directly with ethylsulfuric acid. Controlled evaporation is then used to promote the growth of large, well-ordered single crystals.

Step-by-Step Synthesis Protocol

This protocol describes a standard laboratory procedure for growing single crystals of La(C₂H₅SO₄)₃·9H₂O.

Materials:

  • Lanthanum(III) oxide (La₂O₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (C₂H₅OH)

  • Deionized Water

  • Beakers, magnetic stirrer, heating plate, and crystallization dish

Procedure:

  • Preparation of Ethylsulfuric Acid: Carefully add concentrated sulfuric acid to an excess of cold ethanol in a flask, keeping the mixture cool in an ice bath. The reaction is exothermic.

  • Reaction with Lanthanum Oxide: Slowly add stoichiometric amounts of lanthanum(III) oxide powder to the ethylsulfuric acid solution with continuous stirring. Gentle heating may be applied to facilitate the dissolution of the oxide.

    • Causality Note: Using a high-purity lanthanum oxide precursor is critical to avoid the incorporation of other rare-earth impurities into the crystal lattice, which would interfere with subsequent spectroscopic measurements.

  • Neutralization and Filtration: Carefully neutralize any excess acid. Filter the resulting solution to remove any unreacted solids or impurities.

  • Crystal Growth: Transfer the clear solution to a crystallization dish. Cover the dish loosely to allow for slow evaporation of the solvent at room temperature.

    • Self-Validation Check: Slow evaporation is crucial. Rapid crystallization will lead to the formation of polycrystalline powder rather than the desired large single crystals. The process may take several days to weeks.

  • Harvesting and Storage: Once crystals of suitable size have formed, carefully decant the mother liquor. Gently wash the crystals with a small amount of cold ethanol to remove any surface impurities and then dry them. The crystals are hygroscopic and should be stored in a desiccator.[5]

Applications in Advanced Research

The primary utility of this compound in a research context is as a diamagnetic host lattice for studying the properties of other paramagnetic lanthanide ions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Lanthanum itself is diamagnetic, meaning it does not have unpaired electrons and is not EPR active. This property is precisely why it is an excellent host material. When a small amount of another paramagnetic rare-earth ion (like cerium, neodymium, or gadolinium) is doped into the this compound crystal structure, the dopant ions substitute the La³⁺ ions.[1]

Because the host lattice is diamagnetic, the magnetic interactions between the doped paramagnetic ions are minimized. This "magnetic dilution" allows for the high-resolution study of the electronic structure and magnetic behavior of the individual dopant ions without interference from neighboring ions.[1] For example, studies on cerium-doped this compound have been used to determine the precise g-values of the cerium ion in the crystal field.[1]

Spectroscopic and Thermal Studies

The well-defined structure of this compound nonahydrate has also made it a valuable subject for Raman spectroscopy and thermal analysis.[5] Studies of its Raman spectrum have provided insights into the vibrational modes of the ethyl sulfate group and the lattice vibrations of the crystal.[5] Furthermore, specific heat measurements at very low temperatures have been used to understand spin-phonon interactions, which are crucial for the development of quantum technologies.[5]

G cluster_synthesis Crystal Synthesis cluster_application Experimental Application La2O3 Lanthanum Oxide (Precursor) Acid Ethylsulfuric Acid (Reactant) La2O3->Acid Solution Aqueous Solution of La(EtSO₄)₃ Acid->Solution Crystal Single Crystal Growth (Slow Evaporation) Solution->Crystal Doping Doping with Paramagnetic Ion (e.g., Ce³⁺) Crystal->Doping Host Lattice EPR EPR Spectroscopy Doping->EPR Analysis Data Analysis: g-values, Hyperfine Structure EPR->Analysis Insights Insights into Electronic Structure & Magnetism Analysis->Insights Provides

Caption: Workflow from synthesis to application of this compound in EPR studies.

Conclusion

This compound, particularly in its nonahydrate form, remains a compound of significant interest for fundamental research in physics and chemistry. Its value is derived not from the properties of the compound itself, but from the pristine, ordered, and diamagnetic environment its crystal lattice provides. This allows for the precise investigation of the electronic and magnetic properties of doped rare-earth ions, which is essential for advancing our understanding of magnetism, developing new materials, and pushing the boundaries of spectroscopic techniques.

References

  • This compound - 1070-79-7 - Vulcanchem. (n.d.).
  • This compound [1070-79-7] | King-Pharm. (n.d.).
  • 란타늄에틸황산염 1070-79-7 wiki - Kr. (n.d.).
  • Krishnamurthy, N., & Krishnan, R. S. (n.d.). Raman spectrum of lanthanum ethyl sulphate nonahydrate.
  • Lanthanum(III) sulfate - Wikipedia. (n.d.).
  • Lanthanum - Wikipedia. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Lanthanum Ethylsulfate Crystals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive exploration of the core physical properties of lanthanum ethylsulfate nonahydrate, La(C₂H₅SO₄)₃·9H₂O. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide a deeper understanding of the experimental methodologies and the scientific principles that underpin the characterization of this important crystal. This compound has historically served as a crucial host matrix for the spectroscopic investigation of other rare-earth ions, making a thorough understanding of its intrinsic properties essential for advancements in materials science and related fields.

Crystallography and Crystal Structure: The Foundation of Physical Properties

The arrangement of atoms within a crystal dictates its macroscopic physical properties. This compound nonahydrate crystallizes in the hexagonal system, a structure that provides a highly symmetric and well-defined environment for the central lanthanum ion. This high degree of order is fundamental to its utility in spectroscopic and magnetic studies.

Crystal System and Space Group

Early X-ray diffraction studies, later refined by Fitzwater and Rundle in 1959, established that this compound nonahydrate belongs to the hexagonal crystal system. The symmetry of the arrangement of atoms and molecules within the crystal is described by the C₃h point group for the lanthanum ion site.[1] This specific symmetry is crucial for interpreting spectroscopic data, as it governs the selection rules for electronic transitions.

Lattice Parameters

The unit cell is the fundamental repeating unit of a crystal structure. For this compound nonahydrate, the dimensions of the hexagonal unit cell have been reported as:[1]

ParameterValue (Å)
a14.08
b14.08
c7.11

These parameters define the geometry of the crystalline lattice and are essential for any detailed structural analysis or theoretical modeling.

Coordination Environment

The lanthanum ion (La³⁺) is coordinated to nine water molecules.[1] Six of these water molecules are situated at the corners of a trigonal prism around the lanthanum ion, while the remaining three lie in a plane passing through the lanthanum ion and capping the rectangular faces of the prism. This coordination geometry creates a specific crystal field environment that influences the electronic energy levels of the lanthanum ion and any doped paramagnetic ions.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

The determination of crystal structure and lattice parameters is primarily achieved through single-crystal X-ray diffraction.

Methodology:

  • Crystal Selection: A high-quality single crystal of this compound nonahydrate, free from significant defects, is carefully selected and mounted on a goniometer head.

  • X-ray Source: A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal.

  • Diffraction Pattern Generation: The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected by an area detector. The angles and intensities of the diffracted beams are recorded.

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the individual atoms within the unit cell are then determined by solving the phase problem and refining the structural model against the experimental data.

Causality: The regular arrangement of atoms in the crystal lattice causes the incident X-rays to be diffracted in a predictable pattern. The geometry of this pattern is directly related to the dimensions of the unit cell, while the intensities of the diffracted beams are determined by the arrangement and type of atoms within the unit cell.

G cluster_crystal_structure Crystal Structure Determination Single Crystal Single Crystal Diffraction Diffraction Single Crystal->Diffraction X-ray Beam X-ray Beam X-ray Beam->Diffraction Detector Detector Diffraction->Detector Data Analysis Data Analysis Detector->Data Analysis Lattice Parameters & Space Group Lattice Parameters & Space Group Data Analysis->Lattice Parameters & Space Group Atomic Coordinates Atomic Coordinates Data Analysis->Atomic Coordinates

Caption: Workflow for Single-Crystal X-ray Diffraction.

Spectroscopic Properties: Probing the Electronic Environment

Spectroscopic techniques are invaluable for understanding the electronic structure and local environment of ions within a crystal.

Raman Spectroscopy

Raman spectroscopy probes the vibrational modes of a crystal, providing insights into its structure and bonding. A study of the Raman spectrum of this compound nonahydrate has identified vibrational modes corresponding to the ethyl sulfate group, the coordinated water molecules, and the lattice vibrations.[1] The observed Raman lines are consistent with the C₃h symmetry of the lanthanum ion's coordination site.

Optical Absorption

This compound crystals are transparent in the visible region of the electromagnetic spectrum, a property that makes them excellent hosts for studying the absorption and fluorescence spectra of doped rare-earth ions. The crystal field created by the nine water molecules surrounding the lanthanum site splits the electronic energy levels of the doped ions, leading to sharp, well-defined absorption lines.

Experimental Protocol: UV-Vis-NIR Absorption Spectroscopy

This technique measures the absorption of light as a function of wavelength.

Methodology:

  • Sample Preparation: A single crystal of this compound is polished to have flat, parallel faces.

  • Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used. One beam passes through the crystal, and the other serves as a reference.

  • Measurement: The absorbance of the crystal is measured over the desired wavelength range.

  • Data Analysis: The absorption spectrum is plotted, revealing the wavelengths at which the crystal absorbs light. For doped crystals, these absorption peaks correspond to electronic transitions of the dopant ion.

Causality: The absorption of photons of specific energies (wavelengths) excites electrons from lower to higher energy levels. The energies of these transitions are determined by the electronic structure of the ions and the influence of the crystal field.

Thermal Properties: Stability and Decomposition

The thermal behavior of hydrated crystals like this compound nonahydrate is characterized by dehydration and subsequent decomposition of the anhydrous salt.

Dehydration and Decomposition
  • Dehydration: Upon heating, the nine water molecules are lost. This process is often multi-stepped, with the different water molecules being removed at different temperatures depending on their bonding environment. This is an endothermic process.

  • Decomposition of the Anhydrous Salt: At higher temperatures, the anhydrous this compound will decompose. The ethylsulfate anion will break down, releasing gaseous products such as sulfur oxides and hydrocarbons.

  • Final Residue: The final solid product at high temperatures is expected to be lanthanum oxide (La₂O₃).

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and an inert reference.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of powdered this compound nonahydrate is placed in a crucible.

  • Instrumentation: A simultaneous TGA/DTA instrument is used. The sample and an inert reference (e.g., alumina) are heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Measurement: The instrument records the sample's mass and the temperature difference between the sample and the reference as a function of the furnace temperature.

  • Data Analysis: The TGA curve shows the percentage of mass lost at different temperatures, corresponding to dehydration and decomposition. The DTA curve shows endothermic or exothermic peaks at temperatures where phase transitions or reactions occur.

Causality: The input of thermal energy causes the breaking of chemical bonds, leading to the release of volatile components (water, gaseous decomposition products) and resulting in a decrease in mass. Phase transitions and chemical reactions are accompanied by the absorption or release of heat, which is detected by DTA.

G cluster_thermal_analysis Thermal Analysis Workflow Sample Heating Sample Heating Mass Change (TGA) Mass Change (TGA) Sample Heating->Mass Change (TGA) Temperature Difference (DTA) Temperature Difference (DTA) Sample Heating->Temperature Difference (DTA) Dehydration Events Dehydration Events Mass Change (TGA)->Dehydration Events Decomposition Events Decomposition Events Mass Change (TGA)->Decomposition Events Temperature Difference (DTA)->Dehydration Events Temperature Difference (DTA)->Decomposition Events Phase Transitions Phase Transitions Temperature Difference (DTA)->Phase Transitions

Caption: Conceptual workflow of TGA/DTA analysis.

Magnetic Properties: A Diamagnetic Host

The magnetic properties of a material are determined by the presence or absence of unpaired electrons in its constituent atoms or ions.

Magnetic Susceptibility

The lanthanum(III) ion has a closed-shell electronic configuration ([Xe]), meaning it has no unpaired electrons. Consequently, this compound is a diamagnetic material. Diamagnetic materials are weakly repelled by a magnetic field.

A key characteristic of diamagnetism is that the magnetic susceptibility is negative and essentially independent of temperature. This property is crucial for its use as a host material for studying the magnetic properties of paramagnetic rare-earth ions. The diamagnetic nature of the this compound host provides a magnetically "clean" background, allowing the much stronger paramagnetic signals from the dopant ions to be studied without interference.

Experimental Protocol: Magnetic Susceptibility Measurement

The magnetic susceptibility of a material can be measured using a SQUID (Superconducting Quantum Interference Device) magnetometer or a vibrating sample magnetometer (VSM).

Methodology:

  • Sample Preparation: A known mass of powdered or single-crystal this compound is placed in a sample holder.

  • Measurement: The sample is placed in a uniform magnetic field, and the force exerted on the sample is measured as a function of the applied field strength and temperature.

  • Data Analysis: The magnetic moment of the sample is determined from the measured force. The magnetic susceptibility is then calculated by dividing the magnetic moment by the applied magnetic field strength and the sample mass.

Causality: In a diamagnetic material, the applied magnetic field induces a small magnetic moment in the opposite direction to the field, leading to a weak repulsion. Since this effect is due to the orbital motion of all electrons, it is not significantly affected by thermal agitation.

Optical Properties: A Window to the Microscopic World

The interaction of light with a crystal is described by its optical properties, such as its refractive index and transparency.

Transparency

As previously mentioned, this compound nonahydrate crystals are transparent to visible light. This transparency is a direct consequence of the large energy gap between the highest occupied and lowest unoccupied electronic energy levels in the crystal. Photons in the visible range do not have sufficient energy to excite electrons across this gap, and therefore are not absorbed.

Refractive Index

Experimental Protocol: Refractive Index Measurement (Minimum Deviation Method)

The refractive index of a transparent crystal can be accurately measured using a goniometer-spectrometer.

Methodology:

  • Crystal Preparation: A prism is fabricated from a single crystal of this compound nonahydrate with two polished faces at a known angle (the prism angle, A).

  • Measurement: A beam of monochromatic light is passed through the prism. The prism is rotated until the angle of deviation (D) between the incident and emergent beams is at a minimum.

  • Calculation: The refractive index (n) is calculated using the formula: n = sin((A + D_min)/2) / sin(A/2) where D_min is the angle of minimum deviation.

Causality: The change in the speed of light as it enters and exits the crystal causes the light to bend, or refract. The extent of this bending is determined by the refractive index of the crystal and the angle at which the light strikes the surface.

References

  • Ashcroft, C. (2022).
  • Cooke, A. H., et al. (1957). Hyperfine Interactions in Rare Earth Ethyl Sulphates. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 240(1220), 97-108.
  • Krishnamurthy, N., & Krishnan, R. S. (1963). Raman Spectrum of Lanthanum Ethyl Sulphate Nonahydrate. Proceedings of the Indian Academy of Sciences - Section A, 57(6), 352-362.
  • Langmuir, I. (1913). The Vapor Pressure of Metallic Tungsten. Physical Review, 2(5), 329-342.
  • Mettler Toledo. (n.d.). MP50 Melting Point System.
  • Rudolph Research Analytical. (n.d.). J357 Refractometer.
  • TA Instruments. (n.d.). Discovery TGA-MS.
  • Vishwamittar, & Puri, S. P. (1974). A study of erbium, thulium and other rare earth ethyl sulphates. Indian Journal of Pure and Applied Physics, 12(3), 199-203.
  • Shahbazi, S., et al. (2016). Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates. Journal of Radioanalytical and Nuclear Chemistry, 310(2), 735-743.
  • Krüss. (n.d.). HR 901 Universal Hand Refractometer.
  • Guerreiro, H. M., et al. (2021). Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O. International Journal of Development Research, 11(01), 43318-43321.

Sources

A Comprehensive Technical Guide to the Synthesis of High-Purity Lanthanum Ethylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed methodology for the synthesis of high-purity lanthanum ethylsulfate, La(C₂H₅SO₄)₃. The protocol herein is designed for researchers, scientists, and professionals in drug development who require a reliable method for producing this compound with a focus on achieving exceptional purity. The synthesis is predicated on fundamental chemical principles and incorporates field-proven insights to ensure a robust and reproducible process.

Introduction: The Significance of High-Purity this compound

This compound is a compound of considerable interest in various scientific domains. Its well-defined crystalline structure makes it an excellent host material for spectroscopic and magnetic resonance studies of other rare-earth ions.[1] In these applications, the purity of the host lattice is paramount, as even trace impurities can significantly perturb the electronic and magnetic properties of the doped ions being investigated. The chemical formula for this compound is C₆H₁₅LaO₁₂S₃, and it has a molecular weight of 514.3 g/mol .[1][2] This guide details a synthesis pathway that emphasizes the mitigation of impurities from the starting materials through to the final crystalline product.

The Strategic Approach to Purity: A Self-Validating Protocol

The synthesis of high-purity this compound is approached as a multi-stage process, where each step is designed to either prevent the introduction of impurities or actively remove them. The core of this strategy lies in the careful selection and preparation of precursors, a controlled reaction environment, and meticulous purification of the final product.

Precursor Selection and Preparation: The Foundation of Purity

The quality of the final product is intrinsically linked to the purity of the starting materials. This protocol commences with a commercially available, high-purity lanthanum salt. While several salts could be used, lanthanum carbonate (La₂(CO₃)₃) is often a good choice due to its insolubility in water, which allows for purification by washing, and its ready reaction with acids. Alternatively, high-purity lanthanum oxide (La₂O₃) can be used.[3][4]

Rationale for Precursor Choice:

  • Lanthanum Carbonate: Its insolubility in neutral water allows for the removal of soluble impurities through repeated washing. It reacts cleanly with the acidic ethylsulfuric acid, releasing carbon dioxide as the only gaseous byproduct.[5][6]

  • Lanthanum Oxide: A high-purity oxide can also serve as an excellent starting material. It is crucial to ensure the oxide is freshly calcined to remove any absorbed moisture or carbon dioxide from the atmosphere.[3][4][7]

Synthesis of Ethylsulfuric Acid: A Critical Reagent

Protocol for Ethylsulfuric Acid Synthesis: This synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: A flask equipped with a dropping funnel and a magnetic stirrer is placed in an ice bath.

  • Reactants: Concentrated sulfuric acid (98%) is cooled in the flask. Absolute ethanol is placed in the dropping funnel.

  • Reaction: The ethanol is added dropwise to the stirred, cold sulfuric acid. The temperature must be maintained below 10 °C to minimize the formation of diethyl ether and other byproducts.

  • Completion: After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

The resulting liquid is a mixture of ethylsulfuric acid, unreacted sulfuric acid, and water. This mixture is used directly in the next step.

The Core Synthesis: Reaction of Lanthanum Carbonate with Ethylsulfuric Acid

This step involves the controlled reaction of the high-purity lanthanum carbonate with the freshly prepared ethylsulfuric acid.

Detailed Experimental Protocol:

  • Reaction Vessel: A clean, dry reaction vessel equipped with a stirrer and a gas outlet (to vent CO₂) is used.

  • Reactant Addition: A stoichiometric amount of high-purity lanthanum carbonate is slowly added in small portions to the stirred ethylsulfuric acid solution. A slight excess of the lanthanum carbonate can be used to ensure all the sulfuric acid is consumed, which simplifies the subsequent purification.

  • Reaction Control: The addition is performed slowly to control the effervescence of carbon dioxide. The reaction is exothermic, and the temperature should be monitored.

  • Reaction Completion: After all the lanthanum carbonate has been added, the mixture is gently heated (e.g., to 50-60 °C) for a few hours to ensure the reaction is complete. The endpoint is reached when the addition of a small amount of acid to a filtered sample of the solution does not produce any further effervescence.

  • Filtration: The reaction mixture is then filtered to remove any unreacted lanthanum carbonate and other solid impurities.

Purification and Crystallization: Achieving High Purity

The final and most critical stage of the synthesis is the purification of the this compound. The primary method for purifying crystalline solids is recrystallization.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Water is a suitable solvent for this compound.

  • Dissolution: The filtrate from the previous step, which contains the this compound, is gently heated to reduce its volume and create a saturated solution. Care should be taken not to overheat the solution, which could lead to decomposition.

  • Cooling and Crystallization: The saturated solution is then allowed to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals, which tend to exclude impurities. The cooling can be continued in a refrigerator or ice bath to maximize the yield.

  • Crystal Harvesting: The resulting crystals are collected by filtration.

  • Washing: The crystals are washed with a small amount of ice-cold deionized water to remove any residual mother liquor.

  • Drying: The purified crystals are dried in a desiccator over a suitable drying agent.

For exacting applications, multiple recrystallization steps may be necessary to achieve the desired level of purity.

Characterization of High-Purity this compound

To validate the purity of the synthesized this compound, several analytical techniques can be employed:

  • X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the compound.[3][9]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify trace metal impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the ethylsulfate and confirm the absence of impurities like carbonates or nitrates.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and hydration state of the compound.[10]

Quantitative Data and Workflow Summary

Parameter Value/Range Notes
Purity of La₂(CO₃)₃ >99.99%Essential for high-purity final product.
Ethanol to H₂SO₄ Ratio ~1:1.2 (molar)A slight excess of sulfuric acid ensures complete reaction of ethanol.
Reaction Temperature < 10 °CFor ethylsulfuric acid synthesis to minimize byproducts.
Crystallization Yield 70-85%Dependent on the number of recrystallization steps.
Final Purity >99.995%Achievable with careful execution of the protocol.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of high-purity this compound.

Synthesis_Workflow cluster_precursor Precursor Preparation cluster_synthesis Core Synthesis cluster_purification Purification & Characterization La2CO3 High-Purity Lanthanum Carbonate Reaction Reaction with Lanthanum Carbonate La2CO3->Reaction EtOH Absolute Ethanol Ethylsulfuric_Acid Ethylsulfuric Acid Synthesis EtOH->Ethylsulfuric_Acid H2SO4 Conc. Sulfuric Acid H2SO4->Ethylsulfuric_Acid Ethylsulfuric_Acid->Reaction Filtration Filtration Reaction->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_Product High-Purity This compound Drying->Final_Product Characterization Characterization (XRD, ICP-MS, etc.) Final_Product->Characterization

Caption: Workflow for the synthesis of high-purity this compound.

Conclusion

The synthesis of high-purity this compound is a meticulous process that demands attention to detail at every stage. By starting with high-purity precursors, carefully controlling reaction conditions, and employing rigorous purification techniques, it is possible to obtain a product suitable for the most demanding scientific applications. The protocol outlined in this guide provides a robust framework for achieving this goal, emphasizing the chemical principles that underpin each step to ensure a reproducible and reliable synthesis.

References

  • This compound - 1070-79-7 - Vulcanchem. (n.d.).
  • Stepin, V. D., Kolesnikov, A. A., & Ovcharenko, S. V. (1989). Lanthanum purification by extractive crystallization. Vysokochistye Veshchestva, (2).
  • Novel Synthesis and Characterization of Lanthanum oxide Nanoparticles from Nano-sized Lanthanum(III) Compound. (n.d.). Journal of Environmental Nanotechnology.
  • Purification of lanthanum salts. (1946). U.S. Patent No. 2,394,586.
  • Purification process of lanthanum and neodymium from mixed rare earth. (n.d.). ResearchGate.
  • This compound | 1070-79-7. (n.d.). ChemicalBook.
  • Extraction of Lanthanum Oxide from Different Spent Fluid Catalytic Cracking Catalysts by Nitric Acid Leaching and Cyanex 923 Solvent Extraction Methods. (n.d.). MDPI.
  • Synthesis, Characterization and Electrochemical Properties of Lanthanum Oxysulfate Nanoceramic. (n.d.). ResearchGate.
  • Research of High-Purity Lanthanum Prepared by Zone Refining. (n.d.). MDPI.
  • Xing, Y., Liu, Y., Shi, Z., Meng, H., & Pang, W. (2003). Synthesis and structure of organically templated lanthanum sulfate [C4N3H16][La(SO4)3]·H2O. Journal of Solid State Chemistry, 174(2), 381-385.
  • Saravani, H., & Jehali, M. A. (2016). Synthesis and Characterization of Lanthanum Oxide and Lanthanumoxid Carbonate Nanoparticles from Thermalizes of [La(acacen)]. Oriental Journal of Chemistry, 32(1), 491-498.
  • New lanthanum (III) complex--synthesis, characterization, and cytotoxic activity. (n.d.). PubMed.
  • High-Purity Lanthanum Sulfate Powder: Properties, Applications, and Sourcing Guide. (n.d.).
  • Phosphate starvation as an antimicrobial strategy: the controllable toxicity of lanthanum oxide nanoparticles. (2012). The Royal Society of Chemistry.
  • Lanthanum Carbonate - A New Phosphate Binding Drug in Advanced Renal Failure. (n.d.). ResearchGate.
  • Vasconcellos, M. E. de, Queiroz, C. A. da S., Rocha, S. M. R., Seneda, J. A., Pedreira, W. R., Sarkis, J. E. S., Forbicini, C. A. L. G. O., & Abrao, A. (2002). Production of high purity lanthanum for research and development application. INIS-IAEA.
  • Synthesis and Characterization of Lanthanum Oxide La2O3 Net-like Nanoparticles By New Combustion Method. (2021). Biointerface Research in Applied Chemistry.
  • [Lanthanum carbonate in clinical practice]. (n.d.). PubMed.
  • PURIFICATION OF LANTHANUM OXIDE BY MAGNETIC NANO-COMPOSITE ALGINATE BEADS AFTER ITS CONCENTRATION FROM ACIDIC MONAZITE LEACH LIQ. (n.d.). ResearchGate.
  • Lanthanum carbonate: A new phosphate binder. (n.d.). Request PDF.
  • Lanthanum-doped magnetic biochar activating persulfate in the degradation of florfenicol. (2024). Science of The Total Environment.
  • Therapeutic use of the phosphate binder lanthanum carbonate. (n.d.). PubMed.
  • Lanthanum carbonate for the control of hyperphosphatemia in chronic renal failure patients: a new oral powder formulation. (2013). PubMed Central.
  • Process of making ethyl sulfates. (1920). U.S. Patent No. 1,339,947.
  • A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. (n.d.). Radboud Repository.
  • Preparation of ethyl sulfate. (2018). Sciencemadness Discussion Board.
  • Preparation of methyl ethyl sulfate and its use as an alkylation agent. (n.d.). IDEALS.

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crystal structure of lanthanum ethylsulfate nonahydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of Lanthanum Ethylsulfate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound nonahydrate, with the chemical formula La(C₂H₅SO₄)₃·9H₂O, is a hydrated salt of the rare-earth element lanthanum. The arrangement of its constituent ions and water molecules in a crystalline lattice gives rise to a well-defined three-dimensional structure. Understanding this crystal structure is paramount for researchers in various fields, including materials science and drug development, as the precise atomic arrangement governs the compound's physical and chemical properties. This guide provides a comprehensive technical overview of the , detailing its crystallographic parameters, coordination environment, and the experimental methodology used for its determination.

Crystallographic Parameters and Crystal System

The has been meticulously determined using single-crystal X-ray diffraction. The compound crystallizes in the hexagonal system, which is characterized by a high degree of symmetry.

Unit Cell and Space Group

The fundamental repeating unit of a crystal is the unit cell, defined by its lattice parameters. For this compound nonahydrate, these parameters have been determined with high precision. The crystal structure belongs to the space group P6₃/m.[1] This space group designation indicates a primitive hexagonal lattice with a 6₃ screw axis and a mirror plane perpendicular to it.

A summary of the crystallographic data for this compound nonahydrate is presented in the table below.

ParameterValueReference
Crystal SystemHexagonal[1]
Space GroupP6₃/m[1]
a14.045(1) Å[1]
c7.0996(5) Å[1]
α90°[1]
β90°[1]
γ120°[1]
Z2[1]

Table 1: Crystallographic Data for this compound Nonahydrate at 171 K.

The parameter Z represents the number of formula units per unit cell.

The Coordination Environment of the Lanthanum Ion

The lanthanum ion (La³⁺) in this structure is centrally located and its immediate chemical environment, or coordination sphere, is of particular interest. The La³⁺ ion is coordinated by nine water molecules.[1] This arrangement is a hallmark of the hydrated rare-earth ethylsulfates.

Geometry of the Coordination Polyhedron

The nine coordinating water molecules form a specific geometric arrangement around the lanthanum ion. This coordination polyhedron exhibits C₃h symmetry.[2] This symmetry implies the presence of a threefold rotation axis and a horizontal mirror plane. Six of the water molecules are situated at the corners of a trigonal prism, with three above and three below the lanthanum ion. The remaining three water molecules lie in the same plane as the lanthanum ion, positioned out from the centers of the three vertical faces of the trigonal prism.[2]

The Role of Water of Hydration

The nine water molecules, often referred to as water of hydration, are integral to the stability of the crystal structure. They directly bond to the lanthanum ion, satisfying its coordination requirements. Furthermore, these water molecules participate in a network of hydrogen bonds with the oxygen atoms of the ethylsulfate anions, creating a robust three-dimensional framework.[1] The hygroscopic nature of the crystal underscores the importance of these water molecules in maintaining the structural integrity.[2]

Experimental Determination of the Crystal Structure

The determination of the is a multi-step process that relies on the principles of X-ray diffraction.

Experimental Workflow

Crystal_Structure_Determination cluster_synthesis Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Single Crystal Synthesis Mounting Crystal Mounting Synthesis->Mounting Selection of high-quality crystal XRay X-ray Diffraction Mounting->XRay Exposure to monochromatic X-ray beam Indexing Unit Cell Determination XRay->Indexing Collection of diffraction pattern Integration Intensity Integration Indexing->Integration Determination of lattice parameters Solution Structure Solution (e.g., Patterson or Direct Methods) Integration->Solution Measurement of reflection intensities Refinement Structure Refinement Solution->Refinement Generation of initial structural model Validation Model Validation Refinement->Validation Optimization of atomic coordinates and thermal parameters Final_Structure Final Crystal Structure Validation->Final_Structure Assessment of model quality

Workflow for the determination of a crystal structure.

Step-by-Step Methodology
  • Single Crystal Synthesis: High-quality single crystals of this compound nonahydrate are grown from an aqueous solution containing lanthanum ions and ethylsulfate ions. Slow evaporation of the solvent is a common technique to promote the formation of well-ordered crystals suitable for X-ray diffraction analysis.

  • Crystal Mounting and Data Collection: A suitable single crystal is carefully selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal, producing a unique diffraction pattern of spots.

  • Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of these spots are then measured and integrated.

  • Structure Solution: The integrated intensity data is used to solve the "phase problem" and generate an initial model of the electron density within the unit cell. This can be achieved through various methods, such as the Patterson method or direct methods.

  • Structure Refinement: The initial structural model is refined by adjusting the atomic positions and thermal displacement parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.

  • Model Validation: The final refined crystal structure is validated using various crystallographic metrics to ensure its accuracy and reliability.

Conclusion

The is a well-characterized example of a hydrated rare-earth salt. Its hexagonal crystal system and the nine-coordinate lanthanum ion surrounded by water molecules are key features. The intricate network of hydrogen bonding between the coordinated water molecules and the ethylsulfate anions plays a crucial role in stabilizing the entire crystal lattice. A thorough understanding of this structure, obtained through single-crystal X-ray diffraction, provides a fundamental basis for further research into the properties and potential applications of this and isomorphous rare-earth compounds.

References

  • Gerkin, R. E. & Reppart, W. J. (1984). The structures of the lanthanide ethyl sulfate enneahydrates, M(C₂H₅SO₄)₃·9H₂O [M = La-Lu (except Pm)], at 171 K. Acta Crystallographica Section C: Crystal Structure Communications, 40(5), 781-786. [Link]

  • Krishnamurthy, N. & Krishnan, R. S. (1963). Raman Spectrum of Lanthanum Ethyl Sulphate Nonahydrate. Proceedings of the Indian Academy of Sciences - Section A, 57(6), 352-361. [Link]

Sources

A Foundational Matrix: The Historical Role of Lanthanum Ethylsulfate in Unraveling Rare-Earth Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For decades, the advancement of rare-earth spectroscopy was intrinsically linked to the availability of suitable crystalline host materials. Among these, lanthanum ethylsulfate, La(C₂H₅SO₄)₃·9H₂O, emerged as a cornerstone, providing a diamagnetic and crystallographically well-defined environment to probe the intricate electronic structures of other lanthanide ions. This in-depth technical guide explores the historical applications of this compound in spectroscopy, detailing the causality behind its selection, the experimental protocols it enabled, and the foundational insights it helped to uncover. We will delve into its pivotal role in electron paramagnetic resonance, optical absorption, and Raman spectroscopy, providing a comprehensive overview for researchers, scientists, and professionals in drug development who seek to understand the historical context and experimental underpinnings of lanthanide chemistry and physics.

Introduction: The Need for a "Silent" Host

The study of the spectroscopic properties of paramagnetic rare-earth ions in the mid-20th century presented a significant challenge: isolating the behavior of individual ions from the complexities of their immediate environment. In concentrated materials, strong magnetic interactions between neighboring paramagnetic ions broaden the spectral lines, obscuring the fine details of their electronic energy levels. The solution lay in the technique of magnetic dilution, where a small amount of the paramagnetic ion of interest is doped into a diamagnetic, isostructural host crystal.

This compound proved to be an exemplary host for this purpose. As a diamagnetic salt, it provided a magnetically "silent" background, minimizing line broadening effects. Its hexagonal crystal structure offered a consistent and well-understood environment for the doped rare-earth ions, allowing for precise analysis of the crystal field effects on their electronic states.[1] This guide will illuminate the historical significance of this compound as a model system that paved the way for a deeper understanding of the fundamental properties of the lanthanides.

The Strategic Advantage: Structural and Chemical Properties

The utility of this compound in spectroscopy is rooted in its distinct structural and chemical characteristics.

Crystal Structure: A Well-Defined Playground for Ions

This compound crystallizes in the hexagonal system, a structural feature that was crucial for early spectroscopic investigations.[1] This high degree of symmetry simplifies the theoretical interpretation of the crystal field, the electrostatic field created by the surrounding ligands that splits the electronic energy levels of the doped rare-earth ion. The consistency of this crystalline environment across the entire series of rare-earth ethylsulfates allowed for systematic studies of how electronic properties evolve across the lanthanide series.[2]

The coordination environment around the lanthanum ion is of particular interest. The metal ion is surrounded by nine water molecules, creating a specific coordination polyhedron.[3] This arrangement dictates the symmetry and strength of the crystal field experienced by a dopant rare-earth ion.

La La³⁺ H2O_1 H₂O La->H2O_1 H2O_2 H₂O La->H2O_2 H2O_3 H₂O La->H2O_3 H2O_4 H₂O La->H2O_4 H2O_5 H₂O La->H2O_5 H2O_6 H₂O La->H2O_6 H2O_7 H₂O La->H2O_7 H2O_8 H₂O La->H2O_8 H2O_9 H₂O La->H2O_9

Figure 1: Simplified 2D representation of the coordination of the Lanthanum ion with nine water molecules in the ethylsulfate crystal.

Chemical Properties: A Stable and Versatile Matrix

Chemically, this compound is stable and can be grown into large, high-quality single crystals, a prerequisite for many spectroscopic experiments that require precise alignment of the crystal axes with respect to the incident radiation or an external magnetic field.[1] Its solubility in water facilitates the doping process, allowing for the straightforward incorporation of other rare-earth ions at controlled concentrations during crystal growth.

Key Historical Applications in Spectroscopy

The unique properties of this compound made it an indispensable tool in several key areas of spectroscopic research.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Causality: Early EPR studies of rare-earth ions were hampered by the short spin-lattice relaxation times and significant spin-spin interactions in concentrated salts. Diluting the paramagnetic ions in the diamagnetic this compound host lattice effectively mitigated these issues, allowing for the observation of well-resolved EPR spectra.

Experimental Protocol:

  • Crystal Growth: Single crystals of this compound doped with a small percentage (typically 0.1-1%) of the desired rare-earth ion were grown from aqueous solutions by slow evaporation.

  • Sample Mounting: A small, oriented single crystal was mounted in a resonant cavity at the center of an electromagnet. The crystal orientation could be precisely controlled.

  • Microwave Irradiation: The sample was irradiated with microwaves of a fixed frequency while the external magnetic field was swept.

  • Signal Detection: Absorption of microwave radiation by the sample was detected as a function of the magnetic field, yielding the EPR spectrum.

  • Data Analysis: The positions and splittings of the resonance lines were analyzed using a spin Hamiltonian to determine parameters such as g-factors and hyperfine coupling constants.

Insights Gained: These pioneering EPR studies provided a wealth of information about the electronic ground states of rare-earth ions, including the effects of the crystal field on their magnetic properties.[2] For instance, the paramagnetic resonance of trivalent promethium-147 was observed in a single crystal of this compound, revealing its hyperfine structure.[1]

cluster_crystal_prep Crystal Preparation cluster_epr_measurement EPR Measurement cluster_analysis Data Analysis A Doped this compound Solution B Slow Evaporation A->B C Single Crystal Growth B->C D Oriented Crystal in Resonant Cavity C->D E Microwave Irradiation & Magnetic Field Sweep D->E F Detection of Microwave Absorption E->F G EPR Spectrum F->G H Spin Hamiltonian Analysis G->H I Determination of g-factors & Hyperfine Constants H->I

Sources

magnetic susceptibility of lanthanum ethylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Magnetic Susceptibility of Lanthanum Ethylsulfate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the , a compound of significant historical and practical importance in the study of lanthanide magnetism. Designed for researchers, materials scientists, and professionals in related fields, this document delves into the theoretical underpinnings, experimental methodologies, and critical applications of this unique material. We will explore the causality behind its diamagnetic nature and provide field-proven protocols for its characterization.

Introduction: The Significance of a Diamagnetic Host

The lanthanide series of elements is renowned for its fascinating magnetic properties, which arise from the progressive filling of the 4f electron shell.[1] Most trivalent lanthanide ions possess unpaired 4f electrons, rendering them paramagnetic.[2][3] However, Lanthanum (La), the first element in the series, presents a notable exception. In its stable +3 oxidation state, the La³⁺ ion has an electron configuration of [Xe] 4f⁰, meaning it has no unpaired electrons.[2] Consequently, materials containing the La³⁺ ion, such as this compound, are expected to be diamagnetic—a property that makes them ideal as "magnetic diluents" or host lattices.[4][5]

This compound, with the chemical formula La(C₂H₅SO₄)₃·9H₂O, has historically served as a crucial host material for fundamental studies of the paramagnetic properties of other rare-earth ions.[4] By doping small amounts of paramagnetic lanthanide ions into the diamagnetic this compound crystal lattice, researchers can isolate individual ion behavior and study phenomena like electron paramagnetic resonance and magnetic relaxation without the complicating effects of strong magnetic interactions between neighboring ions. Understanding the intrinsic magnetic susceptibility of the host material is therefore a prerequisite for accurately interpreting the properties of the doped paramagnetic centers.

Theoretical Framework: The Origin of Diamagnetism in this compound

A material's response to an applied magnetic field is quantified by its magnetic susceptibility (χ). This response can be categorized as diamagnetic, paramagnetic, or ferromagnetic, among others.

  • Diamagnetism: This is a fundamental property of all matter, arising from the orbital motion of electrons. When a magnetic field is applied, it induces a small magnetic moment in a direction that opposes the field, leading to weak repulsion.[5] In substances where all electrons are paired, this is the only magnetic response. The molar magnetic susceptibility (χ_m) for diamagnetic materials is negative, small (typically on the order of 10⁻⁴ to 10⁻⁶ cm³/mol), and largely independent of temperature.[6]

  • Paramagnetism: This phenomenon occurs in materials with unpaired electrons. The intrinsic magnetic moments of these electrons align with an applied magnetic field, causing a weak attraction.[3] The paramagnetic susceptibility is positive and its magnitude is inversely proportional to temperature (the Curie Law).

For this compound, the overall magnetic susceptibility is dominated by the diamagnetic contributions of its constituent ions and molecules: the La³⁺ cation, the ethyl sulfate (C₂H₅SO₄⁻) anions, and the water of hydration (H₂O). The La³⁺ ion, with its [Xe] 4f⁰ configuration, has no unpaired electrons and is therefore purely diamagnetic.[2] Similarly, the ethyl sulfate anion and water molecules have closed-shell electronic structures, contributing to the overall diamagnetism.

The total diamagnetic susceptibility of the compound can be estimated using Pascal's constants, which are empirically derived values for the magnetic susceptibility of individual atoms and structural features within a molecule.

Physicochemical and Structural Properties

This compound nonahydrate (La(C₂H₅SO₄)₃·9H₂O) crystallizes in a hexagonal system, which provides a well-defined and symmetric environment for the central lanthanum ion.[4][7] The La³⁺ ion is coordinated by nine water molecules.[7] This well-characterized crystal structure is a key reason for its utility as a host lattice, as it allows for precise orientation in experiments and simplifies the theoretical modeling of crystal field effects on doped paramagnetic ions.[4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₆H₁₅LaO₁₂S₃·9H₂O
Molecular Weight 692.49 g/mol
Crystal System Hexagonal[4]
Magnetic Ordering Diamagnetic[2]
Expected χ_m ~ -2.62 x 10⁻⁴ cm³/mol (at room temp)[6]

Experimental Determination of Magnetic Susceptibility

Accurate measurement of the small negative susceptibility of a diamagnetic material like this compound requires sensitive instrumentation. The most common and reliable method for solids is SQUID magnetometry.

SQUID Magnetometry Workflow

A Superconducting Quantum Interference Device (SQUID) magnetometer is exceptionally sensitive to small magnetic fields, making it the gold standard for characterizing weakly magnetic materials.[8] The procedure involves measuring the magnetic moment of the sample as a function of temperature and applied magnetic field.

G cluster_prep Sample Preparation cluster_measurement SQUID Measurement cluster_analysis Data Analysis p1 Weigh Sample (Polycrystalline Powder) p2 Encapsulate in Gel Cap or Straw p1->p2 p3 Mount in Sample Holder p2->p3 m2 Measure Sample (e.g., 2-300 K, 1000 Oe field) p3->m2 m1 Measure Holder Background (Empty Capsule) a1 Subtract Holder Background from Raw Sample Data m2->a1 a2 Correct for Core Diamagnetism (Pascal's Constants) a1->a2 a3 Calculate Molar Susceptibility χ_m = M / (H * n) a2->a3 a4 Plot χ_m vs. Temperature a3->a4

Caption: SQUID magnetometry workflow for magnetic susceptibility measurement.

Experimental Protocol: SQUID Magnetometry

Objective: To measure the molar magnetic susceptibility (χ_m) of this compound nonahydrate from 2 K to 300 K.

Materials & Equipment:

  • This compound nonahydrate powder

  • Quantum Design MPMS or PPMS with SQUID VSM option

  • Gelatin capsule or clear plastic straw

  • Microbalance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the polycrystalline this compound powder.

    • Carefully pack the powder into a pre-weighed gelatin capsule. To prevent crystallite orientation in the magnetic field, ensure the powder is packed tightly and uniformly.[8]

    • Mount the capsule securely in the sample holder (e.g., a quartz rod).

  • Background Measurement:

    • Before measuring the sample, run a full temperature-dependent measurement (2-300 K) on an identical empty gelatin capsule mounted in the same way. This provides the background signal of the sample holder, which must be subtracted from the sample data.

  • Measurement Protocol:

    • Insert the sample holder into the SQUID magnetometer.

    • Center the sample in the detection coils.

    • Set the applied DC magnetic field to a moderate value (e.g., 1000 Oe). This is strong enough to induce a measurable signal but not so strong as to saturate any potential trace paramagnetic impurities.

    • Cool the system to the lowest temperature (2 K).

    • Measure the magnetic moment (M) while sweeping the temperature from 2 K to 300 K.

  • Data Analysis:

    • Subtract the background data (from the empty capsule) from the raw sample data at each corresponding temperature point.

    • Convert the corrected magnetic moment (M, in emu) to molar magnetic susceptibility (χ_m, in cm³/mol) using the formula:

      • χ_m = (M * MW) / (H * m)

      • Where:

        • M = corrected magnetic moment (emu)

        • MW = Molecular Weight of the sample ( g/mol )

        • H = Applied magnetic field (Oe)

        • m = mass of the sample (g)

    • Plot χ_m versus Temperature (T).

Expected Results and Interpretation

The is expected to be negative and largely independent of temperature, which is characteristic of a diamagnetic material. A plot of χ_m vs. T should yield a nearly flat line with a value close to the literature value of -262 x 10⁻⁶ cm³/mol.[6]

A slight upturn in susceptibility at very low temperatures (the "Curie tail") may be observed. This is almost always attributable to the presence of minute quantities of paramagnetic impurities (often other lanthanide ions) in the starting material, not an intrinsic property of the lanthanum compound itself.

G cluster_ideal Ideal Diamagnet cluster_real Typical Experimental Result xaxis Temperature (K) yaxis Molar Susceptibility (χ_m) origin yaxis->origin origin->xaxis p1 p2 p1->p2  (La(EtSO₄)₃·9H₂O) p_imp1 p_imp2 p_imp1->p_imp2  (With trace paramagnetic impurity) p_imp3 p_imp2->p_imp3  (With trace paramagnetic impurity)

Caption: Expected magnetic susceptibility vs. temperature for this compound.

Conclusion and Broader Impact

This compound stands as a cornerstone material in the field of lanthanide magnetism. Its well-defined crystal structure and, most importantly, its predictable diamagnetic nature make it an indispensable tool for scientific inquiry.[4][7] The characterization of its magnetic susceptibility, as detailed in this guide, is a critical step in validating its purity and suitability as a host lattice. By providing a magnetically "silent" background, this compound allows the subtle and complex magnetic properties of individual paramagnetic ions to be unveiled, paving the way for advancements in molecular magnetism, quantum computing, and high-density data storage.[9] The protocols and theoretical considerations presented herein provide a robust framework for researchers to confidently employ this compound in their own investigations.

References

  • Lanthanides: Properties and Reactions - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan's NMR Study. (2023). ACS Applied Engineering Materials. Retrieved from [Link]

  • Magnetic Properties of Prolate Lanthanide Complexes: Synergy between Axial and Equatorial Ligands. (n.d.). PMC - NIH. Retrieved from [Link]

  • Electronic Structure and Magnetic Properties of Lanthanide Molecular Complexes. (n.d.). Wiley-VCH. Retrieved from [Link]

  • How the Ligand Field in Lanthanide Coordination Complexes Determines Magnetic Susceptibility Anisotropy, Paramagnetic NMR Shift, and Relaxation Behavior. (2020). Accounts of Chemical Research. Retrieved from [Link]

  • Raman spectrum of lanthanum ethyl sulphate nonahydrate. (n.d.). Retrieved from [Link]

  • The Magnetic Susceptibilities of Lanthanum, Cerium, Praseodymium, Neodymium and Samarium, from 1.5°K to 300°K. (2025). ResearchGate. Retrieved from [Link]

  • What is meant by diamagnetic and paramagnetic? (2020). Shaalaa.com. Retrieved from [Link]

  • D and F Block Elements. (n.d.). Scribd. Retrieved from [Link]

  • (PDF) How the Ligand Field in Lanthanide Coordination Complexes Determines Magnetic Susceptibility Anisotropy, Paramagnetic NMR Shift, and Relaxation Behavior. (2020). ResearchGate. Retrieved from [Link]

  • Magnetic Properties of Lanthanum. (n.d.). Compare Metals. Retrieved from [Link]

  • Lanthanides and Actinides in Molecular Magnetism. (n.d.). ResearchGate. Retrieved from [Link]

  • Describe the magnetic properties of lanthanides. (n.d.). CK-12 Foundation. Retrieved from [Link]

  • Crystal structure - Lanthanum. (n.d.). WebElements. Retrieved from [Link]

  • Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Lanthanum(III) sulfate - Wikipedia. (n.d.). Retrieved from [Link]

  • Structural, magnetic and dielectric properties of lanthanum substituted Mn0.5Zn0.5Fe2O4. (2025). ResearchGate. Retrieved from [Link]

  • Effect of lanthanum doping on the structural, electrical, and magnetic properties of Mn0.5Cu0.5LaxFe2−xO4 nanoferrites. (2025). ResearchGate. Retrieved from [Link]

  • Chapter 1 Magnetic properties of heavy lanthanide metals. (n.d.). Refubium. Retrieved from [Link]

  • MAGNETIC SUSCEPTIBILITY OF THE ELEMENTS AND INORGANIC COMPOUNDS. (n.d.). Fizika.si. Retrieved from [Link]

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Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Optical Properties of Single-Crystal Lanthanum Ethylsulfate

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the optical properties of single-crystal this compound (La(C₂H₅SO₄)₃·9H₂O). This compound serves as a crucial host material in solid-state spectroscopy, particularly for elucidating the electronic structure of trivalent rare-earth ions. Understanding the intrinsic optical characteristics of the host crystal is paramount for interpreting the complex spectra of doped materials. This document details the synthesis, crystal structure, and key optical investigation techniques, including Raman spectroscopy and the Zeeman effect, offering insights into the vibrational modes and crystal field effects. Methodologies are presented with a focus on the rationale behind experimental choices, ensuring a self-validating approach to the scientific investigation of this material.

Introduction: The Significance of this compound in Spectroscopy

Single-crystal this compound is a hydrated salt that crystallizes in a hexagonal system, forming large, transparent crystals amenable to optical studies.[1] Its primary significance in the realm of materials science and spectroscopy lies in its utility as a diamagnetic host lattice. By doping this crystal with paramagnetic rare-earth ions, researchers can investigate the electronic transitions of these ions in a well-defined crystalline environment with minimal magnetic interference from the host material itself. The crystal field of this compound, while relatively weak, imposes a specific symmetry on the dopant ions, leading to the splitting of their energy levels. A thorough characterization of the host crystal's optical properties is, therefore, a prerequisite for the accurate analysis of the absorption and emission spectra of doped crystals.

Crystal Structure and Synthesis

Crystal Structure

This compound nonahydrate, La(C₂H₅SO₄)₃·9H₂O, crystallizes in the hexagonal system.[1] The lanthanum ion (La³⁺) is situated at a site of C₃h point symmetry.[2] This specific symmetry environment is a critical determinant of the selection rules for electronic transitions of dopant ions and the nature of the crystal field splitting. The structure consists of [La(H₂O)₉]³⁺ complex ions and ethylsulfate anions. The nine water molecules are arranged around the lanthanum ion, and this coordination sphere plays a significant role in the vibrational spectra of the crystal.

Synthesis of Single-Crystal this compound

High-quality single crystals are essential for optical measurements. The established method for growing this compound crystals is through the slow evaporation of a saturated aqueous solution.

Experimental Protocol: Single Crystal Growth

  • Preparation of Saturated Solution: Dissolve high-purity this compound salt in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure saturation.

  • Filtration: Filter the hot, saturated solution through a fine-pore filter to remove any particulate impurities that could act as unwanted nucleation sites.

  • Seed Crystal Introduction: Place a small, high-quality seed crystal in the filtered solution. The seed crystal provides a template for ordered crystal growth.

  • Controlled Evaporation: Maintain the solution at a constant, slightly elevated temperature in a vibration-free environment to allow for slow evaporation of the solvent. This slow process is crucial for growing large, optically clear crystals.

  • Crystal Harvesting: Once the crystal has reached the desired size, carefully remove it from the solution, and dry it.

The rationale for this slow evaporation method is to maintain a state of slight supersaturation, which promotes growth on the seed crystal rather than spontaneous nucleation of many small crystals. This control over the crystallization process is key to obtaining large, flawless single crystals suitable for spectroscopic analysis.

G cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting prep1 Dissolve La(C₂H₅SO₄)₃·9H₂O in H₂O prep2 Heat to Saturation prep1->prep2 prep3 Hot Filtration prep2->prep3 growth1 Introduce Seed Crystal prep3->growth1 Transfer to Growth Vessel growth2 Slow Evaporation at Constant Temperature growth1->growth2 harvest1 Remove Crystal from Solution growth2->harvest1 Growth Complete harvest2 Dry Crystal harvest1->harvest2

Figure 1: Workflow for single-crystal growth of this compound.

Optical Properties and Characterization

The optical properties of single-crystal this compound are primarily investigated through vibrational spectroscopy (Raman) and magneto-optical techniques (Zeeman effect), especially when doped.

Vibrational Properties: Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a crystal. The Raman spectrum of this compound reveals information about the lattice vibrations, the internal oscillations of the ethyl sulfate group, and the vibrations of the water of hydration.[3]

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: A single crystal of this compound is mounted on a goniometer head to allow for precise orientation with respect to the incident laser beam and the collection optics. The hygroscopic nature of the crystal requires a controlled environment to prevent dehydration.[3]

  • Instrumentation: A high-resolution Raman spectrometer equipped with a suitable laser excitation source is used. For transparent crystals like this compound, a UV laser (e.g., 253.65 nm) can be advantageous to avoid fluorescence interference.[3]

  • Data Acquisition: The crystal is irradiated with the laser, and the scattered light is collected and analyzed. Spectra are typically recorded with the incident and scattered light polarized in different directions to probe different symmetry components of the Raman tensor.

  • Data Analysis: The positions, intensities, and widths of the Raman lines are determined. These are then assigned to specific vibrational modes based on group theory analysis and comparison with the spectra of related compounds.[3]

Key Findings from Raman Spectroscopy

The Raman spectrum of La(C₂H₅SO₄)₃·9H₂O can be divided into three main regions:

Frequency Range (cm⁻¹)Assignment
< 300Lattice vibrations (phonons)
300 - 1500Internal vibrations of the ethyl sulfate (C₂H₅SO₄⁻) group
> 1500Vibrations of the water of hydration (H₂O)

Table 1: Assignment of Raman bands in this compound nonahydrate.[3]

The observation of distinct frequency regions for the lattice, the anion, and the water molecules is a direct consequence of the different masses and bond strengths involved in these vibrations. The lattice modes, involving the motion of the entire [La(H₂O)₉]³⁺ complex and the ethylsulfate anions, are the lowest in energy. The internal modes of the ethyl sulfate group are at intermediate energies, and the high-frequency O-H stretching modes of the water molecules are at the highest energies.

G cluster_exp Raman Experiment cluster_analysis Data Analysis laser Laser Source sample Oriented Single Crystal laser->sample spectrometer Spectrometer sample->spectrometer detector Detector spectrometer->detector spectrum Raman Spectrum detector->spectrum assignment Vibrational Mode Assignment Lattice Modes Ethyl Sulfate Modes Water Modes spectrum->assignment

Figure 2: Experimental workflow for Raman spectroscopy of this compound.
Magneto-Optical Properties: The Zeeman Effect

The Zeeman effect, the splitting of spectral lines in the presence of a magnetic field, is a cornerstone technique for probing the electronic structure of ions in crystals.[4] While pure this compound is diamagnetic, studies of the Zeeman effect in rare-earth-doped this compound provide invaluable information about the crystal field.

Causality in Zeeman Spectroscopy: The application of an external magnetic field lifts the degeneracy of the electronic energy levels of the dopant ion. The magnitude of this splitting is dependent on the strength of the magnetic field and the orientation of the crystal with respect to the field. By measuring the absorption or emission spectra as a function of the magnetic field strength and orientation, one can determine the g-factors of the electronic states, which are a direct probe of their quantum mechanical nature.

Experimental Protocol: Zeeman Spectroscopy

  • Sample Preparation and Mounting: A single crystal of rare-earth-doped this compound is mounted in a cryostat that is placed within the bore of a high-field magnet. The crystal must be precisely oriented with respect to the magnetic field.

  • Spectroscopic Measurement: A beam of polarized light is passed through the crystal, and the absorption spectrum is recorded as a function of wavelength. Measurements are typically performed at low temperatures (e.g., liquid helium temperature) to minimize thermal broadening of the spectral lines.

  • Varying Magnetic Field and Orientation: The experiment is repeated for different magnetic field strengths and for different orientations of the crystal's c-axis with respect to the magnetic field.

  • Data Analysis: The splitting of the spectral lines is measured and plotted as a function of the magnetic field strength. From these plots, the g-factors are determined. These experimental values are then compared with theoretical calculations based on crystal field theory.[2][5]

The choice to use polarized light and to vary the crystal orientation is crucial for a complete analysis. Different polarizations of light induce transitions between different sublevels, and the orientation dependence of the splitting provides information about the anisotropy of the crystal field.[6]

G cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis light Polarized Light Source cryostat Cryostat with Oriented Crystal light->cryostat magnet High-Field Magnet magnet->cryostat spectrometer Spectrometer cryostat->spectrometer splitting Measure Spectral Line Splitting spectrometer->splitting measure Record Spectrum vary_B Vary Magnetic Field measure->vary_B vary_theta Vary Crystal Orientation measure->vary_theta vary_B->measure vary_theta->measure gfactor Determine g-factors splitting->gfactor theory Compare with Crystal Field Theory gfactor->theory

Figure 3: Logical relationship in a Zeeman effect experiment.

Conclusion

Single-crystal this compound is a material of fundamental importance in the field of solid-state spectroscopy. Its well-defined crystal structure and optical transparency make it an ideal host for studying the intricate electronic properties of rare-earth ions. The experimental techniques outlined in this guide, particularly Raman spectroscopy and the Zeeman effect, provide a robust framework for characterizing both the intrinsic properties of the host crystal and the effects of the crystal field on dopant ions. The causal relationships between experimental design and the information obtained underscore the self-validating nature of these spectroscopic investigations. A thorough understanding of the optical properties of this compound is indispensable for advancing our knowledge of the fundamental physics of rare-earth materials and for the development of new optical and magnetic technologies.

References

  • Krishnan, R. S., & Narayanan, P. S. (1964). Raman spectrum of lanthanum ethyl sulphate nonahydrate. Proceedings of the Indian Academy of Sciences - Section A, 60(1), 46-52.
  • Saroja, D., & Ramaswamy, K. (1972). Crystal Field Energy Levels and Zeeman Spectra of Dy³⁺ Lanthanum Ethyl Sulfate, in the Near Infrared. The Journal of Chemical Physics, 57(8), 3464-3468.
  • AIP Publishing. (1972). Crystal Field Energy Levels and Zeeman Spectra of Dy³⁺ Lanthanum Ethyl Sulfate, in the Near Infrared. The Journal of Chemical Physics. Retrieved from [Link]

  • Spedding, F. H., Haas, W. J., Sutherland, W. L., & Eckroth, C. A. (1965). Anisotropic Zeeman Effect in Erbium Ethylsulfate When the Magnetic Field is Perpendicular to the C Uniaxis of the Crystal. The Journal of Chemical Physics, 42(3), 981-987.
  • Wikipedia. (n.d.). Zeeman effect. Retrieved from [Link]

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An In-depth Technical Guide to the Thermal Properties of Lanthanum Ethylsulfate at Low Temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lanthanum ethylsulfate nonahydrate, with the chemical formula La(C₂H₅SO₄)₃·9H₂O, is a crystalline solid that has historically served as a crucial host material in the study of the properties of rare-earth ions. Its crystal structure provides a well-defined environment for substituting other rare-earth ions, allowing for detailed spectroscopic and magnetic investigations. Understanding the thermal properties of the pure this compound host crystal at low temperatures is fundamental for interpreting the behavior of doped crystals, as the lattice vibrations (phonons) of the host mediate interactions and contribute to the overall thermal characteristics. This guide provides a comprehensive overview of the thermal properties of this compound at low temperatures, including its specific heat, thermal conductivity, and magnetic susceptibility. While direct experimental data for some properties of this compound are scarce, we can construct a robust understanding by leveraging data from isostructural compounds and fundamental theoretical principles of solid-state physics at low temperatures.

Crystal Structure

This compound nonahydrate crystallizes in a hexagonal system, which is a key feature that makes it a suitable host for other rare-earth ions. The structure consists of a central Lanthanum(III) ion coordinated with three ethyl sulfate ligands and nine water molecules. This well-defined and relatively dilute structure is instrumental in minimizing interactions between substituted paramagnetic ions, a desirable characteristic for many experimental studies.

Low-Temperature Thermal Properties

Specific Heat

The specific heat of a solid at low temperatures is a direct probe of its low-energy excitations. In a diamagnetic, insulating crystal like this compound, the primary contribution to the specific heat at low temperatures comes from lattice vibrations, or phonons. The lanthanum (La³⁺) ion has a diamagnetic (¹S₀) ground state, meaning it has no unpaired electrons and therefore does not contribute a magnetic component to the specific heat. Furthermore, naturally abundant lanthanum isotopes do not have a nuclear spin, so there is no nuclear hyperfine contribution to the heat capacity.

The heat capacity of neodymium ethylsulfate in zero magnetic field below 4 K has been described by the following relation:

CH=0 = (2.27 x 10-3)/T² - (8.45 x 10-5)/T³ + (1.13 x 10-3)T³ + (2.15 x 10-5)T⁵ gibbs/FW[1]

In this equation:

  • The first two terms represent the contributions from the hyperfine states of the ¹⁴³Nd and ¹⁴⁵Nd isotopes.

  • The T³ and T⁵ terms describe the lattice heat capacity.

For this compound, we can neglect the hyperfine terms. Therefore, the specific heat of this compound at low temperatures is dominated by the lattice contribution:

CLattice ≈ (1.13 x 10-3)T³ + (2.15 x 10-5)T⁵ gibbs/FW

The dominant T³ dependence at the lowest temperatures is characteristic of the Debye model for the lattice heat capacity of solids.

Property Value/Expression Source/Derivation
Crystal SystemHexagonal
Chemical FormulaLa(C₂H₅SO₄)₃·9H₂O
Low-Temperature Specific Heat (Lattice)CLattice ≈ (1.13 x 10-3)T³ + (2.15 x 10-5)T⁵ gibbs/FWDerived from isostructural Nd(C₂H₅SO₄)₃·9H₂O data[1]
Magnetic SusceptibilityDiamagnetic, negative, and temperature-independentTheoretical Prediction
Thermal ConductivityExpected to follow a T³ dependence at very low temperatures, peaking around 10-20 K, and then decreasing at higher temperatures.Theoretical Prediction
Thermal Conductivity

The thermal conductivity of a non-metallic crystal at low temperatures is governed by the flow of phonons. The behavior of thermal conductivity as a function of temperature is typically characterized by three regions:

  • At very low temperatures (typically below ~10 K): The phonon mean free path is limited by scattering from the crystal boundaries. In this regime, the thermal conductivity is expected to be proportional to T³, similar to the specific heat.

  • At intermediate temperatures (around 10-20 K): The thermal conductivity reaches a peak. The increase from the T³ region slows as phonon-phonon scattering (Umklapp processes) becomes more frequent.

  • At higher temperatures (above the peak): Umklapp scattering becomes the dominant mechanism limiting the phonon mean free path, causing the thermal conductivity to decrease with increasing temperature.

Magnetic Susceptibility

Magnetic susceptibility is a measure of how a material responds to an applied magnetic field. Materials are broadly classified as diamagnetic, paramagnetic, or ferromagnetic. This compound is a diamagnetic material.[2] This is because the La³⁺ ion has a closed-shell electronic configuration with no unpaired electrons.

Diamagnetic materials have a weak, negative magnetic susceptibility, meaning they are repelled by a magnetic field.[1] A key characteristic of diamagnetism is that it is largely independent of temperature.[2] Therefore, at low temperatures, the magnetic susceptibility of this compound is expected to be a small, negative constant.

Theoretical Background: Phonon Transport at Low Temperatures

The thermal properties of insulating crystals like this compound at low temperatures are dominated by the behavior of phonons.

  • Specific Heat: The specific heat is a measure of the energy required to raise the temperature of the crystal. At low temperatures, only low-energy, long-wavelength acoustic phonons are excited. The number of these phonon modes is proportional to T³, which leads to the characteristic T³ dependence of the specific heat as described by the Debye model.

  • Thermal Conductivity: Thermal conductivity describes the transport of heat through the crystal via phonons. The key factors determining thermal conductivity are the phonon group velocity and the phonon mean free path (the average distance a phonon travels before being scattered). At very low temperatures, the mean free path is long and is primarily limited by the physical dimensions of the crystal (boundary scattering). As the temperature increases, the phonon population grows, and phonon-phonon interactions (Umklapp scattering) become the dominant scattering mechanism, which limits the thermal conductivity.

Experimental Methodologies

The characterization of thermal properties at low temperatures requires specialized cryogenic equipment and measurement techniques.

Specific Heat Measurement: Adiabatic Calorimetry

A common method for measuring specific heat at low temperatures is adiabatic calorimetry.

Step-by-Step Protocol:

  • Sample Preparation: A single crystal of this compound of known mass is mounted in a calorimeter.

  • Thermal Isolation: The calorimeter is placed in a cryostat and cooled to the desired starting temperature. A high vacuum is maintained around the sample to minimize heat exchange with the surroundings.

  • Heating: A known amount of heat (Q) is supplied to the sample using a resistive heater.

  • Temperature Measurement: The resulting change in temperature (ΔT) is precisely measured using a calibrated thermometer (e.g., a germanium resistance thermometer).

  • Calculation: The heat capacity (C) is calculated as C = Q / ΔT.

  • Data Acquisition: This process is repeated at various temperatures to map out the specific heat as a function of temperature.

G Adiabatic Calorimetry Workflow cluster_0 Preparation cluster_1 Measurement Cycle cluster_2 Data Analysis Sample Mount Sample in Calorimeter Cool Cool to Starting Temperature Sample->Cool Isolate Achieve Thermal Isolation (Vacuum) Cool->Isolate Heat Apply Known Heat Pulse (Q) Isolate->Heat Start Measurement MeasureT Measure Temperature Change (ΔT) Heat->MeasureT Calculate Calculate Heat Capacity (C = Q / ΔT) MeasureT->Calculate Calculate->Cool Repeat at new T Plot Plot C vs. T Calculate->Plot Model Fit to Theoretical Model Plot->Model

Caption: Workflow for specific heat measurement using adiabatic calorimetry.

Thermal Conductivity Measurement: Steady-State Four-Probe Method

The thermal conductivity of a solid can be measured using a steady-state four-probe method.

Step-by-Step Protocol:

  • Sample Preparation: A bar-shaped single crystal of this compound is prepared.

  • Mounting: A heater is attached to one end of the sample, and the other end is attached to a heat sink of a known temperature.

  • Thermometry: Two calibrated thermometers are attached at a known distance (L) along the sample.

  • Heat Flow: A known power (Q) is applied to the heater, creating a steady-state heat flow along the sample.

  • Temperature Gradient: The temperature difference (ΔT) between the two thermometers is measured once the system reaches a steady state.

  • Calculation: The thermal conductivity (κ) is calculated using the formula: κ = (Q * L) / (A * ΔT), where A is the cross-sectional area of the sample.

G Steady-State Thermal Conductivity Measurement cluster_0 Setup cluster_1 Measurement cluster_2 Calculation Sample Prepare Bar-Shaped Sample Mount Mount Sample between Heater and Heat Sink Sample->Mount AttachT Attach Two Thermometers at Distance L Mount->AttachT ApplyQ Apply Power (Q) to Heater AttachT->ApplyQ Begin Experiment WaitForSS Wait for Steady State ApplyQ->WaitForSS MeasureDT Measure Temperature Gradient (ΔT) WaitForSS->MeasureDT CalcK Calculate κ = (Q * L) / (A * ΔT) MeasureDT->CalcK

Caption: Workflow for steady-state thermal conductivity measurement.

Conclusion

The low-temperature thermal properties of this compound are characteristic of a well-ordered, diamagnetic insulating crystal. Its specific heat is dominated by lattice vibrations, exhibiting a T³ dependence at the lowest temperatures. The thermal conductivity is expected to follow the typical behavior for a dielectric crystal, governed by boundary scattering at very low temperatures and phonon-phonon scattering at higher temperatures. Its magnetic susceptibility is weak, negative, and temperature-independent. A thorough understanding of these intrinsic thermal properties of the this compound host is essential for accurately interpreting experimental data on doped rare-earth ethylsulfate crystals, where the properties of the host lattice play a critical role. Further direct experimental measurements, particularly of the thermal conductivity, would be valuable to confirm the theoretically predicted behavior and provide a more complete picture of this important material.

References

  • Vulcanchem. This compound - 1070-79-7.
  • Fisher, R. A., Hornung, E. W., Brodale, G. E., & Giauque, W. F. (1973). Magnetothermodynamics of Nd(C2H5SO4)3⋅9H2O. III. Heat capacity, entropy, magnetic moment from 0.5 to 4.2 °K with fields to 90 kG along the a crystal axis. The Journal of Chemical Physics, 58(12), 5584-5604. Available from: [Link]

  • Quora. Why is magnetic susceptibility of diamagnetic materials nearly independent of temperature?. Available from: [Link]

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electronic structure of rare-earth doped lanthanum ethylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Structure of Rare-Earth Doped Lanthanum Ethylsulfate

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the electronic structure of rare-earth ions when doped into a this compound (La(C₂H₅SO₄)₃·9H₂O) single crystal host. This compound (LaES) has historically served as a vital host material for fundamental research into the paramagnetic and optical properties of rare-earth ions.[1] Its well-characterized hexagonal crystal structure provides a stable and consistent environment, making it an ideal matrix for detailed spectroscopic analysis.[1] This document synthesizes theoretical principles with experimental methodologies, offering field-proven insights for researchers and scientists in materials science and drug development.

Foundational Principles: The Host and the Dopant

The unique optical and magnetic properties of rare-earth-doped materials stem from the electronic configuration of the lanthanide series.[2][3] These elements are characterized by a partially filled 4f electron shell, which is shielded by the outer 5s and 5p electrons.[3][4] This shielding results in sharp, well-defined electronic transitions, similar to those of isolated ions, making them ideal for applications such as lasers, optical amplifiers, and display technologies.[2][5][6]

The choice of a host material is critical. The host lattice imposes a local electric field, known as the crystal field, which perturbs the electronic energy levels of the dopant ion. LaES is particularly advantageous for these studies because it crystallizes in a hexagonal system, providing a highly symmetric and well-defined environment for the doped rare-earth ion.[1]

Table 1: Crystal Structure Properties of this compound Nonahydrate
PropertyValueSource
Chemical FormulaLa(C₂H₅SO₄)₃·9H₂O[1][7]
Crystal SystemHexagonal[1][8]
Space GroupP6₃/m (No. 176)[7]
Point Symmetry at La³⁺ siteC₃ₕ[9]
CoordinationThe La³⁺ ion is surrounded by nine water molecules.[7]

Theoretical Framework: Modeling the Electronic Structure

The electronic structure of a rare-earth ion within the LaES crystal is primarily described by two key theoretical models: Crystal Field Theory and Judd-Ofelt Theory.

Crystal Field Theory (CFT)

CFT describes the effect of the static electric field produced by the surrounding ligands on the electronic orbitals of the central metal ion.[10][11] For a rare-earth ion substituting a La³⁺ ion in the LaES lattice, the dopant is surrounded by water and ethyl sulfate ligands.[1] This arrangement creates a non-spherical electric field that breaks the degeneracy of the 4f orbitals.[10]

The free rare-earth ion's energy levels are defined by the total angular momentum quantum number, J. The crystal field splits each of these (2J+1)-fold degenerate J-multiplets into a set of distinct energy levels known as Stark levels.[9] The C₃ₕ point symmetry at the ion site dictates the specific selection rules and the pattern of this splitting.[9] This interaction is the fundamental reason for the sharp, line-like absorption and emission spectra observed in these materials.

Caption: Crystal field from the LaES host lifts the degeneracy of the free rare-earth ion's J-multiplet.

Judd-Ofelt Theory

Intra-4f electronic transitions are parity-forbidden by electric dipole selection rules in a free ion.[12] However, they are readily observed in crystals. The Judd-Ofelt theory, developed independently by B.R. Judd and G.S. Ofelt in 1962, explains the intensity of these transitions.[12][13]

The theory posits that the asymmetric nature of the crystal field mixes the 4fⁿ configuration with higher-energy configurations of opposite parity (e.g., 4fⁿ⁻¹5d).[12] This mixing relaxes the selection rules, allowing for weak, induced electric dipole transitions. The strength of these transitions is parameterized by three phenomenological intensity parameters, Ωλ (λ = 2, 4, 6), which are determined experimentally from the absorption spectrum.[12][13][14] These parameters are crucial as they allow for the calculation of key radiative properties like transition probabilities, radiative lifetimes, and branching ratios.[13]

Experimental Probes and Protocols

Characterizing the electronic structure requires a combination of crystal growth, optical spectroscopy, and magnetic resonance techniques.

Single Crystal Growth

High-quality single crystals are essential for accurate spectroscopic measurements.

Protocol 1: Growing RE-Doped LaES Crystals via Controlled Evaporation
  • Preparation of Saturated Solution: Prepare a saturated aqueous solution of this compound. For doping, add a small, precisely measured amount (e.g., 0.1-1.0 mol%) of the desired rare-earth ethylsulfate to the solution.

  • Seed Crystal Introduction: Place a small, high-quality seed crystal of pure LaES into the saturated solution. Suspend it via a fine thread to avoid contact with the container walls.

  • Controlled Evaporation: Place the setup in a vibration-free environment with a stable temperature. Allow the solvent to evaporate slowly over several days to weeks. The slow reduction in solvent volume will cause the solute to crystallize onto the seed crystal.

  • Crystal Harvesting: Once the crystal has reached the desired size, carefully remove it from the solution.

  • Drying and Storage: Gently dry the crystal with a lint-free cloth and store it in a desiccator to prevent hydration changes.

Rationale: The slow evaporation method ensures that the crystal lattice forms with minimal defects and that the rare-earth dopant ions are incorporated uniformly into the La³⁺ sites.[1]

Optical Absorption Spectroscopy

This is the primary technique for mapping the Stark energy levels and provides the data needed for Judd-Ofelt analysis.

Protocol 2: Measuring the Optical Absorption Spectrum
  • Sample Preparation: A grown single crystal is cut and polished to have two parallel faces. The thickness of the sample must be accurately measured.

  • Spectrometer Setup: Use a dual-beam UV-Vis-NIR spectrophotometer. Place the polished crystal in the sample beam path. The reference beam path is left empty (air).

  • Data Acquisition: Record the transmission or absorption spectrum over the desired wavelength range (typically 200 nm to 2500 nm) to cover the relevant 4f-4f transitions. For anisotropic crystals like LaES, spectra should be recorded with light polarized parallel and perpendicular to the crystal's c-axis.[9]

  • Baseline Correction: A baseline spectrum should be recorded without the sample to account for any instrument-related variations.

  • Data Conversion: Convert the measured absorbance into the absorption coefficient, α(λ), using the Beer-Lambert law, taking into account the sample thickness.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a powerful technique for probing the magnetic properties of the ground and low-lying excited electronic states of paramagnetic rare-earth ions.[15][16] It directly measures the g-values, which characterize the interaction of the ion's magnetic moment with an external magnetic field. Due to the rapid spin relaxation of most lanthanide ions, these experiments are typically performed at liquid helium temperatures.[16][17]

Table 2: Representative EPR g-values for Ce³⁺ in this compound
ParameterExperimental ValueSource
g∥ (parallel to c-axis)0.995[1]
g⊥ (perpendicular to c-axis)2.185[1]

Insight: The significant anisotropy in the g-values (g∥ ≠ g⊥) is a direct consequence of the non-cubic crystal field imposed by the C₃ₕ symmetry of the LaES host, which orients the magnetic properties of the Ce³⁺ ion relative to the crystal axes.

Data Analysis and Interpretation

The raw experimental data must be processed through a rigorous analytical workflow to extract meaningful physical parameters.

Judd-Ofelt Analysis Workflow

This analysis translates the measured absorption spectrum into predictive data about the material's potential as a light emitter.

Caption: Workflow for Judd-Ofelt analysis, from experimental data to theoretical radiative properties.

Protocol 3: Step-by-Step Judd-Ofelt Calculation
  • Identify Transitions: From the absorption spectrum, identify the absorption bands corresponding to specific electronic transitions from the ground state to various excited J-multiplets.

  • Calculate Experimental Oscillator Strength (f_exp): For each absorption band, calculate its integrated area. Use this value to determine the experimental oscillator strength, which is a dimensionless quantity representing the intensity of the transition.[14]

  • Set up the Fitting Equations: The theoretical oscillator strength (f_calc) for each transition is expressed as a linear combination of the three Ωλ parameters. The coefficients of this combination depend on the specific rare-earth ion and are known as reduced matrix elements, which are largely independent of the host.

  • Determine Ωλ Parameters: Perform a least-squares fit of the experimental oscillator strengths (f_exp) to the theoretical expressions (f_calc) to obtain the best-fit values for the Ω₂, Ω₄, and Ω₆ parameters.[18]

  • Calculate Radiative Properties: Use the determined Ωλ parameters to calculate the spontaneous emission probabilities, radiative lifetimes, and fluorescence branching ratios for transitions from excited states back to lower-lying states.[13][14]

Trustworthiness: This entire protocol forms a self-validating system. The quality of the final calculated properties is directly dependent on the accuracy of the initial spectral measurement and the goodness of the least-squares fit, providing internal checks on the validity of the results.

Conclusion and Outlook

The study of rare-earth doped this compound provides a clear and instructive model for understanding the complex interplay between a dopant ion and its crystalline host. The principles of crystal field theory explain the origin and splitting of the electronic energy levels, while Judd-Ofelt theory provides a robust framework for quantifying the intensities of optical transitions. The experimental protocols outlined herein—from crystal growth to advanced spectroscopy and analysis—represent the standard methodologies in the field for characterizing such materials.

A thorough understanding of this electronic structure is not merely an academic exercise; it is the foundational knowledge required for the rational design of new materials for advanced photonic applications, including solid-state lasers, phosphors for lighting and displays, and quantum information processing.[2][5][6][19] The insights gained from classic systems like RE³⁺:LaES continue to inform the development of novel materials with precisely tailored optical and magnetic properties.[2]

References

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  • Rare Earth-Doped Materials: Fabrication, Characterization and Applications. MDPI. Retrieved from [Link]

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  • Crystal Field Energy Levels and Zeeman Spectra of Dya+ Lanthanum Ethyl Sulfate, in the Near Infrared. The Journal of Chemical Physics. Retrieved from [Link]

  • Enhancing Optoelectronic Performance Through Rare-Earth-Doped ZnO: Insights and Applications. MDPI. Retrieved from [Link]

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  • Judd-Ofelt analysis and multiphonon relaxations of rare earth ions in fluorohafnate glasses. OSTI.GOV. Retrieved from [Link]

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A Preliminary Investigation of Lanthanum Ethylsulfate as a Host Matrix: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of lanthanum ethylsulfate nonahydrate, La(C₂H₅SO₄)₃·9H₂O, as a host matrix for spectroscopic and magnetic studies of trivalent rare-earth ions. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, doping, and characterization of this important model system. We will explore the underlying scientific principles that make this compound an exemplary host for fundamental investigations of the electronic structure of f-block elements.

Introduction: The Merits of this compound as a Crystalline Host

This compound nonahydrate has historically been a crystal of choice for detailed spectroscopic investigations of the 4f subshell of rare-earth ions.[1] The rationale for its selection is rooted in several key properties of its crystal structure and the environment it provides for dopant ions.

The compound crystallizes in the hexagonal system, which offers a well-defined and relatively high-symmetry environment for substituting lanthanum ions with other trivalent rare-earth ions.[2] The site symmetry of the lanthanum ion is C₃h, a crucial feature that simplifies the theoretical interpretation of spectroscopic data.[1][2] This specific point symmetry dictates the selection rules for electronic transitions and simplifies the crystal field Hamiltonian, which describes the effect of the crystalline environment on the energy levels of the dopant ion.

Furthermore, the ethylsulfate ligands and the nine water molecules of hydration create a crystalline field that is strong enough to lift the degeneracy of the free-ion energy levels but weak enough not to obscure the fine details of the dopant ion's electronic structure. This allows for the precise determination of crystal field parameters, which are essential for testing and refining theoretical models of the electronic behavior of lanthanide ions.

Synthesis and Crystal Growth of this compound Nonahydrate

High-quality single crystals are paramount for detailed spectroscopic analysis. The hydrated rare-earth ethylsulfates can be readily prepared from aqueous solutions.[1] The most common and effective method for growing large, high-quality single crystals of this compound nonahydrate is through the slow evaporation of a saturated aqueous solution.

Causality in Synthesis: Why Slow Evaporation?

The choice of slow evaporation is dictated by the principles of crystal growth. Rapid precipitation from a supersaturated solution leads to the formation of many small, often imperfect, crystallites. In contrast, slow evaporation maintains a state of slight supersaturation over an extended period, allowing for the controlled deposition of material onto a limited number of nucleation sites. This results in the growth of large, well-formed single crystals with minimal defects, which are ideal for spectroscopic measurements that are sensitive to the local environment of the dopant ion.

Experimental Protocol: Single Crystal Growth

Materials:

  • Lanthanum(III) oxide (La₂O₃) or Lanthanum(III) carbonate (La₂(CO₃)₃)

  • Ethylsulfuric acid (C₂H₅HSO₄) or Diethyl sulfate ((C₂H₅)₂SO₄)

  • Deionized water

  • Beakers, stirring plate, and filter paper

  • Crystallization dish

Procedure:

  • Preparation of this compound Solution:

    • Carefully react a stoichiometric amount of lanthanum(III) oxide or carbonate with ethylsulfuric acid in deionized water. Gentle heating may be required to facilitate the reaction. Alternatively, lanthanum hydroxide, freshly precipitated from a soluble lanthanum salt, can be dissolved in ethylsulfuric acid.

    • The reaction for the oxide is: La₂O₃ + 6 C₂H₅HSO₄ → 2 La(C₂H₅SO₄)₃ + 3 H₂O.

    • Filter the resulting solution to remove any unreacted starting material or impurities.

  • Creating a Saturated Solution:

    • Gently heat the filtered solution to evaporate some of the water, thereby increasing the concentration of the this compound.

    • Allow the solution to cool slowly to room temperature. The point of saturation is reached when the first small crystals begin to appear. If no crystals form, further gentle evaporation is needed. If too much precipitate forms, add a small amount of deionized water and warm to redissolve.

  • Crystal Growth by Slow Evaporation:

    • Transfer the saturated solution to a clean crystallization dish.

    • Cover the dish with a piece of filter paper or a watch glass, leaving a small opening to allow for slow evaporation. This prevents dust from contaminating the solution while controlling the rate of solvent removal.

    • Place the crystallization dish in a location with a stable temperature and minimal vibrations.

  • Harvesting the Crystals:

    • Over a period of several days to weeks, single crystals of this compound nonahydrate will form.

    • Once the crystals have reached the desired size, carefully decant the mother liquor and gently dry the crystals with filter paper.

Note: this compound nonahydrate crystals are hygroscopic and can lose their water of hydration, so they should be stored in a controlled environment.[1]

Doping with Trivalent Rare-Earth Ions

The true utility of this compound as a host matrix is realized when it is doped with other paramagnetic rare-earth ions. The doping process involves introducing a small amount of a chosen rare-earth ion into the this compound crystal lattice, where it substitutionally replaces La³⁺ ions.

Rationale for Co-crystallization

The most effective method for achieving uniform doping is to introduce the dopant ion into the initial solution before crystal growth. Since the trivalent rare-earth ions have very similar chemical properties and ionic radii to La³⁺, they will co-crystallize within the this compound lattice. The concentration of the dopant in the crystal will be related to its concentration in the growth solution.

Experimental Protocol: Doping
  • Preparation of the Doped Solution:

    • Prepare the this compound solution as described in section 2.2.

    • Prepare a separate stock solution of the desired dopant rare-earth ethylsulfate (e.g., neodymium ethylsulfate, Nd(C₂H₅SO₄)₃).

    • Add a calculated volume of the dopant stock solution to the this compound solution to achieve the desired molar ratio of dopant to lanthanum (e.g., 1% Nd:La).

  • Crystal Growth:

    • Follow the slow evaporation procedure as outlined in section 2.2.3. The dopant ions will be incorporated into the growing this compound crystals.

Spectroscopic Characterization

The primary application of doped this compound is in the detailed spectroscopic investigation of the dopant ions. Electron Paramagnetic Resonance (EPR) and optical spectroscopy are the two most powerful techniques for this purpose.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a technique that probes the magnetic properties of unpaired electrons. For rare-earth ions doped in this compound, EPR provides precise information about the g-tensor and hyperfine coupling constants of the dopant ion, which are sensitive to the local crystalline environment.

Workflow for EPR Analysis of Doped this compound:

EPR_Workflow crystal Mount Doped Single Crystal spectrometer Place in EPR Spectrometer Resonator crystal->spectrometer cool Cool to Cryogenic Temperatures (e.g., 4.2 K) spectrometer->cool orient Orient Crystal with Respect to Magnetic Field cool->orient acquire Acquire EPR Spectrum orient->acquire rotate Rotate Crystal and Re-acquire Spectrum acquire->rotate Repeat at various angles analyze Analyze Spectra to Determine g-tensor and Hyperfine Parameters acquire->analyze rotate->acquire

Caption: A typical workflow for the EPR analysis of a rare-earth doped single crystal.

Key Experimental Considerations:

  • Temperature: Due to rapid spin-lattice relaxation, EPR spectra of most lanthanide ions (except Gd³⁺) can only be observed at cryogenic temperatures, typically that of liquid helium (4.2 K).[3]

  • Crystal Orientation: The EPR spectrum of a single crystal is highly anisotropic. Therefore, it is essential to mount the crystal on a goniometer to allow for precise rotation with respect to the external magnetic field. Spectra are typically recorded with the magnetic field parallel and perpendicular to the crystal's c-axis.

  • Kramers vs. Non-Kramers Ions: The nature of the EPR spectrum depends on whether the dopant ion is a Kramers ion (odd number of f-electrons) or a non-Kramers ion (even number of f-electrons). Kramers ions are guaranteed to have at least a doubly degenerate ground state in the absence of a magnetic field, which always gives an EPR signal. Non-Kramers ions can have their degeneracy completely lifted by the crystal field, which may render them EPR silent under certain conditions.

Quantitative Data from EPR Studies:

The following table summarizes representative g-values for some rare-earth ions in this compound. The g-tensor components (g∥ and g⊥) are measured with the magnetic field parallel and perpendicular to the crystal's c-axis, respectively.

Dopant IonGround Stateg∥ (parallel to c-axis)g⊥ (perpendicular to c-axis)Reference
Ce³⁺²F₅⸝₂0.9952.185[Abragam and Bleaney (cited in 2)]
Nd³⁺⁴I₉⸝₂~3.54~2.07[2]
Dy³⁺⁶H₁₅⸝₂10.80[2]
Optical Spectroscopy

Optical absorption and fluorescence spectroscopy probe the electronic transitions between the different energy levels of the dopant rare-earth ion. The energies and intensities of these transitions provide a wealth of information about the crystal field splitting of the electronic states.

Workflow for Optical Spectroscopy:

Optical_Spec_Workflow prepare Prepare Thin, Polished Crystal Sample mount Mount in Spectrometer with Cryostat prepare->mount cool Cool to Low Temperature mount->cool acquire_abs Acquire Absorption Spectrum cool->acquire_abs acquire_flu Acquire Fluorescence Spectrum (with laser excitation) cool->acquire_flu analyze Analyze Spectra to Determine Energy Levels and Crystal Field Parameters acquire_abs->analyze acquire_flu->analyze

Caption: A generalized workflow for optical absorption and fluorescence spectroscopy of a doped crystal.

Analysis of Optical Spectra and Crystal Field Parameters:

The crystal field splits the free-ion J-multiplets into a number of Stark levels. The number of these levels is determined by the site symmetry of the dopant ion. For the C₃h symmetry in this compound, the crystal field potential can be expressed in terms of a set of crystal field parameters (B^k_q). These parameters can be determined by fitting the experimentally observed energy levels to those calculated from the crystal field Hamiltonian.

For Dy³⁺ in this compound, a set of crystal field parameters has been determined as follows:

ParameterValue (cm⁻¹)
B²₀15.6
B⁴₀-32.8
B⁶₀-29.2
B⁶₆409

Source: Adapted from Gourley, J.T. (1972).[2]

Conclusion and Future Outlook

This compound nonahydrate remains a cornerstone host material for fundamental studies of the electronic properties of rare-earth ions. Its well-defined crystal structure and the C₃h site symmetry of the lanthanum ion provide a relatively simple system for the detailed analysis of EPR and optical spectra. This, in turn, allows for the precise determination of key physical parameters such as g-tensors, hyperfine coupling constants, and crystal field parameters.

Future work in this area could involve the use of more advanced spectroscopic techniques, such as electron-nuclear double resonance (ENDOR) to probe the interactions of the dopant ion with neighboring nuclei, and high-resolution laser spectroscopy to further refine the crystal field analysis. The data obtained from studies on this model system continue to be invaluable for the development and validation of theoretical models that can be applied to more complex materials with technological applications in areas such as quantum information processing, lighting, and medical imaging.

References

  • Gourley, J.T. (1972). Crystal Field Energy Levels and Zeeman Spectra of Dy³⁺ Lanthanum Ethyl Sulfate, in the Near Infrared. Journal of the Optical Society of America, 62(10), 3235-3238.
  • Eaton, G.R., Eaton, S.S., & Misra, S.K. (2010). Electron Paramagnetic Resonance of Lanthanides. PMC, 2(1), 1-20.
  • Krishnamurthy, N., & Krishnan, R.S. (1964). Raman spectrum of lanthanum ethyl sulphate nonahydrate. Proceedings of the Indian Academy of Sciences - Section A, 59(6), 348-358.
  • Abragam, A., & Bleaney, B. (1970). Electron Paramagnetic Resonance of Transition Ions. Oxford University Press.
  • Dieke, G.H., & Heroux, L. (1956). Spectra and Energy Levels of Nd³⁺ in LaCl₃. Physical Review, 103(5), 1227-1231.
  • Hutchison Jr, C.A., & Wong, E. (1958). Paramagnetic Resonance of Neodymium and Uranium in Lanthanum Trichloride. The Journal of Chemical Physics, 29(4), 754-760.
  • Meyer, H., & Smith, P.L. (1959). The heat capacities of the hydrated ethylsulphates of lanthanum and praseodymium. Journal of Physics and Chemistry of Solids, 9(3-4), 285-295.

Sources

Methodological & Application

Growing High-Purity Single Crystals of Lanthanum Ethylsulfate for Electron Paramagnetic Resonance (EPR) Spectroscopy: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Lanthanum Ethylsulfate in EPR

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable spectroscopic technique for the study of materials with unpaired electrons.[1] In the realm of coordination chemistry and materials science, particularly in the study of lanthanide ions, EPR provides profound insights into their electronic structure, local symmetry, and magnetic interactions.[2][3] this compound, La(C₂H₅SO₄)₃·9H₂O, serves as an exemplary diamagnetic host lattice for the study of paramagnetic lanthanide ions. Its hexagonal crystal structure provides a well-defined and relatively high-symmetry environment, which simplifies the resulting EPR spectra and facilitates detailed analysis of the guest paramagnetic ion.[4]

Historically, this compound has been a crucial host material for foundational EPR studies of rare-earth ions.[2] The ability to grow large, high-purity single crystals of this compound is paramount, as it allows for the precise orientation of the sample within the magnetic field of the EPR spectrometer. This orientational control is critical for resolving the anisotropic magnetic interactions (g-factor and hyperfine coupling anisotropies) that are characteristic of lanthanide ions.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and single-crystal growth of this compound nonahydrate. The protocols detailed herein are designed to yield high-quality crystals suitable for advanced EPR spectroscopic studies. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible methodology.

Materials and Equipment

Reagents
  • Lanthanum(III) Oxide (La₂O₃), 99.9% purity or higher

  • Gadolinium(III) Oxide (Gd₂O₃), 99.9% purity or higher (for intentional doping)

  • Diethyl sulfate ((C₂H₅)₂SO₄), purified

  • Deionized water (18 MΩ·cm)

  • Apiezon N grease

Equipment
  • Heating mantle with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filtration apparatus with appropriate filter paper (e.g., Whatman No. 1)

  • Crystallization dishes (Petri dishes or similar)

  • Beakers and Erlenmeyer flasks

  • Magnetic stir bars

  • pH meter or pH indicator strips

  • Temperature-controlled environment (e.g., incubator or a quiet, temperature-stable room)

  • Optical microscope for crystal inspection

  • Goniometer for crystal alignment (optional, but recommended for precise EPR measurements)

  • EPR spectrometer (X-band or Q-band)

  • EPR tubes (quartz) and sample holders for single crystals

Experimental Protocols

Part 1: Synthesis of this compound Solution

This protocol is adapted from a method used for preparing gadolinium-doped this compound single crystals.[4] The underlying principle of this synthesis is the hydrolysis of diethyl sulfate in the presence of lanthanum oxide. The sulfuric acid generated in situ reacts with the lanthanum oxide to form lanthanum sulfate, which then reacts with the remaining ethylsulfate species to yield the desired product.

Protocol Steps:

  • Purification of Diethyl Sulfate (if necessary): Commercial diethyl sulfate may contain yellowish impurities. If present, it should be purified, for example, by distillation under reduced pressure. This step is crucial as impurities can interfere with crystal growth and introduce unwanted paramagnetic signals in the EPR spectrum.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine lanthanum(III) oxide (La₂O₃) and deionized water. If doping is desired, add the appropriate stoichiometric amount of the dopant oxide (e.g., Gd₂O₃).

  • Hydrolysis of Diethyl Sulfate: While stirring the lanthanum oxide suspension, slowly add the purified diethyl sulfate.

  • Reaction: Heat the mixture to 85-90 °C and maintain this temperature with continuous stirring. The hydrolysis of diethyl sulfate will produce ethylsulfuric acid and ethanol. The ethylsulfuric acid will then react with the lanthanum oxide. The reaction should be allowed to proceed for several hours until the lanthanum oxide has completely reacted, resulting in a clear or slightly cloudy solution.

  • Filtration: After the reaction is complete, allow the solution to cool to room temperature. A filtration step is necessary to remove any unreacted starting material or insoluble byproducts.[4] Use a Büchner funnel with an appropriate filter paper to filter the solution. The resulting clear filtrate is a saturated or near-saturated solution of this compound.

Part 2: Single Crystal Growth by Slow Evaporation

The slow evaporation method is a widely used and effective technique for growing high-quality single crystals from solution.[5] The principle is to allow the solvent to evaporate slowly, which gradually increases the concentration of the solute beyond its saturation point, leading to the formation of well-ordered crystals.

Protocol Steps:

  • Preparation of the Crystallization Vessel: Transfer the this compound filtrate into a clean crystallization dish. A wide, shallow dish is preferred as it provides a larger surface area for evaporation and allows crystals to grow without impinging on one another.

  • Controlled Evaporation: Cover the crystallization dish in a manner that allows for slow evaporation. This can be achieved by covering the dish with parafilm and punching a few small holes in it. The rate of evaporation is a critical parameter; too rapid evaporation will lead to the formation of many small crystals, while too slow evaporation may not induce crystallization in a reasonable timeframe.

  • Incubation: Place the crystallization dish in a quiet, temperature-stable environment, free from vibrations and significant temperature fluctuations. A constant room temperature is generally suitable.[4]

  • Crystal Growth Monitoring: Monitor the dish periodically for the formation of crystals. This process can take several days to weeks. Once small seed crystals have formed, they will continue to grow as the solvent evaporates.

  • Harvesting the Crystals: Once the crystals have reached a suitable size (typically a few millimeters in dimension for EPR), they can be harvested from the solution using forceps. Gently rinse the crystals with a small amount of cold deionized water or ethanol to remove any residual mother liquor and then allow them to air dry on a filter paper. The harvested crystals should be clear and have well-defined hexagonal facets.

Workflow for Single Crystal Growth of this compound

experimental_workflow Experimental Workflow for this compound Single Crystal Growth cluster_synthesis Synthesis of this compound Solution cluster_crystal_growth Single Crystal Growth cluster_epr EPR Sample Preparation and Measurement synthesis_start Start: La₂O₃ and H₂O Slurry add_des Add Purified Diethyl Sulfate synthesis_start->add_des hydrolysis Hydrolysis and Reaction (85-90 °C) add_des->hydrolysis filtration Cool and Filter Solution hydrolysis->filtration transfer Transfer Filtrate to Crystallization Dish filtration->transfer Saturated Solution evaporation Slow Evaporation at Room Temperature transfer->evaporation growth Crystal Nucleation and Growth evaporation->growth harvest Harvest Single Crystals growth->harvest epr_prep Crystal Mounting and Alignment harvest->epr_prep High-Quality Single Crystals epr_measurement EPR Spectroscopy epr_prep->epr_measurement

Caption: Workflow for the synthesis and single crystal growth of this compound.

Data Presentation: Key Parameters for Crystal Growth

The quality of the single crystals is highly dependent on several experimental parameters. The following table summarizes these key parameters and their expected impact on the final crystal product.

ParameterRecommended Range/ValueRationale and Impact on Crystal Quality
Purity of Reagents ≥ 99.9%High purity is essential to avoid the incorporation of unwanted paramagnetic impurities that can interfere with the EPR spectrum.
Reaction Temperature 85-90 °CThis temperature range facilitates the controlled hydrolysis of diethyl sulfate and subsequent reaction with lanthanum oxide.
Evaporation Rate Slow and controlledA slow evaporation rate is crucial for the growth of large, well-ordered single crystals. Rapid evaporation leads to the formation of polycrystalline material or small, poorly-formed crystals.
Growth Temperature Stable room temperatureA constant temperature minimizes thermal stress on the growing crystals, preventing cracking and promoting a more uniform growth rate.
Vibrational Isolation Undisturbed locationMechanical disturbances can disrupt the crystal lattice as it forms, leading to defects and preventing the growth of large single crystals.

EPR Sample Preparation and Measurement

The preparation of a single crystal for EPR spectroscopy is a critical step to ensure high-quality, reproducible data.

Protocol for Mounting a Single Crystal for EPR:

  • Crystal Selection: Using an optical microscope, select a single crystal that is free of cracks, inclusions, and other visible defects. The crystal should have well-defined faces.

  • Mounting: The selected crystal needs to be mounted on a sample holder (e.g., a quartz rod or a goniometer head) that fits into the EPR resonator. A small amount of a non-magnetic adhesive, such as Apiezon N grease, can be used to affix the crystal to the holder.[4] It is important to mount the crystal with a specific crystallographic axis aligned in a known direction relative to the sample holder. For this compound, aligning the hexagonal c-axis parallel or perpendicular to the rotation axis of the goniometer is often desirable.

  • Alignment in the Resonator: The sample holder is then inserted into the EPR resonator. For angle-dependent studies, a goniometer is used to rotate the crystal relative to the external magnetic field. Precise alignment can be achieved by rotating the magnet to the field extremum of an orientation-sensitive resonance line.[4]

  • Temperature Control: For lanthanide ions, EPR spectra are often recorded at cryogenic temperatures (liquid helium or liquid nitrogen) to overcome fast spin-lattice relaxation.[6] The sample should be cooled slowly to the target temperature to avoid thermal shock, which can crack the crystal.

  • Data Acquisition: EPR spectra are recorded as a function of the angle of rotation of the crystal with respect to the magnetic field. This allows for the determination of the principal values and orientations of the g-tensor and hyperfine tensors.

Trustworthiness and Self-Validation

The protocols described in this application note are designed to be self-validating. The quality of the synthesized this compound and the resulting single crystals can be assessed at multiple stages:

  • Visual Inspection: High-quality single crystals should be transparent, have well-defined hexagonal facets, and be free of visible defects.

  • Optical Microscopy: Examination under a polarized light microscope can confirm the single-crystalline nature of the sample.

  • X-ray Diffraction (XRD): Single-crystal XRD can be used to confirm the crystal structure and assess the crystalline perfection.

  • EPR Spectroscopy: The ultimate validation of the crystal quality for its intended application is the EPR spectrum itself. A well-resolved spectrum with narrow linewidths and the expected angular dependence is indicative of a high-quality, magnetically dilute single crystal.

By following these protocols and validation steps, researchers can be confident in the quality of their this compound single crystals for demanding EPR applications.

References

  • Eaton, S. S., & Eaton, G. R. (2021). Electron Paramagnetic Resonance of Lanthanides. Methods in Enzymology, 651, 63–101. [Link]

  • Malhotra, V. M., Buckmaster, H. A., & Bist, H. D. (1977). High-precision electron paramagnetic resonance study of Gd3+ in single crystals of lanthanum ethyl sulfate nonahydrate near room temperature. Journal of Applied Physics, 48(8), 3484–3488. [Link]

  • Anonymous. (2023, July 31). Slow evaporation method: Significance and symbolism. Semantic Scholar. [Link]

  • Liu, H., & Zheng, W. (2018). A general way of analyzing EPR spectroscopy for a pair of magnetically equivalent lanthanide ions in crystal. AIP Publishing. [Link]

  • Wikipedia contributors. (2023, December 29). Electron paramagnetic resonance. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhu, L. (2019, October 24). EPR Sample Preparation. Iowa State University. [Link]

  • CIQTEK. (2024, August 19). Step-by-Step Guide to Prepare EPR Samples. CIQTEK Co., Ltd. [Link]

  • Eaton, S. S., & Eaton, G. R. (2021). Electron paramagnetic resonance of lanthanides. PubMed. [Link]

  • Staples, R. J., & Ruf, M. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Brigham Young University Department of Chemistry and Biochemistry. [Link]

  • ResearchGate. (n.d.). (a) View of the sample holder and sample used in the single-crystal EPR... ResearchGate. [Link]

  • Wikipedia contributors. (2023, December 29). Electron paramagnetic resonance. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Application Notes and Protocols for Doping Lanthanum Ethylsulfate with Paramagnetic Ions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Doped Lanthanum Ethylsulfate

This compound Nonahydrate, La(C₂H₅SO₄)₃·9H₂O, is a diamagnetic, crystalline solid that serves as an excellent host lattice for spectroscopic studies. Its structure provides a well-defined crystalline environment with C₃h site symmetry for the lanthanum ion. By substituting a small fraction of the diamagnetic La³⁺ ions with paramagnetic rare-earth ions (such as Nd³⁺, Gd³⁺, or Ce³⁺), we create a magnetically dilute system. This process, known as doping, allows for the detailed investigation of the electronic and magnetic properties of the isolated dopant ions.

These doped crystals are of significant interest in fields such as quantum information processing (as potential qubits), solid-state masers, and fundamental studies of crystal field theory, spin-lattice relaxation, and electron paramagnetic resonance (EPR). This guide provides a comprehensive, field-proven methodology for the synthesis of the host crystal, the doping procedure, and a multi-technique approach to validate the successful incorporation and characterization of the paramagnetic dopant ions.

Part 1: Synthesis of the Host Crystal: this compound Nonahydrate

The primary objective is to grow large, high-quality, single crystals of La(C₂H₅SO₄)₃·9H₂O. The protocol below is based on the established method of slow evaporation from an aqueous solution. The hydrated rare-earth ethyl sulfates can be readily prepared in a pure state and in large quantities.

Protocol 1.1: Synthesis of this compound

Causality: This protocol relies on the reaction of a soluble lanthanum salt (lanthanum oxide dissolved in acid) with a source of ethylsulfate ions, followed by slow crystallization. Slow evaporation is critical to allow for the formation of large, well-ordered single crystals rather than a polycrystalline powder.

Materials and Equipment:

Reagent/EquipmentSpecificationPurpose
Lanthanum(III) Oxide (La₂O₃)99.99% puritySource of Lanthanum ions
Sulfuric Acid (H₂SO₄)Concentrated, ACS GradeTo dissolve La₂O₃ and form lanthanum sulfate
Ethanol (C₂H₅OH)Absolute, ACS GradeReactant to form ethylsulfate
Deionized Water>18 MΩ·cmHigh-purity solvent
Barium Hydroxide (Ba(OH)₂)ACS GradeTo precipitate excess sulfate ions
Beakers, Magnetic StirrerStandard laboratory gradeReaction and mixing vessels
Hot PlateWith temperature controlFor controlled heating
Crystallization DishLarge surface areaFor slow evaporation
Filtration ApparatusBuchner funnel, filter paperTo remove precipitates

Step-by-Step Procedure:

  • Preparation of Lanthanum Sulfate Solution: Carefully dissolve a stoichiometric amount of La₂O₃ in a minimal amount of concentrated H₂SO₄, diluted with deionized water. This is an exothermic reaction and should be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Formation of Ethylsulfate: In a separate beaker, slowly add an excess of absolute ethanol to concentrated sulfuric acid, keeping the solution cool in an ice bath. This reaction forms ethylsulfuric acid.

  • Reaction: Slowly add the lanthanum sulfate solution to the ethylsulfuric acid solution with constant stirring.

  • Neutralization and Purification: Carefully neutralize the excess acid with a saturated solution of barium hydroxide. This will precipitate insoluble barium sulfate (BaSO₄). The endpoint is reached when no further precipitate is formed upon adding a drop of Ba(OH)₂.

  • Filtration: Filter the solution to remove the BaSO₄ precipitate. The resulting clear filtrate is an aqueous solution of this compound.

  • Crystallization: Transfer the filtrate to a wide crystallization dish. Cover it loosely (e.g., with perforated paraffin film) to prevent dust contamination while allowing for slow evaporation at room temperature.

  • Harvesting: Over several days to weeks, large, hexagonal-shaped, transparent crystals of La(C₂H₅SO₄)₃·9H₂O will form. Harvest the crystals from the solution.

Part 2: Doping with Paramagnetic Ions

The most effective method to ensure substitutional doping (where the paramagnetic ion replaces a La³⁺ ion in the lattice) is co-crystallization. This involves adding a small, calculated amount of the dopant salt to the this compound solution before crystallization begins.

Selection of Paramagnetic Dopants

The choice of dopant depends on the research objective. Lanthanide ions are particularly attractive due to their partially filled f-orbitals.

  • Gadolinium (Gd³⁺): With its ⁸S₇/₂ ground state, it has no orbital angular momentum, leading to long spin-lattice relaxation times, making it an ideal probe for EPR at higher temperatures.

  • Neodymium (Nd³⁺) & Cerium (Ce³⁺): These are Kramers' ions with strong EPR signals at low temperatures and are often used in studies of crystal field effects. The EPR spectrum of Ce³⁺ in this compound is readily observable at 4.2 K.

  • Manganese (Mn²⁺): While not a lanthanide, this transition metal ion is another common paramagnetic dopant used for similar purposes.

Protocol 2.1: Co-crystallization Doping Method

Causality: This protocol introduces the dopant ions into the saturated solution of the host material. As the host crystal grows, the dopant ions, being chemically similar to La³⁺ (especially other lanthanides), are incorporated into the crystal lattice at substitutional sites. The doping concentration is kept low (typically 0.1% to 1%) to minimize ion-ion interactions that would complicate spectroscopic analysis.

Step-by-Step Procedure:

  • Prepare Dopant Stock Solution: Prepare a stock solution of the desired paramagnetic dopant. For example, dissolve a high-purity salt like NdCl₃ or Gd(NO₃)₃ in deionized water to a known concentration.

  • Introduce Dopant: Before initiating crystallization (Step 6 in Protocol 1.1), add a calculated volume of the dopant stock solution to the purified this compound filtrate.

  • Calculate Concentration: The molar ratio of the dopant to lanthanum should be precisely calculated. For a target 0.5% doping level, the molar ratio of [Dopant³⁺] / [La³⁺] in the solution should be 0.005.

  • Homogenization: Stir the solution thoroughly to ensure the dopant is homogeneously distributed before setting it aside for slow evaporation.

  • Crystallization and Harvesting: Follow the crystallization and harvesting procedure exactly as described in Protocol 1.1. The resulting crystals will be doped with the paramagnetic ion.

Part 3: A Multi-faceted Characterization Approach for Doping Validation

A single technique is insufficient to confirm successful doping. A self-validating system employs multiple, complementary characterization methods to build a comprehensive and trustworthy picture of the material.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis & Doping cluster_characterization Characterization Cascade prep_la_sol Prepare La³⁺ Solution mix_solutions Mix & Homogenize (Co-crystallization) prep_la_sol->mix_solutions prep_dopant_sol Prepare Dopant³⁺ Solution prep_dopant_sol->mix_solutions crystallize Slow Evaporation & Crystal Growth mix_solutions->crystallize harvest Harvest Doped Crystal crystallize->harvest xrd XRD: Structural Integrity & Lattice Parameters edx EDX: Elemental Confirmation & Composition xrd->edx epr EPR: Direct Paramagnetic Detection & g-values edx->epr nmr NMR: Assess Doping Homogeneity epr->nmr conclude Validated Doped Crystal nmr->conclude harvest->xrd

Caption: Experimental workflow for synthesis, doping, and characterization.

Protocol 3.1: Structural Verification with X-ray Diffraction (XRD)

Causality: XRD is the first step to verify that the doping process did not destroy the host crystal lattice or introduce impurity phases. For substitutional doping, the ionic radius of the dopant often differs from the host ion (La³⁺). This size difference induces a small, uniform strain in the lattice, resulting in a predictable shift of the XRD peaks to either higher or lower angles, consistent with Vegard's law.

Step-by-Step Procedure:

  • Sample Preparation: Gently grind a single doped crystal into a fine, homogeneous powder using an agate mortar and pestle. Mount the powder on a zero-background sample holder.

  • Data Acquisition: Collect a powder XRD pattern over a wide 2θ range (e.g., 10-80°) using a standard diffractometer with Cu Kα radiation.

  • Analysis:

    • Phase Identification: Compare the obtained pattern with a reference pattern for pure La(C₂H₅SO₄)₃·9H₂O to confirm phase purity.

    • Lattice Parameter Refinement: Perform a Rietveld refinement of the XRD data to precisely determine the unit cell parameters.

    • Comparison: Compare the lattice parameters of the doped crystal with those of an undoped crystal synthesized under identical conditions. A systematic shift in lattice parameters is strong evidence of dopant incorporation into the lattice.

TechniquePurposeExpected Outcome for Successful Doping
XRD Verify crystal structure and dopant incorporation.Phase purity confirmed. Systematic shift in lattice parameters compared to the undoped host.
EDX Confirm the presence and estimate the concentration of the dopant.Detection of characteristic X-rays from the dopant element. The atomic percentage should be close to the target concentration.
EPR Directly detect the paramagnetic dopant and probe its local environment.A characteristic EPR spectrum for the dopant ion, with specific g-values and hyperfine splitting (if applicable).
Protocol 3.2: Elemental Analysis with Energy-Dispersive X-ray Spectroscopy (EDX/EDS)

Causality: EDX provides direct, unequivocal confirmation of the presence of the dopant element within the crystal. It is a necessary validation step to ensure the dopant was not excluded from the crystal during growth.

Step-by-Step Procedure:

  • Sample Preparation: Mount a whole doped crystal or a large fragment onto an SEM stub using carbon tape. An uncoated sample can be analyzed under a low-vacuum SEM, or a thin conductive coating (carbon or gold) can be applied for high-vacuum analysis.

  • Data Acquisition: Using a Scanning Electron Microscope (SEM) equipped with an EDX detector, focus the electron beam on a clean, flat surface of the crystal. Acquire an EDX spectrum.

  • Analysis:

    • Elemental Identification: Identify the peaks in the spectrum. The presence of peaks corresponding to the characteristic X-ray energies of the dopant element confirms its presence.

    • Quantification: Use the instrument's software to perform a quantitative analysis to determine the atomic percentage of the dopant. This provides an estimate of the actual doping concentration, which can be compared to the target concentration.

Protocol 3.3: Direct Detection with Electron Paramagnetic Resonance (EPR) Spectroscopy

Causality: EPR is the most definitive technique for characterizing the doped material. It is a dopant-specific spectroscopy that selectively probes the paramagnetic ions within the diamagnetic host. A successful measurement confirms not only the presence of the dopant but also that it is in the correct oxidation state and resides in a specific crystal field environment.

Step-by-Step Procedure:

  • Sample Preparation: Select a small, high-quality single crystal. The orientation of the crystal relative to the external magnetic field is critical. Mount the crystal on a goniometer that can be inserted into the EPR cavity.

  • Data Acquisition:

    • Place the sample in the EPR spectrometer cavity. For most lanthanide ions, measurements must be performed at cryogenic temperatures (e.g., liquid helium, 4.2 K) to ensure the observation of a signal.

    • Record the EPR spectrum, which is typically displayed as the first derivative of the microwave absorption versus the applied magnetic field.

    • Rotate the crystal in the magnetic field and record spectra at various orientations (e.g., every 10 degrees) to map out the anisotropy of the system.

  • Analysis:

    • Signal Identification: The presence of a resonance signal that is absent in the undoped host is the definitive proof of successful paramagnetic doping.

    • g-Value Determination: From the positions of the resonance lines, calculate the principal values of the g-tensor (g∥ and g⊥). These values are a unique fingerprint of the paramagnetic ion in its specific local symmetry. For example, Ce³⁺ in this compound exhibits highly anisotropic g-values.

    • Spin-Hamiltonian Fitting: For complex spectra, fit the data to a spin-Hamiltonian model to extract parameters that describe the crystal field and hyperfine interactions.

Dopant IonHost Latticeg∥g⊥Reference
Ce³⁺ La(C₂H₅SO₄)₃·9H₂O0.9952.185(Abragam and Bleaney 1970) as cited in
Gd³⁺ La(C₂H₅SO₄)₃·9H₂O~1.992~1.992
Logical Diagram for Doping Validation

G cluster_validation Validation Protocol start Doped Crystal Sample xrd XRD Analysis start->xrd q1 Correct Crystal Phase? Lattice Shift Observed? xrd->q1 edx EDX Analysis q2 Dopant Element Detected? edx->q2 epr EPR Spectroscopy q3 Paramagnetic Signal Present? Correct g-values? epr->q3 q1->edx Yes fail Conclusion: Doping Failed (Re-evaluate Synthesis) q1->fail No q2->epr Yes q2->fail No success Conclusion: Successful Substitutional Doping q3->success Yes q3->fail No

Caption: A logical decision-making workflow for validating doping success.

Conclusion

Doping this compound with paramagnetic ions is a precise process that enables profound investigations into solid-state physics and materials science. Success hinges on a meticulous synthesis and doping protocol followed by a rigorous, multi-faceted characterization strategy. By combining structural verification (XRD), elemental confirmation (EDX), and direct spectroscopic detection (EPR), researchers can confidently validate the incorporation of dopants into the host lattice. This self-validating workflow ensures the trustworthiness and reproducibility of experimental results, providing a solid foundation for subsequent advanced studies.

References

  • Misra, S. K., & Orlowski, S. (1987). Ethylsulfate Host Lattice Effects in the EPR Spectra of Gd 3+ Ions. physica status solidi (b), 140(1), 281-289. [Link]

  • Pechenaya, V. I., & Voziyan, P. A. (2018). Lanthanide-Ion-Doping Effect on the Morphology and the Structure of NaYF4:Ln3+ Nanoparticles. Nanomaterials, 8(11), 934. [Link]

  • You, W., et al. (2018). Lanthanide-doped Disordered Crystals: Site Symmetry and Optical Properties. Journal of Luminescence, 201, 24-34. [Link]

  • Kumar, A., et al. (2026). Single-Source Facile Synthesis of Phase-Pure Na+- and Sr2+-Modified Bismuth Titanate—Structural, Optical, and Electrical Properties for Energy Storage Application. Materials, 19(1), 123. [Link]

  • Jáquez-Abonce, J. A., et al. (2025). Breakdown of Crystallographic Site Symmetry in Lanthanide-Doped NaYF4 Crystals. The Journal of Physical Chemistry C, 129(32), 17894-17903. [Link]

  • ResearchGate. (2017). How can we conclude whether the doping is interstitial or substitutional from the XRD pattern?. [Link]

  • Aher, S., et al. (2021). A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same. Journal of Drug Delivery Science and Technology, 63, 102431. [Link]

  • Kim, J., et al. (2026). Fe-Based Polyanionic Solid-Solution Phases as High-Power and Low-Temperature Cathodes for Sodium-Ion Batteries. Journal of the American Chemical Society. [Link]

  • Chatterji, T. (2015). Answer to "What are the best methods to investigate the doping in a crystal?". ResearchGate. [Link]

  • Savjani, J. K., et al. (2016). Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. Journal of Pharmaceutical Negative Results, 7(1), 1-10. [Link]

  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-82. [Link]

  • ResearchGate. (n.d.). Concentration of dopant as analysed using EDX. [Link]

  • Shaikh, J., et al. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. AAPS PharmSciTech, 20(4), 1-18. [Link]

  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-82. [Link]

  • Rammo, N. (2012). STRUCTURE STUDY OF SOME LANTHANIDE'S OXIDES BY X-RAY DIFFRACTION AND PAIR POTENTIAL MODELING. Iraqi Journal of Science, 53(2), 316-321. [Link]

  • Boddu, S. (2017). Synthesis and Characterization of Lanthanide Ions Doped Nanomaterials. Homi Bhabha National Institute. [Link]

  • Eaton, S. S., & Eaton, G. R. (2012). Electron Paramagnetic Resonance of Lanthanides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(5), 594-607. [Link]

  • Volkova, L. M., et al. (2001). Synthesis and Structure of Lanthanum Oxalate Crystal Hydrate La2(C2O4)3 · 9.2H2O. Journal of Structural Chemistry, 42(4), 606-610. [Link]

Application Note & Protocol: High-Resolution EPR Spectroscopy of Lanthanide-Doped Lanthanum Ethylsulfate Single Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species. Lanthanide ions, with their complex electronic configurations and rich magnetic properties, are of significant interest in materials science, quantum information processing, and drug development. However, their rapid electron spin relaxation times and the complexities of their spectra present considerable experimental challenges. This guide provides a detailed experimental framework for the successful investigation of lanthanide ions doped into a lanthanum ethylsulfate (La(C₂H₅SO₄)₃·9H₂O) single-crystal host. We will explore the causality behind key experimental choices, from crystal growth and sample orientation to the specialized requirements of cryogenic EPR measurements, ensuring a robust and reproducible methodology.

Introduction: The Rationale for the this compound Host

The choice of a host lattice is paramount in solid-state EPR. The ideal host should be diamagnetic to prevent interference with the paramagnetic guest ions. Furthermore, it should allow for the substitutional incorporation of dopant ions at low concentrations, effectively isolating them to minimize spin-spin interactions that would broaden the EPR signal.

This compound (LaES) is a classic and highly effective host matrix for studying trivalent lanthanide ions for several key reasons:

  • Structural Homology: LaES is isostructural with the ethylsulfates of other lanthanides, facilitating the easy substitution of La³⁺ ions with paramagnetic Ln³⁺ ions.

  • Site Symmetry: The lanthanide ion occupies a site of high (C₃ₕ) symmetry, which simplifies the resulting EPR spectra and their theoretical interpretation.

  • Magnetic Dilution: As a diamagnetic salt, LaES serves as an excellent magnetic diluent, enabling the study of the intrinsic properties of the isolated dopant ions.

Early EPR studies of lanthanides often focused on g-values and relaxation mechanisms within such high-symmetry crystalline lattices at low temperatures[1]. However, these pioneering experiments also highlighted a critical challenge: the difficulty in obtaining rare earth compounds free from impurities of other rare earths[1]. For instance, an attempt to measure the EPR spectrum of promethium in this compound revealed only a neodymium impurity[1]. This historical context underscores the critical importance of starting with high-purity materials, a principle that remains central to modern experimental design.

Sample Preparation: The Foundation of a Successful Experiment

High-quality single crystals are essential for obtaining sharp, well-resolved EPR spectra, particularly for studying the anisotropy of the g-tensor and hyperfine interactions.

Protocol 2.1: Synthesis and Doping via Co-Crystallization

This protocol outlines the growth of lanthanide-doped LaES crystals from an aqueous solution. The typical doping concentration for EPR is kept low (e.g., 0.1% to 1%) to ensure magnetic dilution.

Materials:

  • High-purity Lanthanum(III) oxide (La₂O₃, 99.99% or higher)

  • High-purity dopant Lanthanide(III) oxide (e.g., Nd₂O₃, Gd₂O₃, Er₂O₃, 99.99% or higher)

  • Ethylsulfuric acid (CH₃CH₂SO₄H) or Sodium Ethylsulfate

  • Deionized water

  • Beakers, hot plate, filtration apparatus

Step-by-Step Methodology:

  • Prepare Lanthanide Ethylsulfate Solutions:

    • Separately dissolve stoichiometric amounts of the high-purity La₂O₃ and the dopant Ln₂O₃ in a minimal amount of warm ethylsulfuric acid. This reaction forms the respective lanthanide ethylsulfates in solution.

    • Alternatively, prepare aqueous solutions of lanthanum chloride and the dopant lanthanide chloride and react them with a solution of sodium ethylsulfate to precipitate the less soluble lanthanide ethylsulfates.

  • Create the Doped Solution:

    • Combine the this compound and dopant lanthanide ethylsulfate solutions in the desired molar ratio (e.g., 99.9:0.1 for a 0.1% doped sample).

    • Gently warm and stir the solution to ensure complete mixing and dissolution.

    • Filter the solution while warm to remove any particulate impurities.

  • Crystal Growth:

    • Transfer the clear, saturated solution to a clean beaker.

    • Cover the beaker with perforated parafilm to allow for slow evaporation of the solvent at a stable room temperature. Rapid evaporation leads to the formation of polycrystalline powder, which is undesirable for anisotropic studies.

    • Allow the solution to stand undisturbed for several days to weeks. Large, hexagonal prismatic single crystals should form.

  • Harvesting and Storage:

    • Once crystals of a suitable size (a few millimeters on each side) have formed, carefully decant the mother liquor.

    • Gently wash the crystals with a small amount of cold deionized water or ethanol to remove any surface residue.

    • Dry the crystals on filter paper. Store them in a desiccator, as they are hydrates and can lose water over time.

Visualization 2.1: Experimental Workflow

G cluster_prep Sample Preparation cluster_epr EPR Measurement cluster_analysis Data Analysis prep_start High-Purity La₂O₃ & Ln₂O₃ dissolve Dissolve in Ethylsulfuric Acid prep_start->dissolve mix Mix Solutions (e.g., 99.9% : 0.1%) dissolve->mix grow Slow Evaporation Crystal Growth mix->grow harvest Harvest & Select Single Crystal grow->harvest mount Mount Crystal in Quartz Tube harvest->mount load Insert into Cryostat & Resonator cool Cool to Liquid Helium Temp. tune Tune Spectrometer acquire Acquire Spectrum process Process Data (Baseline, Integration) acquire->process interpret Interpret Spectrum (g-values, Hyperfine)

Caption: Workflow from precursor materials to final data interpretation.

Protocol 2.2: Crystal Mounting and Orientation

The anisotropic nature of the g-tensor in crystals means the EPR spectrum is highly dependent on the crystal's orientation relative to the external magnetic field (B₀).

  • Select a Crystal: Choose a harvested crystal with well-defined faces. The hexagonal prism shape of LaES is advantageous for orientation. The principal magnetic axes are typically aligned with the crystallographic axes.

  • Mounting:

    • Securely fasten the single crystal to the end of a quartz rod or inside a high-purity quartz EPR tube[2]. A small amount of cryo-stable grease (e.g., Apiezon N) can be used.

    • Crucial: Ensure the crystal is mounted with a known crystallographic axis (e.g., the c-axis) aligned along the tube's length or perpendicular to it.

  • Goniometer: For precise measurements, a goniometer is used to rotate the sample tube within the EPR resonator, allowing for the systematic collection of spectra at different angles relative to the magnetic field.

EPR Spectrometer Setup and Parameters

The unique properties of lanthanide ions dictate specific instrumental requirements, most notably the need for cryogenic temperatures.

The Causality of Cryogenic Temperatures

With the notable exception of Gd³⁺ (an S-state ion with long relaxation times), most lanthanide ions exhibit very fast electron spin-lattice relaxation[3][4]. This rapid relaxation is a consequence of strong spin-orbit coupling, which provides an efficient pathway for the excited spin state to dissipate its energy to the lattice vibrations (phonons)[1]. At room temperature, this process is so fast that the lifetime of the excited state is too short, leading to extreme broadening of the EPR signal beyond detection.

By cooling the sample to liquid helium temperatures (≤ 4.2 K), lattice vibrations are significantly quenched. This "freezing out" of phonons drastically increases the spin-lattice relaxation time (T₁), resulting in narrower spectral lines that can be resolved[1][3][4]. Therefore, a cryostat capable of reaching liquid helium temperatures is not optional but essential for this work.

Visualization 3.1: Core EPR Spectrometer Components

G cluster_0 EPR Spectrometer MicrowaveSource Microwave Source (Klystron/Gunn Diode) Circulator Circulator MicrowaveSource->Circulator Resonator Resonator (Cavity) with Sample & Cryostat Circulator->Resonator Detector Detector Diode Circulator->Detector Resonator->Circulator Console Control Console & Data System Detector->Console Magnet Electromagnet Console->MicrowaveSource Control Console->Magnet Field Sweep

Caption: Relationship between core components of an EPR spectrometer.

Typical Spectrometer Parameters

While optimal settings must be determined empirically for each specific dopant and concentration, the following table provides a robust starting point for continuous-wave (CW) X-band (~9.5 GHz) EPR measurements.

ParameterTypical ValueRationale & Expert Insight
Temperature ≤ 4.2 KMandatory. Required to overcome rapid spin-lattice relaxation inherent to most lanthanide ions[3][4].
Microwave Frequency ~9.5 GHz (X-band)Most common frequency band; offers a good balance of sensitivity and resolution.
Microwave Power 0.1 - 10 mWStart low to avoid saturation. The long relaxation times at 4.2 K make the spin system easier to saturate.
Modulation Frequency 100 kHzStandard for CW-EPR, providing good signal-to-noise.
Modulation Amplitude 0.1 - 5 GaussShould be less than the narrowest peak-to-peak linewidth to avoid signal distortion and artificial broadening[5].
Center Field Varies (e.g., 0-10000 G)Highly dependent on the lanthanide ion. A wide sweep is needed for initial surveys as lanthanide spectra can span thousands of Gauss[4].
Sweep Width Varies (e.g., 5000 G)Adjust to encompass the full spectral feature of interest.
Time Constant 40 - 160 msBalances noise reduction with scan speed. Should be shorter than the time taken to sweep through the narrowest feature.
Number of Scans 1 to >100Signal-to-noise ratio improves with the square root of the number of scans.

Experimental Protocol: Data Acquisition

This protocol assumes the sample is mounted in a quartz tube and ready for insertion into the spectrometer's cryostat.

Step-by-Step Methodology:

  • System Preparation: Power on the spectrometer components, including the magnet power supply, microwave bridge, and control console, allowing them to stabilize[6].

  • Sample Loading:

    • Carefully lower the sample tube into the pre-cooled cryostat, ensuring it is positioned correctly within the EPR resonator (cavity). The sample should be at the point of maximum magnetic field (B₁) within the resonator for optimal sensitivity.

    • Allow sufficient time for the sample to thermalize to the cryostat temperature (e.g., 4.2 K).

  • Tuning the Spectrometer:

    • Switch the spectrometer to "Tune" mode. This displays the resonance profile of the cavity.

    • Adjust the microwave frequency and coupling to match the resonant frequency of the cavity. The goal is to achieve a sharp, deep "dip" in the reflected power, which indicates critical coupling and maximum Q-factor, leading to the best signal-to-noise ratio.

  • Setting Acquisition Parameters:

    • Input the starting parameters as outlined in the table above. For an unknown sample, begin with a very wide magnetic field sweep to locate the signals.

    • Set the receiver gain to a level that keeps the signal on-scale without clipping.

  • Data Acquisition:

    • Begin the magnetic field sweep to acquire the spectrum. Monitor the first scan to ensure the signal is within the dynamic range of the detector.

    • If the signal is weak, increase the number of scans to improve the signal-to-noise ratio.

  • Data Storage: Save the acquired spectrum along with a complete record of all experimental parameters.

Data Interpretation: An Overview

Interpreting lanthanide EPR spectra is a complex field, but the initial analysis focuses on key features.

  • g-values: The position of the resonance is determined by the g-value. In a single crystal, the g-value will be anisotropic, changing as the crystal is rotated in the magnetic field. This anisotropy reflects the symmetry of the crystal field at the lanthanide site.

  • Hyperfine Structure: If the dopant ion has a nuclear spin (I > 0), the EPR line will be split into (2I + 1) lines. The magnitude of this splitting is the hyperfine coupling constant (A), which provides information about the interaction between the electron spin and the nuclear spin.

  • Kramers vs. Non-Kramers Ions: Lanthanide ions with an odd number of unpaired electrons (e.g., Ce³⁺, Nd³⁺, Gd³⁺, Dy³⁺, Er³⁺, Yb³⁺) are "Kramers ions." Kramers' theorem guarantees that in the absence of a magnetic field, all energy levels will be at least doubly degenerate. These ions are always EPR active. Non-Kramers ions (even number of electrons) can have their degeneracy lifted by the crystal field, sometimes rendering them EPR silent under certain conditions[1].

The intensity of the EPR signal, determined by the double integral of the absorption spectrum, is directly proportional to the concentration of the paramagnetic dopant ions in the crystal[7].

Conclusion

The successful EPR investigation of lanthanide-doped this compound hinges on a meticulous approach that begins with the synthesis of high-purity, high-quality single crystals. The primary experimental challenge—rapid spin-lattice relaxation—is overcome by employing cryogenic temperatures, a non-negotiable requirement for most lanthanide ions. By carefully controlling sample preparation, orientation, and spectrometer parameters, researchers can acquire high-resolution spectra that yield invaluable insights into the fundamental magnetic and electronic properties of these fascinating elements.

References

  • CIQTEK. (2024). Step-by-Step Guide to Prepare EPR Samples. CIQTEK Official Website. Available at: [Link]

  • Eaton, S. S., & Eaton, G. R. (2021). Electron paramagnetic resonance of lanthanides. Methods in Enzymology, 651, 419-454. Available at: [Link]

  • Eaton, S. S., & Eaton, G. R. (2021). Electron Paramagnetic Resonance of Lanthanides. Methods in Enzymology. Published by Elsevier Inc. Available at: [Link]

  • Eaton, S. S., & Eaton, G. R. (2021). Electron paramagnetic resonance of lanthanides. ResearchGate. Available at: [Link]

  • Otis, G., et al. (2022). Probing Chirality of Crystals using Electron Paramagnetic Resonance (EPR) spectroscopy. Research Square. Available at: [Link]

  • Di Donato, M., et al. (2021). Electron spin as fingerprint for charge generation and transport in doped organic semiconductors. Materials Horizons, 8(5), 1435-1444. Available at: [Link]

  • Chemistry LibreTexts. (2023). EPR: Application. Available at: [Link]

  • University of Wisconsin-Madison Chemistry Department. (2019). Guide to Operation of Bruker EleXsys E500 EPR spectrometer. Available at: [Link]

  • MDPI. (2023). Magnetism and EPR Spectroscopy of Nanocrystalline and Amorphous TiO2: Fe upon Al Doping. MDPI. Available at: [Link]

  • Chalise, D., & Cahill, D. G. (2020). Electron paramagnetic resonance of n-type semiconductors for applications in 3D thermometry. arXiv. Available at: [Link]

  • Caltech EPR Facility. General guidelines for preparation of EPR samples. California Institute of Technology. Available at: [Link]

  • Novilet. (2024). EPR Data Interpretation: Key Concepts and Approaches. Novilet. Available at: [Link]

Sources

Application Note & Protocol: Preparation of Stable Lanthanum Ethylsulfate Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-LAES-202601

Version: 1.0

Abstract

This document provides a comprehensive protocol for the preparation of aqueous solutions of Lanthanum Ethylsulfate (La(C₂H₅SO₄)₃). This compound is a compound of significant interest in materials science and spectroscopy, primarily utilized as a crystalline host matrix for studying the paramagnetic and optical properties of other rare-earth ions.[1] The preparation of stable, clear, and concentration-accurate solutions is critical for subsequent applications, such as crystal growth or as a reagent in further chemical syntheses. This guide details a reliable methodology, emphasizing the mitigation of common challenges such as hydrolysis, which can lead to the precipitation of insoluble lanthanum species. The protocol is designed for researchers, scientists, and professionals in drug development and materials science who require high-quality this compound solutions for their work.

Introduction to this compound

This compound, with the chemical formula C₆H₁₅LaO₁₂S₃, is a coordination complex consisting of a central Lanthanum(III) ion (La³⁺) and three ethyl sulfate ligands.[1] It typically exists as a white crystalline solid.[1] Its well-defined hexagonal crystal structure provides a consistent and symmetric environment, making it an ideal, diamagnetic host for doping with other paramagnetic lanthanide ions for studies in electron paramagnetic resonance (EPR) and solid-state physics.[1]

The primary challenge in preparing aqueous solutions of lanthanum salts is their tendency to undergo hydrolysis, reacting with water to form insoluble lanthanum hydroxide (La(OH)₃) or lanthanum carbonate (upon exposure to atmospheric CO₂). This precipitation alters the effective concentration of the La³⁺ ions and can interfere with experimental results. The protocol herein addresses this issue by controlling the solution's pH to ensure the long-term stability of the this compound solution.

Health and Safety Precautions

Before beginning any work, consult the relevant Safety Data Sheet (SDS) for this compound and all other chemicals used. While specific toxicity data for this compound is limited, general safety guidelines for lanthanum compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[2][3]

  • Inhalation: Avoid generating and inhaling dust from the solid compound. Handle the solid material in a well-ventilated area or a chemical fume hood.[2]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[2][4]

  • Handling: Lanthanum salts can be hygroscopic (absorb moisture from the air) and air-sensitive.[2][5] Minimize exposure to the atmosphere by keeping containers tightly sealed when not in use.

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not allow the material to contaminate ground water systems.[2]

Quantitative Data Summary

The following table provides essential quantitative information for the preparation of this compound solutions.

ParameterValueNotes
Chemical Formula C₆H₁₅LaO₁₂S₃Lanthanum tris(ethyl sulfate)[1]
Molar Mass 514.28 g/mol [6]
Appearance White Crystalline Solid[1][2]
Solubility Moderately soluble in waterSolubility is enhanced in slightly acidic conditions.[7] Avoid neutral or basic pH to prevent precipitation.
Recommended pH 5.0 - 6.0This acidic range is crucial for preventing the hydrolysis of La³⁺ ions and maintaining solution clarity.
Storage Temperature 2 - 8°C (Refrigerated)For optimal long-term stability of the prepared solution.

Experimental Protocol: Preparation of a Stable 100 mM this compound Stock Solution

This protocol details the steps for preparing 100 mL of a 100 mM aqueous stock solution. The procedure can be scaled as needed by adjusting the quantities of the reagents.

Materials and Equipment
  • This compound (C₆H₁₅LaO₁₂S₃) solid

  • High-purity deionized (DI) or Milli-Q® water

  • Dilute Sulfuric Acid (~0.1 M H₂SO₄)

  • Analytical balance

  • 150 mL glass beaker

  • 100 mL Class A volumetric flask

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filter

  • Sterile syringe (e.g., 20 mL)

  • Sterile, sealed storage bottle

Step-by-Step Procedure
  • Calculate Required Mass:

    • To prepare 100 mL (0.1 L) of a 100 mM (0.1 mol/L) solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )

      • Mass (g) = 0.1 mol/L × 0.1 L × 514.28 g/mol = 5.143 g

  • Prepare Acidified Water:

    • Pour approximately 80 mL of high-purity water into a 150 mL beaker.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Using a calibrated pH meter, measure the pH of the water. Add 0.1 M sulfuric acid dropwise while stirring until the pH is stable within the range of 5.0 - 6.0 .

    • Causality: This step is the most critical for ensuring solution stability. The slightly acidic environment suppresses the hydrolysis of La³⁺ ions (La³⁺ + 3H₂O ⇌ La(OH)₃↓ + 3H⁺), preventing the formation of insoluble lanthanum hydroxide precipitate. Using sulfuric acid is recommended as it does not introduce a foreign anion to the ethylsulfate solution.

  • Dissolve the this compound:

    • Accurately weigh 5.143 g of this compound solid using an analytical balance.

    • Slowly add the weighed powder to the stirring, acidified water in the beaker.

    • Continue stirring until the solid is completely dissolved. The solution should be clear and colorless. Gentle heating (to no more than 40°C) may be used to expedite dissolution if necessary, but is often not required.

  • Bring to Final Volume:

    • Once fully dissolved, carefully transfer the solution into a 100 mL Class A volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the flask to ensure a complete transfer of the solute.

    • Add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Final Filtration and Storage:

    • For applications requiring high purity or for long-term storage, sterile filtration is recommended.

    • Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, clearly labeled storage bottle.

    • Causality: Filtration removes any insoluble microparticulates or microbial contaminants, enhancing the clarity and stability of the stock solution.

    • Store the bottle tightly sealed at 2 - 8°C. For frequent use, it is advisable to create smaller aliquots to prevent contamination and pH changes in the main stock due to repeated exposure to atmospheric CO₂.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the preparation of a stable this compound solution.

G cluster_prep Preparation Phase cluster_sol Solution Phase cluster_final Finalization Phase calc 1. Calculate Mass (5.143 g for 100mL of 100mM) weigh 2. Weigh Solid calc->weigh dissolve 4. Dissolve Solid in Acidified Water weigh->dissolve prep_water 3. Prepare Acidified Water (80 mL, pH 5.0-6.0) prep_water->dissolve volume 5. Transfer to Volumetric Flask & Bring to Final Volume (100 mL) dissolve->volume mix 6. Homogenize Solution volume->mix filtrate 7. Sterile Filter (0.22 µm) mix->filtrate store 8. Aliquot & Store (2-8°C, Sealed) filtrate->store

Caption: Workflow for preparing stable this compound solution.

References

  • Ames Laboratory. (n.d.). SDS Lanthanum. Retrieved from [Link]

  • American Elements. (n.d.). Lanthanum Sulfate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Lanthanum - Element information, properties and uses. Retrieved from [Link]

  • AZoM. (n.d.). Lanthanum – Properties and Applications. Retrieved from [Link]

  • Stanford Materials. (n.d.). Lanthanum: Properties and Applications. Retrieved from [Link]

  • ResearchGate. (2017). How should I Prepare a releasing agent such as Lanthanum Chloride for flame atomisation AAS analysis of digested samples. Retrieved from [Link]

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Application Notes and Protocols: Lanthanum Ethylsulfate in Magnetic Resonance Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lanthanum (La), the first element of the lanthanide series, possesses a unique [Xe] 5d¹6s² electron configuration. In its stable +3 oxidation state, it has an empty 4f shell, rendering it diamagnetic. This property makes lanthanum compounds, particularly Lanthanum Ethylsulfate Nonahydrate (La(C₂H₅SO₄)₃·9H₂O), exceptionally useful as a diamagnetic host matrix in magnetic resonance studies. Historically, this crystalline solid has been a cornerstone in the foundational research of Electron Paramagnetic Resonance (EPR) and spin-lattice relaxation phenomena of paramagnetic lanthanide ions.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the applications of this compound. We will delve into its use as a diamagnetic host for EPR spectroscopy, its role in elucidating spin-lattice relaxation mechanisms, and its function as a critical control material in Dynamic Nuclear Polarization (DNP) experiments. The protocols and explanations provided herein are designed to blend theoretical principles with practical, field-proven insights.

Physicochemical and Structural Properties

A thorough understanding of the crystal structure of this compound is paramount, as it dictates the local environment of any doped paramagnetic ion, which in turn governs the outcomes of magnetic resonance experiments.

Chemical Formula: La(C₂H₅SO₄)₃·9H₂O[3]

Molecular Weight: 728.14 g/mol [4]

Crystal System: this compound nonahydrate crystallizes in the hexagonal system.[3][5] This high-symmetry structure is advantageous as it simplifies the interpretation of complex EPR spectra.

Coordination Environment: The central La³⁺ ion is not directly coordinated to the ethylsulfate anions. Instead, it is surrounded by nine water molecules (nonahydrate). Six of these water molecules form a trigonal prism around the ion, while the remaining three are located in a mirror plane containing the metal ion, positioned out from the prism's vertical faces. This arrangement results in a local site symmetry of C₃ₕ for the lanthanum ion.[2][3] This well-defined, high-symmetry coordination sphere is crucial for creating a predictable crystal field environment for dopant ions.

Magnetic Properties: As a La³⁺ compound with a filled electronic shell (f⁰ configuration), this compound is diamagnetic. This intrinsic lack of unpaired electrons means it does not generate its own EPR signal and provides a magnetically "silent" background, which is the primary reason for its utility as a host crystal for studying paramagnetic ions.

Application I: Diamagnetic Host for Electron Paramagnetic Resonance (EPR) Spectroscopy

Principle and Causality

EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as transition metal ions and organic radicals. When studying paramagnetic lanthanide ions in a solid, concentrated state, strong magnetic dipole-dipole interactions and exchange interactions occur between neighboring ions. These interactions lead to significant broadening of the EPR spectral lines, obscuring the fine and hyperfine structural details that provide information about the ion's electronic environment.

To overcome this, magnetic dilution is employed. This involves introducing the paramagnetic ion of interest as a dilute dopant (typically <1% concentration) into an isostructural, diamagnetic host lattice. This compound is an ideal host for other lanthanide ions due to its diamagnetic nature and the fact that it forms isostructural crystals with other lanthanide ethylsulfates.[2] This ensures that the dopant ion substitutes the La³⁺ ion with minimal distortion to the lattice, allowing for the study of isolated ion properties within a well-defined crystal field.[1][6]

Protocol: Growth of Doped this compound Single Crystals

This protocol describes a standard method for growing lanthanide-doped this compound crystals suitable for EPR analysis via slow evaporation from an aqueous solution.[6][7]

Materials:

  • Lanthanum(III) oxide (La₂O₃)

  • Paramagnetic Lanthanide(III) oxide of interest (e.g., Ce₂O₃, Gd₂O₃)

  • Diethyl sulfate ((C₂H₅)₂SO₄)

  • Deionized water

  • Beakers, hot plate with magnetic stirrer, filtration apparatus

  • Crystallization dish with a loosely fitting cover

Procedure:

  • Preparation of Ethylsulfate Solution: Carefully react diethyl sulfate with a stoichiometric amount of water to form ethylsulfuric acid. This reaction is exothermic and should be performed with caution in a fume hood.

  • Preparation of Lanthanide Hydroxides: Separately dissolve Lanthanum(III) oxide and the dopant lanthanide oxide in a minimal amount of a strong acid (e.g., HCl). Then, precipitate the hydroxides by slowly adding a base (e.g., NH₄OH).

  • Washing: Wash the precipitated hydroxides several times with deionized water to remove any excess salts.

  • Dissolution: Dissolve the washed lanthanum hydroxide and the dopant hydroxide (in the desired molar ratio, e.g., 99.5:0.5) in the prepared ethylsulfuric acid solution with gentle heating and stirring until a clear solution is obtained.

  • Crystallization: Filter the resulting solution while warm to remove any particulates. Transfer the filtrate to a clean crystallization dish.

  • Slow Evaporation: Cover the dish loosely (e.g., with perforated paraffin film) to allow for slow evaporation of the solvent at a constant, controlled temperature (typically room temperature).

  • Harvesting: Large, hexagonal single crystals should form within 10-20 days.[7] Once they reach a suitable size, carefully harvest them from the solution, gently dry them with filter paper, and store them in a desiccator.

Experimental Workflow and Data Presentation

The overall process from crystal synthesis to EPR analysis is a critical workflow for characterizing the magnetic properties of lanthanide ions.

EPR_Workflow cluster_prep Sample Preparation cluster_exp EPR Experiment cluster_analysis Data Analysis A Synthesize Ethylsulfuric Acid C Dissolve Hydroxides in Acid A->C B Prepare & Mix Lanthanide Hydroxides (La³⁺ + Dopant Ln³⁺) B->C D Slow Evaporation Crystal Growth C->D E Mount Single Crystal in EPR Resonator D->E Select Crystal F Cool to Cryogenic Temp (e.g., 4.2 K) E->F G Acquire EPR Spectrum F->G H Determine g-values (g∥, g⊥) G->H Analyze Spectrum J Model Crystal Field Parameters H->J I Analyze Hyperfine & Fine Structure I->J

Caption: Experimental workflow for EPR analysis of doped crystals.

Table 1: Representative EPR Spin Hamiltonian Parameters for Lanthanide Ions in a this compound Host

Dopant IonGround StateTemperature (K)g∥ (parallel)g⊥ (perpendicular)Reference
Ce³⁺²F₅/₂4.20.9952.185[1]
Gd³⁺⁸S₇/₂290--[2]*

*For Gd³⁺, the data is typically presented as spin-Hamiltonian parameters (e.g., B₂₀, B₄₀) rather than simple g-values due to the high spin state (S=7/2). The g-value is nearly isotropic and close to 2.0.[2]

Application II: Probing Spin-Lattice Relaxation (T₁) Mechanisms

Principle and Causality

Spin-lattice relaxation describes the process by which the spin system, after being excited by a pulse of electromagnetic radiation, returns to thermal equilibrium with its surroundings (the "lattice").[8] The characteristic time for this process is T₁. For paramagnetic ions in a crystal, T₁ is highly dependent on temperature and the strength of the coupling between the electron spins and the lattice vibrations (phonons).

Studying spin-lattice relaxation provides fundamental insights into spin-phonon interactions. The this compound host provides a consistent and well-characterized lattice environment. By doping different lanthanide ions into this host, researchers can systematically investigate how the unique electronic structure of each ion (i.e., the arrangement of its 4f orbitals) influences the efficiency and mechanisms of spin-lattice relaxation.[6] At cryogenic temperatures, processes like the direct process (emission of a single phonon) and the Raman process (inelastic scattering of a phonon) dominate, and their relative contributions can be determined by measuring T₁ as a function of temperature.

Protocol: T₁ Measurement by Pulsed EPR (Inversion Recovery)

The inversion recovery experiment is the gold-standard method for measuring T₁ using a pulsed EPR spectrometer.

Equipment:

  • Pulsed EPR spectrometer

  • Cryostat for temperature control (e.g., liquid helium)

  • Doped this compound single crystal

Procedure:

  • Sample Preparation: Mount the doped crystal in the EPR resonator and cool to the desired starting temperature (e.g., 4.2 K).

  • Tune Spectrometer: Tune the spectrometer to the resonance frequency of the paramagnetic dopant ion.

  • Inversion Pulse: Apply a high-power microwave pulse of duration τₚ (a π or 180° pulse) to invert the spin population. This flips the net magnetization from the +z to the -z axis.

  • Variable Delay: Wait for a variable time delay, τ. During this period, spin-lattice relaxation occurs, and the magnetization begins to recover back towards its equilibrium value along the +z axis.

  • Detection Sequence: Apply a two-pulse spin echo detection sequence (π/2 - τ' - π - τ' - echo). The initial amplitude of the detected echo is proportional to the magnitude of the magnetization at time τ.

  • Data Acquisition: Repeat steps 3-5 for a series of increasing delay times (τ), recording the echo intensity for each value of τ.

  • Analysis: Plot the echo intensity as a function of the delay time τ. Fit the resulting curve to the exponential recovery function:

    I(τ) = I₀(1 - 2e^(-τ/T₁))

    where I(τ) is the intensity at delay τ, I₀ is the equilibrium intensity, and T₁ is the spin-lattice relaxation time.

Visualization of Relaxation Mechanism

The spin-lattice relaxation process involves the transfer of energy from the excited spin system to the crystal lattice, manifesting as heat.

T1_Relaxation SpinSystem Excited Spin System (Non-Equilibrium) Lattice Crystal Lattice (Phonons) SpinSystem->Lattice Energy Transfer (Rate = 1/T₁) Equilibrium Thermal Equilibrium SpinSystem->Equilibrium Relaxation Path Lattice->Equilibrium Thermalization

Caption: Energy transfer during spin-lattice (T₁) relaxation.

Application III: Reference Material in Dynamic Nuclear Polarization (DNP)

Principle and Causality

Dynamic Nuclear Polarization (DNP) is a hyperpolarization technique that dramatically enhances the signal intensity in Nuclear Magnetic Resonance (NMR) spectroscopy, sometimes by several orders of magnitude.[9][10] The method works by transferring the very high polarization of an electron spin reservoir (from a stable radical or paramagnetic ion) to surrounding nuclear spins via microwave irradiation at or near the electron's resonance frequency.[11]

Paramagnetic lanthanide ions, especially Gd³⁺, are often investigated as polarizing agents in DNP because of their magnetic properties.[12] When developing and characterizing new paramagnetic polarizing agents, it is essential to distinguish the polarization enhancement caused by the paramagnetic species from any other experimental artifacts. This requires a robust negative control.

Lanthanum, being diamagnetic, serves as the ideal control.[13][14] By preparing an identical DNP sample but substituting the paramagnetic lanthanide with a diamagnetic lanthanum salt (such as this compound or lanthanum chloride), researchers can establish a baseline. Any signal enhancement observed in the lanthanum-containing sample is considered background, and the true DNP enhancement from the paramagnetic agent is calculated relative to this baseline.

Protocol: Comparative DNP Experiment

This protocol outlines a workflow for comparing the DNP enhancement of a target substrate using a paramagnetic agent versus a diamagnetic lanthanum control.

Materials:

  • Target molecule with NMR-active nucleus (e.g., ¹³C-labeled pyruvate)

  • Glassing agent (e.g., glycerol/water mixture)

  • Stable radical (e.g., TEMPO)

  • Paramagnetic agent (e.g., GdCl₃)

  • Diamagnetic control (e.g., LaCl₃ or La(C₂H₅SO₄)₃)

  • DNP Polarizer and NMR Spectrometer

Procedure:

  • Sample A (Paramagnetic): Prepare a solution containing the target molecule, glassing agent, stable radical, and the paramagnetic lanthanide salt at optimized concentrations.

  • Sample B (Diamagnetic Control): Prepare an identical solution to Sample A, but replace the paramagnetic lanthanide salt with an equimolar amount of the lanthanum salt.

  • Polarization: Place Sample A in the DNP polarizer. Cool the sample to cryogenic temperatures (e.g., ~1.2 K) in a high magnetic field. Irradiate the sample with microwaves at the frequency required to drive the polarization transfer.

  • Dissolution & Transfer: After polarization buildup reaches a maximum, rapidly dissolve the frozen sample with a superheated solvent and transfer the hyperpolarized liquid to an NMR tube already situated inside the NMR spectrometer.

  • NMR Acquisition: Immediately acquire the NMR spectrum (e.g., a single ¹³C scan).

  • Repeat for Control: Repeat steps 3-5 under identical conditions using Sample B (the lanthanum control).

  • Analysis: Integrate the signal intensity of the target molecule's peak for both experiments. The enhancement factor (ε) for the paramagnetic agent is calculated relative to a standard thermal NMR signal, and the contribution of the paramagnetic agent is confirmed by the significant difference between the signal from Sample A and the near-thermal signal from Sample B.

Comparative DNP Workflow

DNP_Comparison cluster_A Experiment A: Paramagnetic Agent cluster_B Experiment B: Diamagnetic Control A1 Prepare Sample (Substrate + Radical + Gd³⁺) A2 Polarize (Cryo-Temp + Microwaves) A1->A2 A3 Dissolve & Acquire NMR Spectrum A2->A3 A4 Result: Hyperpolarized Signal A3->A4 Analysis Compare Signals: (Signal_A) >> (Signal_B) A4->Analysis B1 Prepare Sample (Substrate + Radical + La³⁺) B2 Polarize (Identical Conditions) B1->B2 B3 Dissolve & Acquire NMR Spectrum B2->B3 B4 Result: Near-Thermal Signal B3->B4 B4->Analysis Conclusion Validate Paramagnetic Enhancement Effect Analysis->Conclusion

Caption: Workflow for validating DNP enhancement using a La³⁺ control.

Conclusion

This compound nonahydrate is more than a historical footnote in magnetic resonance; it remains a compound of significant utility. Its well-defined hexagonal crystal structure, C₃ₕ site symmetry, and, most importantly, its diamagnetic nature make it an exemplary tool for fundamental research. It provides an ideal, magnetically silent environment for high-resolution EPR studies of paramagnetic lanthanide ions, enabling the precise determination of their magnetic properties through magnetic dilution. Furthermore, its consistent lattice structure is invaluable for systematic studies of spin-lattice relaxation dynamics. Finally, in the advanced field of DNP-NMR, lanthanum-based compounds serve as indispensable diamagnetic controls, ensuring the rigorous validation of new paramagnetic polarizing agents. The principles and protocols outlined in this guide underscore the continued relevance of this compound in pushing the boundaries of magnetic resonance research.

References

  • Eaton, S. S., & Eaton, G. R. (2021). Electron Paramagnetic Resonance of Lanthanides. Methods in Enzymology, 651, 63–101. [Link]

  • Malhotra, V. M., Buckmaster, H. A., & Bist, H. D. (1979). Ethylsulfate Host Lattice Effects in the EPR Spectra of Gd³⁺ Ions. Canadian Journal of Physics, 57(6), 827-834. [Link]

  • Krishnamurthy, N., & Krishnan, R. S. (1965). Raman spectrum of lanthanum ethyl sulphate nonahydrate. Proceedings of the Indian Academy of Sciences - Section A, 61, 112-121. [Link]

  • Krigin, I. M., Lukin, S. N., Neilo, G. N., & Prokhorov, A. D. (1981). Ground state and spin-lattice relaxation of Ce³⁺ ions in lanthanum ethyl sulphate. physica status solidi (b), 104(1), K21-K25. [Link]

  • Sreevalsa, V. G., & Arulchakkaravarthi, A. (2018). Growth of lanthanum (III) – doped ammonium dihydrogen phosphate and tris(thiourea)zinc(II) sulfate crystals. Journal of Computer Science, 14(7), 987-995. [Link]

  • ResearchGate. (n.d.). The figure of the grown single crystals and polished specimens. Retrieved January 13, 2026, from [Link]

  • WebElements. (n.d.). Lanthanum: crystal structure. Retrieved January 13, 2026, from [Link]

  • Eaton, S. S., & Eaton, G. R. (2021). Electron paramagnetic resonance of lanthanides. Methods in Enzymology, 651, 63-101. [Link]

  • Wikipedia. (2023). Dynamic nuclear polarization. [Link]

  • ChemRxiv. (2022). Structural isomerism-tuned magnetisation relaxation dynamics in lanthanide coordination complexes. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). [Link]

  • American Chemical Society. (2022). Spin–Lattice Relaxation Decoherence Suppression in Vanishing Orbital Angular Momentum Qubits. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Lanthanum(III) sulfate. Retrieved January 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Lanthanum sulfate nonahydrate. PubChem Compound Database. [Link]

  • ResearchGate. (2014). Growth and Characterisation of Lanthanum Doped Sulphamic Acid Single Crystal. [Link]

  • Wikipedia. (2023). Spin–lattice relaxation. [Link]

  • ResearchGate. (2021). Electron paramagnetic resonance of lanthanides. [Link]

  • WebElements. (n.d.). Dilanthanum trisulphate nonahydrate. Retrieved January 13, 2026, from [Link]

  • YouTube. (2022). Paramagnetic effects in NMR: From PRE to metal ions DNP. [Link]

  • Stanford Medicine. (n.d.). Dynamic Nuclear Polarization (DNP). The Spielman Laboratory. [Link]

  • National Center for Biotechnology Information. (2020). Challenges and advances in the application of dynamic nuclear polarization to liquid-state samples. [Link]

  • ResearchGate. (2019). Lanthanide paramagnetic probes for NMR spectroscopic studies of molecular conformational dynamics in solution: Applications to macrocyclic molecules. [Link]

  • ResearchGate. (2000). Growing the large lanthanum gallium silicate single crystals by Czochralski method. [Link]

  • American Chemical Society. (2022). ³¹P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. JACS Au. [Link]

  • Union of the Physicists in Bulgaria. (2023). Synthesis, Growth and Characterization of Magnesium Sulfate Doped L-Leucinium Oxalate Semi-Organic Crystal for Laser Application. Bulgarian Journal of Physics. [Link]

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Application Note: Utilizing Lanthanum Ethylsulfate for Spin-Lattice Relaxation Measurements

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. Purpose: This guide provides a comprehensive overview and detailed protocols for using lanthanum ethylsulfate, doped with paramagnetic ions, as a model system for studying spin-lattice relaxation phenomena.

Introduction: The Significance of Spin-Lattice Relaxation

Spin-lattice relaxation is a fundamental process in magnetic resonance, describing the mechanism by which a system of electron or nuclear spins returns to thermal equilibrium with its surrounding environment, the "lattice." The characteristic time for this process, known as the spin-lattice relaxation time (T₁), is a critical parameter in a wide range of scientific and technological fields. Accurate measurement of T₁ provides invaluable insights into the local environment of the spin, including molecular motions, structural dynamics, and the interaction between the spin and its surroundings.

In drug development, for instance, understanding the relaxation properties of paramagnetic centers, such as metal-based drugs or spin labels attached to biomolecules, can elucidate binding mechanisms and the local dynamics of the active site. In quantum computing, controlling spin relaxation times is paramount for the development of stable qubits. Therefore, having a well-characterized model system to calibrate instrumentation and test theoretical models is of utmost importance.

This compound: An Ideal Host Crystal

This compound, La(C₂H₅SO₄)₃·9H₂O (LaES), has long been established as a nearly ideal host crystal for fundamental studies of spin-lattice relaxation. Pure LaES is diamagnetic, meaning it does not possess unpaired electron spins. However, its true utility emerges when it is "doped" with small amounts of paramagnetic lanthanide ions, such as Cerium (Ce³⁺), Neodymium (Nd³⁺), or Erbium (Er³⁺).

The key advantages of using a doped LaES crystal are:

  • Magnetic Dilution: The paramagnetic dopant ions are sufficiently separated within the diamagnetic LaES lattice to minimize spin-spin interactions. This ensures that the measured relaxation is dominated by the interaction of a single spin with the lattice vibrations (phonons), simplifying the interpretation of the results.

  • Well-Defined Crystal Structure: LaES possesses a hexagonal crystal structure with a high degree of symmetry. This creates a well-defined and relatively simple crystalline electric field at the site of the lanthanide ion. This field splits the electronic energy levels of the ion (Stark splitting), which is a critical factor governing the relaxation processes.

  • Availability of Detailed Theoretical Models: Due to its well-characterized nature, the spin-lattice relaxation mechanisms in doped LaES have been extensively studied and modeled. This allows for a robust comparison between experimental data and theoretical predictions.

Theoretical Framework: Mechanisms of Spin-Lattice Relaxation

The return of the spin system to thermal equilibrium is mediated by the exchange of energy between the spins and the quantized vibrations of the crystal lattice, known as phonons. In paramagnetic solids like doped LaES, three primary mechanisms govern the spin-lattice relaxation time (T₁), each with a distinct temperature dependence:

  • Direct Process: A spin flips from a higher to a lower energy state by emitting a single phonon with an energy equal to the Zeeman splitting. This process is dominant at very low temperatures (typically < 2 K). The relaxation rate (1/T₁) is proportional to the absolute temperature (T).

  • Raman Process: A spin flip occurs through the inelastic scattering of a phonon. A phonon of one energy is absorbed, and another of a different energy is emitted, with the energy difference corresponding to the Zeeman splitting. This is a two-phonon process and becomes dominant at intermediate temperatures. The relaxation rate for non-Kramers ions follows a T⁹ dependence, while for Kramers ions it can range from T⁷ to T⁹.

  • Orbach-Aminov Process: This two-phonon process involves a real intermediate energy state (a higher-lying Stark level of the paramagnetic ion). A spin is excited from the ground state doublet to this higher level by absorbing a phonon, and then decays to the other level of the ground state doublet by emitting a second phonon. This process is dominant at higher temperatures and exhibits an exponential dependence on temperature, related to the energy gap (Δ) of the excited state.

The interplay of these mechanisms determines the overall T₁ at a given temperature.

Energy Level Diagram and Relaxation Pathways

The following diagram illustrates the energy levels of a paramagnetic ion in a crystal field and the corresponding relaxation pathways.

G cluster_ground Ground State Doublet E0_label |-g> E1_label |+g> E1_label->E0_label Direct Process (1 phonon) E1_label->E0_label Raman Process (2 phonons) E2_label |-e> E1_label->E2_label E2_label->E0_label Phonon Emission orbach_label Orbach-Aminov Process

Caption: Energy levels and spin-lattice relaxation pathways.

Experimental Protocol: Measuring T₁ using Pulse Saturation Recovery EPR

The most common technique for measuring spin-lattice relaxation times is Pulse Saturation Recovery Electron Paramagnetic Resonance (EPR). This method involves perturbing the spin system from equilibrium with a high-power microwave pulse and then monitoring its recovery back to equilibrium with a low-power detection signal.

Instrumentation
  • EPR Spectrometer with pulse capabilities

  • Cryostat for low-temperature measurements (e.g., liquid helium cryostat)

  • Temperature controller

  • Microwave source and amplifier

  • Digital oscilloscope or data acquisition system

Step-by-Step Protocol
  • Sample Preparation: A single crystal of this compound doped with a low concentration (e.g., 0.1-1%) of the desired paramagnetic ion (e.g., Ce³⁺) is mounted in the EPR cavity. The crystal should be oriented appropriately with respect to the external magnetic field to select a specific transition.

  • Cavity Tuning and Temperature Stabilization: The EPR cavity is tuned to the microwave frequency, and the sample is cooled to the desired starting temperature (e.g., 4.2 K). It is crucial to allow sufficient time for the temperature to stabilize.

  • Initial EPR Spectrum: A continuous-wave (CW) EPR spectrum is recorded to identify the resonant magnetic field for the chosen transition.

  • Saturation Pulse: The magnetic field is set to the peak of the resonance. A high-power, short-duration microwave pulse (the "saturating" pulse) is applied to the sample. The goal of this pulse is to equalize the populations of the spin energy levels, thus "saturating" the signal.

  • Signal Recovery Monitoring: Immediately after the saturating pulse, the recovery of the EPR signal intensity back to its thermal equilibrium value is monitored over time using a low-power microwave signal. The signal intensity is proportional to the population difference between the spin levels.

  • Data Acquisition: The recovery curve (Signal Intensity vs. Time) is recorded by a digital oscilloscope. To improve the signal-to-noise ratio, the experiment is typically repeated many times, and the results are averaged.

  • Data Analysis: The recovery curve is fitted to an exponential function of the form: I(t) = I₀(1 - exp(-t/T₁)) where I(t) is the signal intensity at time t, I₀ is the equilibrium intensity, and T₁ is the spin-lattice relaxation time. The value of T₁ is extracted from this fit.

  • Temperature Dependence: The entire procedure (steps 4-7) is repeated at various temperatures to determine the relationship between T₁ and temperature. This allows for the identification of the dominant relaxation mechanisms in different temperature regimes.

Experimental Workflow Diagram

G A 1. Mount Doped LaES Crystal B 2. Cool to Target Temperature & Stabilize A->B C 3. Tune EPR Cavity & Set Magnetic Field B->C D 4. Apply High-Power Saturation Pulse C->D E 5. Monitor Signal Recovery with Low-Power Microwaves D->E F 6. Acquire & Average Recovery Curve E->F G 7. Fit Data to Exponential to Extract T1 F->G H 8. Repeat at Different Temperatures G->H

Caption: Workflow for T₁ measurement via Saturation Recovery.

Representative Data

The spin-lattice relaxation time of paramagnetic ions in this compound is strongly dependent on temperature and the specific ion. The table below provides a summary of typical data for Ce³⁺ in LaES.

Temperature (K)Measured T₁ (s)Dominant Relaxation ProcessTheoretical T Dependence
1.52.2 x 10⁻³DirectT⁻¹
4.28.0 x 10⁻⁴DirectT⁻¹
101.0 x 10⁻⁶RamanT⁻⁹
201.5 x 10⁻⁸Orbach-Aminovexp(-Δ/kT)

Note: These are representative values. Actual measured values can vary based on crystal quality, dopant concentration, and magnetic field strength.

Conclusion

This compound doped with paramagnetic lanthanide ions remains a cornerstone material for the study of spin-lattice relaxation. Its well-defined structure and the wealth of historical data make it an excellent system for validating experimental techniques, training researchers, and testing new theoretical models of spin-phonon interactions. The protocols and data presented here provide a robust framework for conducting such measurements and for understanding the fundamental physics that governs the interaction of spins with their environment.

References

  • Scott, P. L., & Jeffries, C. D. (1962). Spin-Lattice Relaxation of Trivalent Rare-Earth Ions in Yttrium Ethyl Sulfate. Physical Review, 127(1), 32–51. [Link]

  • Orbach, R. (1961). Spin-Lattice Relaxation in Rare-Earth Salts. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 264(1319), 458–484. [Link]

  • Abragam, A., & Bleaney, B. (1970). Electron Paramagnetic Resonance of Transition Ions. Oxford University Press. (Note: While a direct link to the full text is not available, this is a foundational text in the field and is widely cited in the papers found).
  • Manenkov, A. A., & Orbach, R. (Eds.). (1966). Spin-Lattice Relaxation in Ionic Solids. Harper & Row. (Note: Similar to Abragam & Bleaney, this is a key reference book).

Application Notes and Protocols for the Spectroscopic Analysis of Lanthanum Ethylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Lanthanum Ethylsulfate in Spectroscopic Studies

This compound, with the chemical formula La(C₂H₅SO₄)₃·9H₂O, is a crystalline solid that has historically served as a crucial host material in the field of rare-earth spectroscopy. Its well-defined hexagonal crystal structure provides a consistent and symmetric environment for doping with other lanthanide ions, allowing for detailed investigations into their electronic, magnetic, and optical properties. The diamagnetic nature of the lanthanum(III) ion, with its empty 4f shell, makes the pure compound an ideal spectroscopic blank or reference material. Understanding the spectroscopic characteristics of the this compound host lattice is paramount for accurately interpreting the spectra of doped materials. This guide provides detailed protocols and theoretical insights for the analysis of this compound using a suite of spectroscopic techniques.

Part 1: Synthesis and Preparation of High-Purity this compound Nonahydrate Crystals

The quality of spectroscopic data is intrinsically linked to the purity and crystalline quality of the sample. The following protocol outlines the synthesis of single crystals of this compound nonahydrate suitable for spectroscopic analysis.

Protocol 1: Single Crystal Growth of La(C₂H₅SO₄)₃·9H₂O

  • Preparation of Starting Materials:

    • Prepare a saturated aqueous solution of lanthanum(III) sulfate.

    • Prepare a saturated aqueous solution of barium ethylsulfate. The synthesis of barium ethylsulfate can be achieved by reacting diethyl sulfate with a hot, concentrated solution of barium hydroxide.

  • Reaction and Precipitation:

    • Slowly add the barium ethylsulfate solution to the lanthanum(III) sulfate solution with constant stirring. This will precipitate insoluble barium sulfate.

    • The reaction is as follows: La₂(SO₄)₃(aq) + 3 Ba(C₂H₅SO₄)₂(aq) → 2 La(C₂H₅SO₄)₃(aq) + 3 BaSO₄(s)

  • Filtration and Purification:

    • Filter the solution to remove the barium sulfate precipitate. The filtrate now contains aqueous this compound.

    • To ensure high purity, the filtrate can be recrystallized.

  • Crystal Growth:

    • Place the purified this compound solution in a clean crystallizing dish.

    • Allow the solvent to evaporate slowly at a constant temperature (e.g., room temperature) in a dust-free environment.

    • High-quality single crystals will form over a period of several days to weeks.

Causality Behind Experimental Choices: The use of barium ethylsulfate and lanthanum sulfate is a classic precipitation method to generate the desired soluble this compound while removing the insoluble barium sulfate. Slow evaporation is crucial for the growth of large, well-defined single crystals with minimal defects, which is essential for many spectroscopic techniques.

Part 2: Vibrational Spectroscopy: Raman and Infrared Analysis

Vibrational spectroscopy provides insights into the molecular vibrations of the ethyl sulfate anion and the lattice modes of the crystal, including the vibrations of the coordinated water molecules.

Raman Spectroscopy

Raman spectroscopy is particularly useful for studying the vibrational modes of the sulfate and ethyl groups, as well as the low-frequency lattice vibrations.

Protocol 2: Raman Spectroscopic Analysis

  • Sample Preparation: A single crystal of this compound nonahydrate is mounted on a microscope slide.

  • Instrumentation: A Raman microscope equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm) is used.

  • Data Acquisition:

    • The laser is focused onto the crystal.

    • Spectra are collected in the range of 50-3600 cm⁻¹.

    • Acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation. The use of an orbital raster scan can help to minimize localized heating.[1]

Expected Results and Interpretation:

The Raman spectrum of this compound nonahydrate is characterized by several distinct regions:

  • Lattice Vibrations (50-300 cm⁻¹): These low-frequency modes arise from the collective motions of the ions and water molecules in the crystal lattice. A notable line around 240 cm⁻¹ can be attributed to the oscillation of the water molecules' oxygen atoms against the lanthanum ion.[2]

  • Ethyl Sulfate Internal Modes (300-1500 cm⁻¹): This region is dominated by the internal vibrations of the ethyl sulfate anion. Key assignments include S-O and C-S stretching and bending modes.

  • Water Vibrational Modes (1600-1700 cm⁻¹ and 3000-3600 cm⁻¹): The H-O-H bending mode of the water of hydration appears around 1617 cm⁻¹.[2] The O-H stretching region is characterized by a broad and structured band, indicating the presence of multiple, distinct hydrogen-bonding environments for the nine water molecules in the crystal lattice.[2]

Raman Shift (cm⁻¹) Assignment [2]
~100-250Lattice Vibrations
240La-O(H₂O) stretch
400-600O-S-O bending modes
1000-1100S-O stretching modes
1464C-H scissoring
1617H-O-H bending
2925, 2968C-H stretching
~3400O-H stretching (water band)

Diagram 1: Raman Spectroscopy Workflow

Raman_Workflow Start High-Purity Crystal Sample_Prep Mount Crystal on Slide Start->Sample_Prep Instrument_Setup Calibrate Raman Microscope Sample_Prep->Instrument_Setup Data_Acquisition Acquire Spectrum (50-3600 cm⁻¹) Instrument_Setup->Data_Acquisition Data_Analysis Assign Vibrational Modes Data_Acquisition->Data_Analysis End Vibrational Fingerprint Data_Analysis->End

Caption: Workflow for Raman spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is complementary to Raman, providing information on vibrational modes that involve a change in the molecular dipole moment.

Protocol 3: IR Spectroscopic Analysis

  • Sample Preparation: The this compound crystal is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of a pure KBr pellet is collected.

    • The sample pellet is placed in the beam path, and the IR spectrum is recorded, typically in the range of 400-4000 cm⁻¹.

Expected Results and Interpretation:

The IR spectrum will show strong absorptions corresponding to the vibrational modes of the sulfate and ethyl groups, as well as the water molecules. The O-H stretching region will be particularly intense due to the large change in dipole moment associated with these vibrations. The positions of the sulfate vibrational modes can be sensitive to the coordination environment.

Part 3: Electronic Spectroscopy: UV-Visible Absorption

Due to the [Xe] electronic configuration of the La(III) ion, it does not possess any 4f electrons. Consequently, f-f electronic transitions, which are characteristic of other lanthanide ions, are absent.[3]

Protocol 4: UV-Visible Absorption Spectroscopy

  • Sample Preparation: A solution of known concentration of this compound is prepared in deionized water.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • The spectrophotometer is blanked with deionized water in a matched quartz cuvette.

    • The spectrum of the this compound solution is recorded, typically from 200 to 800 nm.

Expected Results and Interpretation:

A solution of pure this compound is expected to be colorless and show no significant absorption in the visible range.[4] Any observed absorption is likely due to ligand-to-metal charge transfer (LMCT) bands, which typically occur in the UV region, or the presence of impurities. The primary application of UV-Vis spectroscopy in this context is to confirm the absence of colored impurities and to establish a baseline for studies involving chromophoric dopants. When complexed with certain organic ligands, La(III) can exhibit absorption bands in the UV region due to transitions within the ligand.[5]

Part 4: Luminescence Spectroscopy

Similar to its absorption properties, the diamagnetic La(III) ion is not luminescent. Therefore, luminescence spectroscopy is not a direct method for analyzing pure this compound. However, it is a critical technique for studying lanthanide-doped this compound, where the host lattice facilitates the characteristic emission of the dopant ions.[6] The absence of luminescence from the pure compound is a key advantage, as it eliminates background interference in such studies.

Part 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

As a diamagnetic compound, this compound can be readily analyzed by NMR spectroscopy to provide detailed structural information in solution.

Protocol 5: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, such as deuterium oxide (D₂O).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition:

    • ¹H and ¹³C NMR spectra are acquired at a constant temperature.

    • A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

Expected Results and Interpretation:

The ¹H NMR spectrum will show signals corresponding to the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and a signal for the residual protons in D₂O. The ¹³C NMR spectrum will show two signals for the two distinct carbon atoms of the ethyl group. The chemical shifts of these signals can provide information about the electronic environment of the ethyl sulfate anion in solution. The absence of significant peak broadening or large paramagnetic shifts confirms the diamagnetic nature of the La(III) ion.[7]

Nucleus Expected Chemical Shift Range (ppm) Multiplicity
¹H (-CH₃)~1.3Triplet
¹H (-CH₂)~4.0Quartet
¹³C (-CH₃)~15-
¹³C (-CH₂)~65-

Diagram 2: NMR Analysis Logic

NMR_Logic Sample La(C₂H₅SO₄)₃ in D₂O NMR_Experiment Acquire ¹H and ¹³C Spectra Sample->NMR_Experiment Spectrum_Analysis Analyze Chemical Shifts and Multiplicities NMR_Experiment->Spectrum_Analysis Structural_Info Confirm Ethylsulfate Structure Spectrum_Analysis->Structural_Info Diamagnetism_Confirmation Absence of Paramagnetic Shifts Spectrum_Analysis->Diamagnetism_Confirmation Conclusion Structural Verification Structural_Info->Conclusion Diamagnetism_Confirmation->Conclusion

Sources

Application Note: Lanthanum Ethylsulfate Nonahydrate as a Model Host for High-Resolution Spectroscopic Interrogation of Hyperfine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise characterization of hyperfine interactions—the coupling between electron and nuclear spins—is fundamental to understanding the electronic structure, chemical bonding, and quantum properties of paramagnetic centers. The selection of an appropriate host material is critical for resolving these subtle interactions. This guide details the use of lanthanum ethylsulfate nonahydrate, La(C₂H₅SO₄)₃·9H₂O (LaES), as an exemplary crystalline host for such studies. Its diamagnetic nature, well-defined crystal structure, and ability to accommodate trivalent lanthanide ions in a site of high symmetry make it an ideal matrix for high-resolution electron paramagnetic resonance (EPR) and related techniques. We provide the theoretical basis, detailed experimental protocols for crystal growth and spectroscopy, and data interpretation guidelines for researchers leveraging this classic yet powerful model system.

Introduction: The Rationale for a Model Host Crystal

Hyperfine interactions provide a direct probe of the electron spin density at the location of a magnetic nucleus, offering invaluable insights into the nature of chemical bonds and the distribution of unpaired electrons in a molecule or material.[1] For paramagnetic ions, particularly the lanthanide series with their complex electronic structures, these interactions are often obscured by strong spin-orbit coupling, rapid spin relaxation, and broadening effects from neighboring paramagnetic centers in concentrated materials.[2]

To isolate and accurately measure hyperfine parameters, it is advantageous to dilute the paramagnetic ion of interest within a diamagnetic host lattice. An ideal host should be:

  • Diamagnetic: To prevent magnetic interference from host lattice ions.

  • Structurally Isomorphous: To ensure the dopant ion substitutes into a well-defined and predictable crystallographic site.

  • Chemically Stable and Pure: To guarantee reproducibility and avoid spurious signals from impurities.[2]

  • Capable of Growing Large Single Crystals: To allow for orientation-dependent studies, which are crucial for determining the anisotropic (directional) components of the magnetic interactions.

This compound nonahydrate (LaES) has historically and continues to serve as a premier host that fulfills these criteria.[3] It crystallizes in the hexagonal P6₃/m space group, providing a C₃h site symmetry for the lanthanum ion.[3][4] When a paramagnetic lanthanide ion (e.g., Ce³⁺, Gd³⁺, Nd³⁺) is doped into the LaES lattice in low concentrations, it directly substitutes the La³⁺ ion. This provides a magnetically dilute system where the dopant ions are sufficiently isolated, allowing for the resolution of hyperfine structure with exceptional clarity.

Theoretical Framework: The Spin Hamiltonian

The behavior of a paramagnetic ion in a crystalline host under an external magnetic field (B₀) is described by the Spin Hamiltonian (Ĥ). For a lanthanide ion with electron spin S and nuclear spin I, the primary terms of interest are:

Ĥ = βₑB₀·g·S + S·D·S + βₙgₙB₀·I + S·A·I

Where:

  • βₑB₀·g·S: The electron Zeeman interaction , describing the interaction of the electron spin with the external magnetic field. The g-tensor is often anisotropic, reflecting the local symmetry of the crystal field.

  • S·D·S: The fine structure interaction (or zero-field splitting), which arises from spin-orbit coupling and the crystal field. It lifts the degeneracy of the spin states even in the absence of a magnetic field.

  • βₙgₙB₀·I: The nuclear Zeeman interaction , describing the interaction of the nuclear spin with the external magnetic field.

  • S·A·I: The hyperfine interaction , representing the coupling between the electron and nuclear spins. The A-tensor describes the magnitude and anisotropy of this interaction and is the primary object of measurement in these experiments.

The goal of the experiment is to determine the principal values of the g and A tensors, which encode the fundamental information about the ion's electronic structure and its interaction with its nucleus.

Experimental Guide: From Crystal Growth to Data Acquisition

This section provides a comprehensive workflow for preparing doped LaES crystals and performing spectroscopic analysis.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Spectroscopic Analysis cluster_analysis Data Interpretation synthesis Synthesis of Doped LaES Solution growth Single Crystal Growth (Slow Evaporation) synthesis->growth 2-4 weeks selection Crystal Selection & Mounting growth->selection Microscopy orientation Crystal Orientation (Goniometer) selection->orientation epr EPR Measurement (Low Temperature) orientation->epr B₀ Rotation endor ENDOR / HYSCORE (Optional) epr->endor For high resolution spec_analysis Spectral Simulation & Fitting epr->spec_analysis endor->spec_analysis params Extract Spin Hamiltonian Parameters spec_analysis->params interpretation Electronic Structure Interpretation params->interpretation

Caption: Experimental workflow from synthesis to interpretation.

Protocol 1: Synthesis and Single Crystal Growth of Doped LaES

Rationale: The quality of the spectroscopic data is entirely dependent on the quality of the single crystal. The following protocol is designed to produce large (~0.5 - 1 cm), clear, and well-formed hexagonal crystals by promoting slow, controlled crystallization.[5][6] this compound is hygroscopic, so care must be taken to prevent unwanted degradation or water loss.[7]

Materials:

  • Lanthanum(III) oxide (La₂O₃, 99.99%+ purity)

  • Paramagnetic dopant oxide (e.g., Gd₂O₃, CeO₂, Nd₂O₃, 99.99%+ purity)

  • Ethyl sulfuric acid (CH₃CH₂SO₄H), ~40% aqueous solution

  • High-purity deionized water

  • Small beakers, crystallizing dish, filter paper

  • Controlled environment (desiccator or temperature-controlled chamber)

Procedure:

  • Prepare Lanthanide Solution: In a fume hood, dissolve a stoichiometric amount of La₂O₃ and the desired dopant oxide in the ethyl sulfuric acid solution with gentle heating (~50-60°C) and stirring. The target dopant concentration is typically low, ranging from 0.1% to 1% mole ratio relative to lanthanum, to minimize spin-spin broadening.

    • Expert Tip: The dissolution can be slow. Add the acid dropwise to the oxide powder to avoid excessive foaming. The final solution should be clear and colorless (or faintly colored depending on the dopant).

  • Filtration: Once fully dissolved, cool the solution to room temperature and filter it through a fine filter paper (e.g., Whatman No. 42) to remove any particulate impurities.

  • Crystallization: Transfer the filtered solution to a clean crystallizing dish. Cover the dish with perforated parafilm or a watch glass slightly ajar.

  • Slow Evaporation: Place the dish in a stable, vibration-free environment, such as a desiccator containing a saturated salt solution to maintain a constant humidity, or a temperature-controlled incubator set slightly above room temperature (~25-30°C).

    • Causality: Slow evaporation is the critical step.[5] Rapid solvent loss leads to the formation of many small, imperfect crystals. A slow, controlled rate allows for the growth of large, high-quality single crystals over several weeks.

  • Harvesting: Once crystals of suitable size have formed, carefully decant the mother liquor. Gently remove the crystals with tweezers, blot them dry with filter paper, and immediately store them in a sealed vial or desiccator to prevent dehydration.[7]

Protocol 2: Sample Mounting and Orientation for EPR

Rationale: LaES crystals are hexagonal prisms. The magnetic interactions (g and A tensors) are anisotropic, meaning their measured values depend on the orientation of the crystal's symmetry axes relative to the external magnetic field. A goniometer is used to precisely rotate the crystal within the EPR spectrometer's microwave cavity.

Procedure:

  • Crystal Selection: Under a microscope, select a crystal with well-defined faces and minimal inclusions or defects. An ideal size for X-band (9.5 GHz) EPR is typically a few millimeters on each side.[6]

  • Mounting: Using a minimal amount of inert grease (e.g., Apiezon N) or clear adhesive, mount the selected crystal onto a quartz rod or goniometer head.

  • Alignment: Align one of the crystal's principal axes (e.g., the hexagonal c-axis) with the rotation axis of the goniometer. This allows for systematic measurements as the crystal is rotated. The c-axis is typically the long axis of the hexagonal prism.

  • Insertion: Carefully insert the mounted sample into the EPR cavity, ensuring it is centered. The experiment is performed at cryogenic temperatures, so this is done within a liquid helium cryostat.

Protocol 3: EPR Data Acquisition

Rationale: Most lanthanide ions, with the exception of Gd³⁺ (an S-state ion), have very fast electron spin relaxation times at temperatures above a few Kelvin.[2][8] Therefore, measurements must be conducted at liquid helium temperatures (typically 4.2 K) to observe well-resolved EPR spectra.

Typical X-Band (9.5 GHz) CW-EPR Parameters:

  • Temperature: 4.2 K

  • Microwave Frequency: ~9.5 GHz

  • Microwave Power: 0.1 - 1 mW (use low power to avoid saturation)

  • Magnetic Field Modulation: 100 kHz

  • Modulation Amplitude: 0.1 - 1 G (use the lowest value that provides good signal-to-noise)

  • Sweep Width: Dependent on the dopant ion (can range from hundreds to thousands of Gauss)

  • Time Constant: 10 - 100 ms

Procedure:

  • Cool Down: Cool the sample to the target temperature (e.g., 4.2 K).

  • Tune Spectrometer: Tune the microwave bridge and match the cavity to ensure efficient power delivery.

  • Acquire Spectra: Record the EPR spectrum at a starting orientation (e.g., with the magnetic field parallel to the crystal's c-axis).

  • Angular Dependence Study: Rotate the crystal in precise increments (e.g., every 10 degrees) and record a spectrum at each orientation. This is crucial for mapping out the anisotropy of the g and A tensors.

Data Analysis and Interpretation

The output of an EPR experiment is a spectrum of absorption versus magnetic field. For a dopant with a nuclear spin, this spectrum will be split into (2I + 1) lines due to the hyperfine interaction.

Data Presentation: Representative Spin Hamiltonian Parameters

The analysis of the orientation-dependent spectra allows for the precise determination of the Spin Hamiltonian parameters. Below are typical values for Ce³⁺ and Gd³⁺ doped into LaES, demonstrating the high anisotropy possible.

Ion (State)ParameterValueReference
Ce³⁺ (4f¹, ²F₅/₂)g∥ (parallel to c-axis)0.995[2]
g⊥ (perpendicular to c-axis)2.185[2]
Gd³⁺ (4f⁷, ⁸S₇/₂)g (isotropic)~1.992[4]
B₂₀ (axial fine structure)~188 x 10⁻⁴ cm⁻¹[4][9]
B₄₀ (fine structure)~3.2 x 10⁻⁴ cm⁻¹[4]

Note: The hyperfine coupling (A-tensor) values would be determined for specific isotopes with non-zero nuclear spin, such as ¹⁴³Nd or ¹⁴⁵Nd.

Advanced Techniques: ENDOR and HYSCORE

When the hyperfine splitting is small and unresolved in the main EPR spectrum, or when interactions with ligand nuclei are of interest, more advanced pulsed techniques are required.

  • Electron-Nuclear Double Resonance (ENDOR): Involves sweeping a radiofrequency field while monitoring a specific point in the EPR spectrum. This provides a direct measurement of the nuclear transition frequencies, from which the hyperfine coupling can be calculated with very high precision.

  • Hyperfine Sublevel Correlation Spectroscopy (HYSCORE): A two-dimensional pulsed EPR experiment that correlates nuclear frequencies, making it exceptionally powerful for measuring small and anisotropic hyperfine couplings to surrounding nuclei (e.g., protons on the water ligands).[10][11][12]

Conceptual Diagram of Interactions

The following diagram illustrates the key interactions probed in a doped LaES crystal.

G Ln Ln³⁺ (e⁻ spin S) Nuc Ln->Nuc Hyperfine (A) H1 ¹H Ln->H1 Superhyperfine H2 ¹H Ln->H2 Superhyperfine O1 ¹⁷O Ln->O1 Superhyperfine C1 ¹³C Ln->C1 Superhyperfine

Caption: Interactions in a doped lanthanide site.

Conclusion

This compound nonahydrate remains a cornerstone material for fundamental studies in coordination chemistry and physics. Its use as a diamagnetic host allows for the precise elucidation of hyperfine and fine structure parameters of dopant ions, providing benchmark data for theoretical models of electronic structure and chemical bonding. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully employ this system to uncover the intricate magnetic interactions at the heart of paramagnetic species.

References

  • Vulcanchem. (n.d.). This compound.
  • Eaton, S. S., & Eaton, G. R. (2010). Electron Paramagnetic Resonance of Lanthanides. PMC - PubMed Central.
  • Misra, S. K., & Mikolaj, J. (1979). Ethylsulfate Host Lattice Effects in the EPR Spectra of Gd 3+ Ions. Journal de Physique.
  • Krishnamurthy, N., & Krishnan, R. S. (1964). Raman spectrum of lanthanum ethyl sulphate nonahydrate. Proceedings of the Indian Academy of Sciences - Section A.
  • Gregson, M., et al. (2020). Relaxation and ligand hyperfine effects in an isostructural early lanthanide series. ResearchGate.
  • Antonov, A. N., et al. (n.d.). Experimental setup for recording the hyperfine structure. ResearchGate.
  • Gregson, M., et al. (2020). Relaxation and ligand hyperfine effects in an isostructural early lanthanide series by pulsed EPR spectroscopy. ChemRxiv.
  • Jones, C. A., et al. (2000). Interactions between cerium ions in rare earth ethyl sulphates. ResearchGate.
  • Chan, G. H., et al. (2015). Discovery and Single Crystal Growth of Lanthanide Intermetallics. Sigma-Aldrich.
  • Martínez, J. I., et al. (2025). Determining large hyperfine interactions of a model flavoprotein in the semiquinone state by pulse-EPR techniques. Magnetic Resonance.
  • Eaton, G. R., & Eaton, S. S. (2021). Electron paramagnetic resonance of lanthanides. ResearchGate.
  • Staples, R. J. (2010). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
  • Martínez, J. I., et al. (2025). Determining large hyperfine interactions of a model flavoprotein in the semiquinone state using pulse EPR. ETH Zurich Research Collection.
  • Staples, R. J. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University Department of Chemistry.

Sources

Probing Lanthanide Magnetism: A Guide to Low-Temperature EPR Measurements of Lanthanum Ethylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cryogenic Temperatures in Lanthanide EPR

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for probing the electronic structure and magnetic properties of paramagnetic species, including the fascinating and complex lanthanide ions (Ln³⁺). Unlike many transition metal ions, the EPR spectra of most lanthanide ions are notoriously difficult to observe at room temperature. This is a direct consequence of their strong spin-orbit coupling, which leads to very rapid spin-lattice relaxation.[1] This rapid relaxation broadens the EPR lines to such an extent that they become undetectable.

To overcome this fundamental challenge, it is essential to perform EPR measurements at cryogenic temperatures, typically in the liquid helium range (around 4.2 K). At these low temperatures, spin-lattice relaxation processes are significantly slowed, resulting in narrower EPR lines and observable spectra. Lanthanum ethylsulfate, La(C₂H₅SO₄)₃·9H₂O, serves as an excellent diamagnetic host lattice for studying lanthanide ions.[2][3] Its crystal structure provides a well-defined and relatively high-symmetry environment (C₃h) for the dopant lanthanide ion, which simplifies the interpretation of the often complex and anisotropic EPR spectra.[2][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing low-temperature EPR measurements of lanthanide-doped this compound single crystals. We will delve into the underlying principles, provide detailed, field-proven protocols for sample preparation and data acquisition, and offer insights into the analysis and interpretation of the resulting spectra.

I. Foundational Principles: Why this compound and Low Temperatures?

The choice of this compound as a host is deliberate. As a diamagnetic material, it provides a magnetically dilute environment for the paramagnetic lanthanide dopant, minimizing spin-spin interactions that can complicate the EPR spectrum. The lanthanum ion (La³⁺) has a similar ionic radius to other trivalent lanthanide ions, allowing for facile substitution of La³⁺ with the paramagnetic Ln³⁺ of interest within the crystal lattice.

The crystal structure of this compound nonahydrate places the lanthanide ion in a site of C₃h symmetry.[4] This specific symmetry environment, created by the surrounding water and ethylsulfate ligands, lifts the degeneracy of the free-ion energy levels of the dopant lanthanide. This phenomenon, known as the crystal field effect, is paramount in lanthanide EPR. The crystal field splits the ground state manifold into a series of Kramers doublets (for ions with an odd number of unpaired electrons) or singlets and non-Kramers doublets (for ions with an even number of unpaired electrons).[1] EPR transitions are then observed between the sublevels of these doublets when they are further split by an external magnetic field (the Zeeman effect).

The necessity for low temperatures is directly linked to the efficiency of spin-lattice relaxation. For most lanthanides, the first excited crystal field state is relatively close in energy to the ground state. This allows for efficient relaxation through mechanisms like the Orbach process, where the spin system relaxes via this excited state. By cooling the sample to liquid helium temperatures, the thermal energy (kT) becomes much smaller than the energy gap to the first excited state, effectively "turning off" this rapid relaxation pathway and allowing for the observation of a well-resolved EPR spectrum.

II. Materials and Equipment

A successful low-temperature EPR experiment on lanthanide-doped this compound requires careful preparation and the right instrumentation.

Category Item Purpose/Specifications
Chemicals & Reagents Lanthanum(III) oxide (La₂O₃)High purity (99.99% or better)
Lanthanide(III) oxide of interest (e.g., CeO₂, Nd₂O₃, Gd₂O₃)High purity (99.99% or better)
Diethyl sulfate ((C₂H₅)₂SO₄)Reagent grade
Sulfuric acid (H₂SO₄)Concentrated, reagent grade
Deionized waterHigh purity (18 MΩ·cm)
EthanolReagent grade
Crystal Growth Beakers and flasksAppropriate sizes for solution preparation
Hot plate with magnetic stirringFor dissolving reagents
Crystallization dishesTo allow for slow evaporation
Seed crystals (optional)To promote the growth of a single large crystal
EPR Spectroscopy X-band EPR spectrometerEquipped with a microwave bridge and detector
ElectromagnetCapable of reaching fields required for lanthanide spectra
Liquid helium cryostatFor cooling the sample to ~4.2 K[5][6]
Temperature controllerTo monitor and stabilize the sample temperature
EPR sample tubesHigh-purity quartz, appropriate diameter for the cavity
Two-circle goniometerFor precise orientation of the single crystal[7][8]
Liquid helium and liquid nitrogenFor cooling the cryostat
Data Analysis EPR simulation softwaree.g., EasySpin, to fit experimental spectra[9]

III. Experimental Protocols

The following protocols provide a step-by-step guide from the synthesis of the lanthanide-doped crystals to the acquisition of the low-temperature EPR spectrum.

Protocol 1: Synthesis and Crystal Growth of Lanthanide-Doped this compound

This protocol is based on the principle of slow evaporation from an aqueous solution.[10][11][12]

  • Preparation of Lanthanide Ethylsulfate Solutions:

    • In separate beakers, dissolve a stoichiometric amount of lanthanum(III) oxide and the chosen lanthanide(III) oxide in a minimal amount of warm, concentrated sulfuric acid. This converts the oxides to sulfates.

    • Carefully neutralize the acidic solutions by slowly adding a solution of barium hydroxide. Barium sulfate will precipitate, leaving the lanthanide sulfates in solution. Filter to remove the BaSO₄ precipitate.

    • Alternatively, and more directly, prepare aqueous solutions of the high-purity lanthanum and dopant lanthanide chlorides or nitrates.

    • Prepare an aqueous solution of sodium ethylsulfate or synthesize ethylsulfuric acid by reacting ethanol with sulfuric acid.

    • Mix the lanthanum and dopant solutions in a molar ratio that reflects the desired doping level. A typical starting point for EPR is a dopant concentration of 0.1% to 1% relative to lanthanum.

    • Combine the lanthanide solution with the ethylsulfate solution in the correct stoichiometric ratio to form lanthanide ethylsulfates.

  • Crystal Growth by Slow Evaporation:

    • Prepare a slightly undersaturated aqueous solution of the mixed lanthanum/lanthanide ethylsulfates.

    • Filter the solution into a clean crystallization dish.

    • Cover the dish with perforated parafilm or a watch glass slightly offset to allow for slow evaporation of the water.

    • Place the dish in a vibration-free location at a constant, slightly cool room temperature.

    • Monitor the dish over several days to weeks. Small, well-formed hexagonal crystals of this compound nonahydrate will begin to form.

    • Once crystals of a suitable size (a few millimeters) are obtained, carefully remove them from the solution with tweezers and dry them on filter paper.

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} endot Caption: Experimental workflow for low-temperature EPR of lanthanide-doped this compound.

Protocol 2: Low-Temperature EPR Measurement

This protocol outlines the procedure for cooling the cryostat and acquiring the EPR data.[5][6]

  • Sample Mounting and Orientation:

    • Carefully mount a single crystal of the lanthanide-doped this compound onto the tip of the goniometer rod using a minimal amount of cryo-stable grease.

    • The hexagonal morphology of the crystal can be used as a visual guide to align one of its crystallographic axes (typically the c-axis, which is perpendicular to the hexagonal faces) with the rotation axis of the goniometer.

    • Insert the goniometer into the EPR cavity. The goniometer allows for the precise rotation of the crystal relative to the external magnetic field.[7][8]

  • Cryostat Cooling Procedure (Liquid Helium):

    • Pre-cooling: Before transferring liquid helium, it is crucial to pre-cool the cryostat with liquid nitrogen to reduce helium consumption. Fill the outer jacket of the cryostat with liquid nitrogen and allow the system to equilibrate for at least an hour.

    • Helium Transfer: Following the specific instructions for your cryostat model, begin the transfer of liquid helium into the inner dewar. This process typically takes 20-45 minutes.[5]

    • Temperature Stabilization: Once liquid helium is present in the cryostat, the temperature will drop to approximately 4.2 K. Use the temperature controller to monitor and stabilize the temperature. A small flow of helium gas is typically maintained to ensure thermal contact with the sample.

  • EPR Data Acquisition:

    • Tune the EPR spectrometer's microwave bridge to the resonant frequency of the cavity.

    • Set the initial magnetic field sweep parameters. For lanthanides, a wide sweep width (e.g., 0 to 10000 Gauss) is often necessary to locate the resonances.

    • Record an EPR spectrum with the magnetic field parallel to a known crystal axis (e.g., the c-axis).

    • Using the goniometer, rotate the crystal in defined increments (e.g., every 10 degrees) in a specific plane (e.g., perpendicular to the c-axis) and record a spectrum at each orientation.

    • Repeat this process for another orthogonal plane to fully map out the anisotropy of the EPR spectrum.

IV. Data Analysis and Interpretation

The data obtained from a single-crystal EPR experiment is a series of spectra, each corresponding to a different orientation of the crystal in the magnetic field. The key to interpreting this data is to understand the concept of the spin Hamiltonian .

For a lanthanide ion with an effective spin S=1/2 (which is the case for the ground Kramers doublet), the spin Hamiltonian in its simplest form is:

H = µB * B ⋅ g ⋅ S

Where:

  • µB is the Bohr magneton.

  • B is the external magnetic field vector.

  • g is the g-tensor, a 3x3 matrix that accounts for the anisotropic interaction between the electron spin and the magnetic field.

  • S is the effective electron spin operator.

The goal of the data analysis is to determine the principal values of the g-tensor (gₓ, gᵧ, g₂) and their orientation relative to the crystal axes.

dot graph TD { graph [splines=true, nodesep=0.5, ranksep=1.0]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} endot Caption: Energy level splitting of a Kramers lanthanide ion in this compound.

Analysis Workflow:
  • Peak Position Extraction: For each recorded spectrum, determine the magnetic field position of the EPR resonance.

  • Angular Dependence Plot: Plot the g-factor (calculated from the resonance field and the spectrometer frequency) as a function of the rotation angle for each plane of rotation.

  • Spectral Simulation and Fitting: Use EPR simulation software to fit the experimental angular dependence data. The software varies the parameters of the spin Hamiltonian (the principal g-values and their orientation) to find the best match between the simulated and experimental data.[9][13][14]

Example Data: Ce³⁺ and Gd³⁺ in this compound

The this compound host provides a C₃h symmetry environment, which for many lanthanides results in an axial g-tensor (gₓ = gᵧ ≠ g₂). The unique axis (g₂) typically aligns with the crystallographic c-axis.

Dopant Ion Ground State **g∥ (g₂) **g⊥ (gₓ = gᵧ) Reference
Ce³⁺ (4f¹)²F₅/₂0.9952.185[1]
Gd³⁺ (4f⁷)⁸S₇/₂~2.0~2.0[2]

Note: The Gd³⁺ ion is an S-state ion with a half-filled f-shell, resulting in a nearly isotropic g-factor close to the free-electron value. Its spectrum is more complex due to zero-field splitting, which is described by additional terms in the spin Hamiltonian.[2]

V. Conclusion and Outlook

Low-temperature EPR spectroscopy of lanthanide ions doped into this compound single crystals is a powerful technique for elucidating the electronic structure and magnetic properties of these important elements. The protocols and principles outlined in this guide provide a robust framework for conducting these challenging but highly rewarding experiments. By carefully preparing high-quality single crystals and meticulously performing the low-temperature measurements and data analysis, researchers can extract precise information about the g-tensor and zero-field splitting parameters, which are fundamental to understanding the magnetism of lanthanide materials. These insights are critical for the rational design of new materials with tailored magnetic properties for applications ranging from quantum information processing to advanced biomedical imaging agents.

References

  • Gerkin, R. E., & Rogers, W. J. (1978). Ethylsulfate Host Lattice Effects in the EPR Spectra of Gd³⁺ Ions. Journal of Chemical Physics, 68(11), 5047-5056. [Link]

  • EPR-Liquid-Helium-Setup. (n.d.). University of California, Davis.
  • Carr, S. G., Smith, T. D., & Pilbrow, J. R. (1972). Single crystal electron paramagnetic resonance studies: A computer-assisted two-circle goniometer. Review of Scientific Instruments, 43(5), 798-800. [Link]

  • Merkx, M., & Wall, M. (n.d.). DCIF Low-Temperature EPR Spectroscopy Manual. MIT Department of Chemistry. Retrieved from [Link]

  • Batley, M., Bramley, R., Merz, B. E., & Orr, W. (1972). Three-Axis Goniometer for EPR Sample Orientation. Review of Scientific Instruments, 43(3), 425-427. [Link]

  • Newman, D. J. (1975). Interpretation of Gd3+ spin-Hamiltonian parameters. The Journal of Physics C: Solid State Physics, 8(12), 1862. [Link]

  • Garribba, E., & Micera, G. (2016). Principles and applications of EPR spectroscopy in the chemical sciences. Chemical Society Reviews, 45(7), 2038-2071. [Link]

  • Wu, H. (n.d.). EPR Spectra Simulation of Anisotropic Spin 1/2 System. University of Wisconsin-Milwaukee. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Boyle, P. D. (2010). Crystal Growing Guide. University of Colorado Boulder. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Continuous-Flow L-He Cryostats Operating Instructions. Stanford Synchrotron Radiation Lightsource. Retrieved from [Link]

  • Bruker. (2023, February 9). Automated Goniometer for Magnettech ESR5000 | EPR Training Videos #3. YouTube. Retrieved from [Link]

  • Lorigan, G. (2016). EPR Basics. Penn State University Bioinorganic Workshop. Retrieved from [Link]

  • Cady, S. (2018). EPR Sample Preparation. Iowa State University. Retrieved from [Link]

  • Orange Cryostat Operating Instructions. (2013). University of Liverpool. Retrieved from [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • scXRD: Growing single crystals. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • Sundararajan, T. A. (1963). Raman spectrum of lanthanum ethyl sulphate nonahydrate. Proceedings of the Indian Academy of Sciences - Section A, 58(6), 353-359. [Link]

  • Zinatloo-Ajabshir, S., & Salavati-Niasari, M. (2019). Lanthanide-Ion-Doping Effect on the Morphology and the Structure of NaYF4:Ln3+ Nanoparticles. Nanomaterials, 9(11), 1547. [Link]

  • Zinatloo-Ajabshir, S., & Salavati-Niasari, M. (2019). Lanthanide-Ion-Doping Effect on the Morphology and the Structure of NaYF4:Ln3+ Nanoparticles [Data set]. ResearchGate. [Link]

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  • Nazeer, S. A., Ramasamy, D., Anandakumaran, J., & Ramasamy, G. (2023). Growth of lanthanum (III) – doped ammonium dihydrogen phosphate and tris(thiourea)zinc(II) sulfate crystals – characterization studies. Journal of Computer Science, 16(11). [Link]

  • Coles, S. J. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate. Retrieved from [Link]

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  • Eaton, S. S., & Eaton, G. R. (2021). Electron Paramagnetic Resonance of Lanthanides. Methods in Enzymology, 651, 63-101. [Link]

  • Smith, J. S., et al. (2024). Crystal structures of lanthanum to 230 GPa. Physical Review B, 110(2), 024107. [Link]

  • Yang, W. Q., Zhang, Y., Lin, Y., & Zheng, W. C. (2013). Spin-Hamiltonian parameters for the tetragonal Gd(M)3+-F(i)- centers in CaF(2) and SrF(2) crystals. Journal of Magnetic Resonance, 227, 62-65. [Link]

  • McPeak, K. M., Eaton, S. S., & Eaton, G. R. (2020). Electron Spin Relaxation of Tb3+ and Tm3+ Ions. Molecules, 25(18), 4210. [Link]

  • Winter, M. (n.d.). Dilanthanum trisulphate nonahydrate. WebElements. Retrieved from [Link]

  • Bartholomew, J. G., et al. (2018). Growth and Spectroscopy of Lanthanide Doped Y

    
    SiO
    
    
    
    Microcrystals for Quantum Information Processing. arXiv. [Link]
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  • Yang, W. Q., et al. (2013). Spin-Hamiltonian parameters for the tetragonal Gd(M)3+-F(i)- centers in CaF(2) and SrF(2) crystals. Semantic Scholar. [Link]

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Application Note & Protocol: Methodology for Orienting Lanthanum Ethylsulfate Crystals in a Magnetic Field

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lanthanum ethylsulfate, La(C₂H₅SO₄)₃·9H₂O, is a hydrated salt that crystallizes in a hexagonal system, providing a well-defined host lattice for scientific investigation.[1] Historically, it has been a cornerstone material for fundamental studies in solid-state physics, particularly for electron paramagnetic resonance (EPR) and magnetic susceptibility measurements of rare-earth ions.[1][2] By doping the diamagnetic this compound host with paramagnetic lanthanide ions (e.g., Ce³⁺, Nd³⁺, Er³⁺), researchers can study the behavior of these ions in a controlled crystalline electric field with minimal magnetic interference from the host lattice itself.

A critical requirement for accurately characterizing the anisotropic properties of these crystals—be they magnetic, optical, or spectroscopic—is the precise control over their crystallographic orientation with respect to the applied experimental field. This guide provides a comprehensive methodology for orienting single crystals of this compound using an external magnetic field. The principles and protocols described herein are applicable to both pure (diamagnetic) and paramagnetically-doped crystals, with the understanding that the magnitude of the orienting torque will be substantially larger for the latter.

Part 1: Theoretical Principles of Magnetic Orientation

The ability to orient a crystal with a magnetic field is fundamentally governed by its magnetic anisotropy . Anisotropy refers to the directional dependence of a material's magnetic properties. In a crystal, the magnetic susceptibility (χ), which is a measure of how much a material becomes magnetized in an applied magnetic field, is a tensor quantity.

When a crystal with magnetic anisotropy is placed in a uniform magnetic field B , it experiences a magnetic torque (τ ). This torque arises because the magnetic free energy of the system depends on the crystal's orientation relative to the field. The crystal will rotate until it reaches a minimum energy state, which occurs when its axis of maximum magnetic susceptibility (the "easy axis") aligns with the direction of the applied magnetic field.[3]

The torque is mathematically expressed as:

τ = V(χ_ₐₙᵢₛₒ / μ₀) * B² * sinθ * cosθ (simplified for uniaxial anisotropy)

where:

  • V is the volume of the crystal.

  • χ_ₐₙᵢₛₒ is the magnetic susceptibility anisotropy (Δχ = χ_parallel - χ_perpendicular).

  • μ₀ is the permeability of free space.

  • B is the magnetic field strength.

  • θ is the angle between the easy magnetic axis and the applied field.

Causality Behind the Method:

  • Pure this compound: As a diamagnetic material, pure this compound has a negative magnetic susceptibility (χ < 0). While the individual molecules are not magnetic, the hexagonal crystal structure results in a slight anisotropy in the bulk diamagnetic susceptibility.[4][5] This allows for orientation, but the effect is very weak, requiring strong magnetic fields to overcome thermal energy (kₒT).[6]

  • Paramagnetically-Doped Crystals: When a paramagnetic lanthanide ion is doped into the lattice, the magnetic susceptibility becomes positive and significantly larger. The crystal field environment dictates the electronic energy levels of the dopant ion, leading to a large magnetic anisotropy.[7] This results in a much stronger torque, allowing for easier orientation at lower field strengths. The g-values for Ce³⁺ in this compound, for instance, are highly anisotropic (g_|| = 0.995, g_⊥ = 2.185), indicating significant magnetic anisotropy.[2]

Part 2: Experimental Design & Equipment

A successful crystal orientation experiment relies on a carefully designed setup that allows the crystal to rotate freely under the influence of the magnetic torque while minimizing external disturbances.

Core Apparatus:

  • Magnet System: An electromagnet or a superconducting magnet capable of producing a strong, uniform, and stable magnetic field (typically 1-10 Tesla). Field uniformity is critical to prevent translational forces on the sample.

  • Sample Suspension System: A mechanism to hold the crystal that exerts negligible restoring torque. A fine, torsion-free fiber (e.g., quartz or tungsten) is ideal. The fiber is attached to a goniometer head to allow for initial coarse positioning.

  • Sample Chamber/Cryostat: A chamber to house the suspended crystal, protecting it from air currents. For low-temperature studies, a cryostat is required to control the sample temperature, as thermal energy competes with the magnetic alignment energy.

  • Orientation Verification System: An X-ray diffractometer is the definitive tool to confirm the crystallographic orientation post-alignment. Laue back-reflection is a common technique for this purpose.

ExperimentalSetup cluster_Magnet Magnet System (Uniform Field B) cluster_Chamber Sample Environment cluster_Verification Verification System Magnet Superconducting Magnet / Electromagnet Crystal This compound Crystal Magnet->Crystal Applies Magnetic Torque (τ) Goniometer Goniometer Head Fiber Torsion-Free Fiber Goniometer->Fiber Fiber->Crystal XRD X-Ray Diffractometer (Laue) Crystal->XRD Post-Alignment Analysis

Diagram 1: Core components of the magnetic orientation setup.

Part 3: Protocols for Crystal Orientation and Characterization

This section provides step-by-step protocols for the physical orientation of a crystal and the quantitative characterization of its magnetic anisotropy using torque magnetometry.

Protocol 3.1: Sample Preparation and Mounting

Objective: To mount a single crystal onto a torsion-free fiber without inducing strain or adding magnetic contaminants.

  • Crystal Selection: Using a stereomicroscope, select a high-quality single crystal of this compound (~1-3 mm in size) that is free from visible cracks, inclusions, or satellite growths.

  • Fiber Preparation: Cut a length of fine quartz or tungsten fiber (~5-10 cm). Secure one end to the goniometer mount.

  • Adhesive Application: Apply a minuscule amount of a non-magnetic adhesive (e.g., cyanoacrylate or a suitable epoxy) to the free end of the fiber.

    • Expert Insight: The choice of adhesive is critical. It must be diamagnetic and should not induce strain in the crystal upon curing. Test the adhesive separately in the magnetic field if its properties are unknown.

  • Crystal Mounting: Carefully bring the adhesive-tipped fiber into contact with a chosen face of the crystal. Allow the adhesive to cure completely. It is advisable to mount the crystal with a known crystallographic plane (if identifiable by morphology) perpendicular to the fiber axis to simplify subsequent analysis.

Protocol 3.2: Magnetic Field Orientation Procedure

Objective: To align the crystal's easy magnetic axis with the applied magnetic field.

  • System Assembly: Carefully lower the mounted crystal into the sample chamber, ensuring it hangs freely and is centered within the magnet bore.

  • Environment Control: Seal the sample chamber. If conducting a low-temperature experiment, cool the system to the target temperature (e.g., 4.2 K) and allow it to stabilize.

  • Field Application: Slowly and smoothly ramp up the magnetic field to the target strength (e.g., 5 T).

    • Causality: A slow ramp rate (~0.1 T/min) is crucial to prevent the crystal from oscillating wildly. The magnetic torque is proportional to B², so the restoring force increases rapidly. A slow ramp allows damping forces (e.g., from residual gas) to prevent excessive oscillation.

  • Equilibration: Hold the magnetic field constant and allow the crystal to settle into its equilibrium orientation. This may take several minutes. The crystal's easy magnetic axis will now be aligned with the field direction.

  • Fixing Orientation (Optional): If the goal is to fix the crystal in this orientation for other experiments, the mounting can be done within a liquid resin (e.g., epoxy) that can be cured in situ (e.g., by UV light or temperature) while the magnetic field is applied.

  • Field Removal: Slowly ramp the magnetic field down to zero. The crystal will remain in its oriented position, held by the torsion fiber.

  • Verification: Carefully remove the sample and proceed immediately to X-ray diffraction to determine the precise crystallographic direction that aligned with the field.

Protocol 3.3: Anisotropy Characterization with Torque Magnetometry

Objective: To quantitatively measure the magnetic torque as a function of angle to determine the anisotropy constants and identify the easy and hard magnetic axes. This protocol validates the physical principles driving the orientation.[3][8]

TorqueWorkflow A Mount Crystal on Calibrated Cantilever/ Torsion Fiber B Position in Center of Magnet A->B C Apply Constant Magnetic Field (B) B->C D Rotate Field Angle (θ) from 0° to 360° C->D E Measure Torque (τ) at each Angle Step D->E F Plot τ vs. θ E->F G Analyze Curve to find Easy/Hard Axes and Anisotropy Constants (K) F->G

Diagram 2: Workflow for torque magnetometry characterization.
  • Setup: The experimental setup is similar to the orientation procedure, but the suspension system is a calibrated torque sensor, such as a piezoresistive cantilever or a torsion wire of known stiffness.[9][10]

  • Field Application: Position the sample and apply a constant, high magnetic field. The field must be strong enough to saturate any paramagnetic moments.

  • Rotation and Measurement: Rotate the magnetic field in a plane (e.g., the horizontal plane) relative to the crystal in small angular steps (e.g., 1-2°). At each step, measure the torque exerted on the sample.[11]

  • Data Plotting: Plot the measured torque (τ) as a function of the rotation angle (θ). The resulting curve will typically be sinusoidal.

  • Analysis:

    • The angles where the torque is zero correspond to the field being aligned with an easy or hard magnetic axis.

    • The stability of these points (i.e., the slope of the torque curve) distinguishes between them: a stable equilibrium (dτ/dθ < 0) indicates an easy axis, while an unstable one (dτ/dθ > 0) indicates a hard axis.

    • The amplitude of the torque curve is directly proportional to the magnetic anisotropy energy.

Part 4: Quantitative Data and Expected Results

Successful orientation results in the alignment of a specific crystallographic axis with the applied field. For this compound (hexagonal system), the primary axis of magnetic anisotropy is typically along the crystallographic c-axis or perpendicular to it.

The table below summarizes the key parameters involved. Note that susceptibility values for diamagnetic materials are very small and negative, while those for paramagnetic materials are positive and several orders of magnitude larger.

ParameterSymbolTypical Value (Pure Diamagnetic)Typical Value (Paramagnetic Doped)Significance
Magnetic Susceptibilityχ_iso~ -1 x 10⁻⁵ (SI units)~ +1 x 10⁻³ to 10⁻² (SI, T-dependent)Determines the strength of magnetization.
Susceptibility AnisotropyΔχ~ 10⁻⁷ to 10⁻⁶~ 10⁻⁴ to 10⁻³Drives the orientation. The larger the Δχ, the stronger the torque.[12][13]
Required Magnetic FieldB5 - 20 T0.5 - 5 TField strength needed to overcome thermal motion and achieve alignment.
Magnetic Anisotropy EnergyΔE~ 10⁻⁸ eV/molecule @ 10 T~ 10⁻⁵ eV/ion @ 1 TMust be significantly greater than thermal energy (kₒT ≈ 25 meV at RT).

Note: Values are estimates for illustrative purposes. Actual values are highly dependent on the specific dopant ion, concentration, and temperature.[12][14]

Expected Torque Curve: A typical torque curve for a crystal with uniaxial anisotropy will show a sin(2θ) dependence. The peaks and troughs of the curve indicate the points of maximum torque, which occur when the easy axis is at 45° to the applied field. The zero-crossings indicate alignment with the easy or hard axes.

References

  • Eaton, S. S., & Eaton, G. R. (2021). Electron Paramagnetic Resonance of Lanthanides. Methods in Enzymology, 651, 63–101. [Link]

  • Institut de physique et chimie des Matériaux de Strasbourg (IPCMS). (n.d.). Torque Magnetometry. IPCMS. [Link]

  • Physics Stack Exchange. (2018). Why do diamagnetic substances align perpendicular to the field?. [Link]

  • Ubermag. (n.d.). Torque magnetometry. Ubermag Documentation. [Link]

  • Gale, J. D., & Krishnadas, A. R. (2020). Calculation of Diamagnetic Susceptibility Tensors of Organic Crystals: From Coronene to Pharmaceutical Polymorphs. Journal of the American Chemical Society, 142(5), 2484–2494. [Link]

  • Uetake, T., & Tanimoto, Y. (2012). Magnetic Processing of Diamagnetic Materials. Polymers, 4(1), 394–425. [Link]

  • Gale, J. D., & Krishnadas, A. R. (2020). Calculation of Diamagnetic Susceptibility Tensors of Organic Crystals: From Coronene to Pharmaceutical Polymorphs. The Journal of Physical Chemistry A, 124(5), 893-903. [Link]

  • Pérez, L., et al. (2019). A simple torque magnetometer for magnetic moment measurement of large samples: Application to permanent magnets and bulk superconductors. AIP Advances, 9(8), 085202. [Link]

  • Murayama, H., et al. (2021). Bond Directional Anapole Order in a Spin-Orbit Coupled Mott Insulator Sr₂(Ir₁₋ₓRhₓ)O₄. ResearchGate. [Link]

  • Quantum Design. (n.d.). Torque Magnetometer (Tq-Mag). [Link]

  • Reddit. (2016). Why do liquid crystals align in an applied magnetic field?. r/askscience. [Link]

  • Krishnamurthy, N., & Krishnan, R. S. (1964). Raman spectrum of lanthanum ethyl sulphate nonahydrate. Proceedings of the Indian Academy of Sciences - Section A, 59(6), 348-356. [Link]

  • Opina, A. C. L., et al. (2016). Characterizing the magnetic susceptibility tensor of lanthanide-containing polymethylated-DOTA complexes. Journal of Biomolecular NMR, 66(2), 123–137. [Link]

  • Faulkner, S., & Parker, D. (2016). Electromagnetic susceptibility anisotropy and its importance for paramagnetic NMR and optical spectroscopy in lanthanide coordination chemistry. Dalton Transactions, 45(16), 6782-6800. [Link]

  • Liu, C., et al. (2011). Magnetic Susceptibility Anisotropy of Human Brain in vivo and its Molecular Underpinnings. NeuroImage, 57(2), 356–365. [Link]

  • Jones, C. J., et al. (2022). Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). Acta Crystallographica Section E, 78(Pt 10), 994–998. [Link]

  • WebElements. (n.d.). Lanthanum: crystal structure. [Link]

  • Wikipedia. (n.d.). Lanthanum(III) sulfate. [Link]

  • Wang, Y., et al. (2023). Optoelectronic Torque Measurement System Based on SAPSO-RBF Algorithm. Electronics, 12(22), 4697. [Link]

  • ResearchGate. (2021). Electron paramagnetic resonance of lanthanides. [Link]

  • Katoch, G., et al. (2025). Impact of lanthanum doping on crystal structure and magnetic anisotropy of Mn-Zn soft nanoferrites. Scientific Reports, 15(1), 11663. [Link]

  • Hrouda, F. (2021). Anisotropy of Out-of-Phase Magnetic Susceptibility and Its Potential for Rock Fabric Studies: A Review. Minerals, 11(1), 74. [Link]

  • Eaton, S. S., & Eaton, G. R. (2021). Electron paramagnetic resonance of lanthanides. Methods in Enzymology, 651, 63-101. [Link]

  • ResearchGate. (2018). Electron paramagnetic resonance and magnetic susceptibility of rare-earth hydrazone compounds. [Link]

  • ResearchGate. (2022). (PDF) Electron Paramagnetic Resonance, Electronic Ground State, and Electron Spin Relaxation of Seven Lanthanide Ions Bound to Lanmodulin and the Bioinspired Chelator, 3,4,3‐LI(1,2‐HOPO). [Link]

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Troubleshooting & Optimization

Technical Support Center: Common Impurities in Lanthanum Ethylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Your Senior Application Scientist

Introduction: The Critical Role of Purity in Lanthanum Ethylsulfate Experiments

This compound, La(C₂H₅SO₄)₃·9H₂O, serves as a cornerstone material in various advanced research fields, most notably as a diamagnetic host crystal. Its crystalline structure provides a well-defined, magnetically inert environment ideal for studying the properties of intentionally introduced paramagnetic ions (dopants) through techniques like Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR).[1][2]

However, the chemical similarity of lanthanum to other rare-earth elements makes achieving high purity a significant challenge. The presence of unintended impurities, particularly other lanthanide ions, can introduce significant artifacts that confound experimental results, leading to misinterpretation of data and loss of valuable research time. This guide provides a comprehensive troubleshooting framework to help you identify, understand, and mitigate the effects of common impurities in your this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

The most prevalent and disruptive impurities are other trivalent lanthanide ions (Ln³⁺). Due to their similar ionic radii and chemistry, they are difficult to separate from lanthanum during precursor synthesis and purification.[1][3] Common problematic lanthanide impurities include Cerium (Ce³⁺), Praseodymium (Pr³⁺), Neodymium (Nd³⁺), and Gadolinium (Gd³⁺).[1][4] Non-lanthanide metallic impurities such as Iron (Fe) and Silicon (Si) can also be present, originating from the raw lanthanum metal or synthesis reagents.[5]

Q2: Why are paramagnetic lanthanide impurities so problematic?

Lanthanum (La³⁺) is diamagnetic, meaning it has no unpaired electrons and does not generate a magnetic field. This makes it an ideal "silent" host for studying the magnetic properties of a specific dopant ion. Most other lanthanide ions, however, are paramagnetic—they possess unpaired electrons in their 4f orbitals.[1][6] These unpaired electrons act as powerful, localized magnetic moments that can:

  • Generate spurious signals in EPR spectroscopy, potentially overlapping with or obscuring the signal from the ion of interest.[1]

  • Dramatically increase the relaxation rates of nearby nuclear spins in NMR, a phenomenon known as Paramagnetic Relaxation Enhancement (PRE).[7][8][9]

  • Provide additional pathways for spin-lattice relaxation, altering the thermal and magnetic properties of the material, especially at low temperatures.[2][10]

Q3: What is Paramagnetic Relaxation Enhancement (PRE) and how does it affect my NMR experiments?

PRE is the increase in the nuclear spin relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) caused by the strong magnetic fields of nearby paramagnetic centers.[8][9] Even trace amounts of paramagnetic impurities can significantly shorten the longitudinal (T₁) and transverse (T₂) relaxation times of nuclei (e.g., ¹H) in the crystal.[7] This leads to:

  • Signal Broadening: A shorter T₂ results in broader NMR signals, reducing spectral resolution.

  • Reduced Signal Intensity: Very fast relaxation can lead to signal loss.

  • Inaccurate T₁/T₂ Measurements: If you are studying relaxation dynamics, the presence of unknown paramagnetic impurities will dominate the relaxation process, invalidating your results.

Q4: How can I determine the purity of my this compound sample?

A multi-technique approach is recommended:

  • Screening with EPR: For paramagnetic impurities, EPR is highly sensitive. A survey scan at a low temperature (e.g., liquid helium temperatures) can reveal the characteristic signals of various lanthanide ions.[1][6] Even nominally pure samples should be screened.

  • Quantitative Analysis with ICP-MS: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for quantifying the elemental composition of your sample. It can provide precise concentrations (in ppm or ppb) of a wide range of potential metallic impurities.

  • X-ray Diffraction (XRD): While not an impurity analysis technique per se, single-crystal XRD can confirm the correct crystal structure and phase purity of your material.[11]

Troubleshooting Guide: From Symptoms to Solutions

This section addresses common experimental problems and links them to potential impurity-related causes.

Problem 1: I see unexpected or "extra" signals in my Electron Paramagnetic Resonance (EPR) spectrum.
  • Probable Cause: Your this compound host is likely contaminated with one or more paramagnetic lanthanide ions. Each paramagnetic ion has a unique EPR signature (g-values, hyperfine structure). An attempt to measure the EPR spectrum of promethium in this compound once revealed only a neodymium impurity.[1]

  • Troubleshooting Workflow:

start Unexpected EPR Signals Observed check_temp Are you at low temperature (e.g., < 20K)? start->check_temp high_temp_note Most Ln³⁺ EPR signals are only observable at low temperatures (except Gd³⁺). check_temp->high_temp_note compare_spectra Compare observed g-values and hyperfine splitting to literature values for Ln³⁺ ions in ethylsulfate hosts. check_temp->compare_spectra Yes id_impurity Impurity Identified (e.g., Nd³⁺, Ce³⁺, Er³⁺). compare_spectra->id_impurity Match Found no_match No obvious match. compare_spectra->no_match No Match run_icpms Perform ICP-MS analysis for quantitative elemental profile. id_impurity->run_icpms no_match->run_icpms confirm_impurity Correlate ICP-MS results with suspected impurities. run_icpms->confirm_impurity solution Solution: 1. Source higher purity La₂(SO₄)₃ or La₂O₃. 2. Purify starting materials via ion exchange. 3. Acknowledge impurity presence and account for its effects in analysis. confirm_impurity->solution

Caption: Troubleshooting workflow for anomalous EPR signals.

Problem 2: My NMR signals are severely broadened, and relaxation times (T₁, T₂) are extremely short.
  • Probable Cause: This is a classic symptom of Paramagnetic Relaxation Enhancement (PRE) caused by paramagnetic impurities.[7][8] The effect is so strong that even low ppm-level contamination can render NMR experiments difficult. Gadolinium (Gd³⁺) is a particularly potent relaxation agent due to its long electronic relaxation time.[1][6]

  • Diagnostic Steps:

    • Temperature Dependence: Measure T₁ and T₂ as a function of temperature. The relaxation behavior will be strongly influenced by the specific paramagnetic ion and its own relaxation properties.[9]

    • Frequency Dependence: Measure relaxation at different magnetic field strengths (spectrometer frequencies). The contribution of different relaxation mechanisms can be separated this way.

    • Confirm with EPR/ICP-MS: Use the methods described in Problem 1 to identify and quantify the contaminant.

  • Mitigation Strategies:

    • Chelation (in solution studies): If working with dissolved samples, adding a strong chelating agent like EDTA or DTPA can sometimes sequester the paramagnetic ion, reducing its interaction with your molecule of interest.[8] This is not applicable to solid-state crystal studies.

    • Recrystallization: While difficult for removing other lanthanides, recrystallization from a purified solvent may help remove more common metallic or organic impurities.

    • Source New Material: The most reliable solution is to obtain a starting lanthanum salt with a certified higher purity (e.g., 99.999% or "5N" purity).

Problem 3: I am having difficulty growing large, high-quality single crystals.
  • Probable Cause: Impurities can act as growth inhibitors or nucleation poisons.[12] They can be preferentially incorporated on specific crystal faces, altering the crystal morphology and slowing or halting growth.

  • Diagnostic Steps:

    • Analyze the Mother Liquor: After a failed or poor growth attempt, analyze the remaining solution via ICP-MS to see if certain impurities have become concentrated.

    • Characterize Small Crystals: Analyze the small crystals that do form. Do they show high levels of impurities? Is the impurity distribution homogeneous?

  • Mitigation Strategies:

    • Purify Precursors: Use ion-exchange chromatography to purify the lanthanum salt solution before initiating crystal growth. This is a common method for separating rare-earth elements.[3]

    • Control Growth Conditions: Slower cooling or evaporation rates can sometimes allow the desired lattice to reject impurities more effectively.[12]

Data Summary & Key Impurity Properties

The following table summarizes the properties of the most common lanthanide impurities. Understanding their magnetic nature is key to diagnosing their effects.

Impurity IonElectron Config.Ground StateMagnetic Moment (µB)Common Experimental Effect
La³⁺ (Host) [Xe] 4f⁰¹S₀0Diamagnetic
Ce³⁺[Xe] 4f¹²F₅/₂2.54EPR active, strong relaxation effects.[10][13]
Pr³⁺[Xe] 4f²³H₄3.58Strong relaxation, broad EPR (non-Kramers).
Nd³⁺[Xe] 4f³⁴I₉/₂3.62Sharp EPR signals, often seen as contaminant.[1]
Gd³⁺[Xe] 4f⁷⁸S₇/₂7.94Extremely efficient relaxation agent (long T₁ₑ).[1][6]
Dy³⁺[Xe] 4f⁹⁶H₁₅/₂10.65Very fast relaxation, strong magnetic anisotropy.[2]
Er³⁺[Xe] 4f¹¹⁴I₁₅/₂9.58EPR active, studied for spin-lattice relaxation.[2]

Experimental Protocols

Protocol 1: General Workflow for Impurity Analysis and Mitigation

This protocol outlines a systematic approach to ensuring the purity of your this compound.

cluster_0 Phase 1: Material Sourcing & Initial Screening cluster_1 Phase 2: Purification (If Necessary) cluster_2 Phase 3: Crystal Growth & Final Validation start Obtain Lanthanum Precursor (e.g., La₂O₃, LaCl₃) with highest available purity certification. dissolve Prepare aqueous solution start->dissolve screen Screen solution with ICP-MS and/or a survey EPR scan dissolve->screen decision Impurity levels acceptable? screen->decision purify Perform Ion-Exchange Chromatography to separate La³⁺ from other Ln³⁺. decision->purify No synth Synthesize this compound and grow single crystals. decision->synth Yes recheck Re-analyze purified fraction with ICP-MS to confirm purity. purify->recheck recheck->synth final_check Select a representative crystal. Perform final validation: - EPR for paramagnetic purity - XRD for structural integrity synth->final_check proceed Proceed with Experiment final_check->proceed

Caption: A systematic workflow for ensuring high-purity this compound crystals.

Protocol 2: Preparing Samples for ICP-MS Analysis

Objective: To accurately quantify the elemental impurities in a solid this compound crystal.

Materials:

  • This compound crystal (~10-50 mg)

  • High-purity nitric acid (e.g., TraceMetal™ Grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Weighing: Accurately weigh a small, representative crystal using an analytical balance. Record the weight.

  • Digestion: Place the crystal in a clean volumetric flask. Add a small volume of deionized water to dissolve the crystal. Once dissolved, acidify the solution by adding high-purity nitric acid to a final concentration of 2-5%. The acid ensures that all metal ions remain in solution.

  • Dilution: Dilute the sample with deionized water to the final volume of the flask. The final dilution factor should be chosen to ensure the concentrations of expected impurities fall within the linear dynamic range of the ICP-MS instrument. This may require serial dilutions.

  • Blank Preparation: Prepare a blank sample using the same nitric acid and deionized water in the same proportions to determine background contamination levels.

  • Analysis: Analyze the blank and the prepared sample solution using a calibrated ICP-MS instrument. The instrument will provide a quantitative readout of elemental concentrations.

  • Calculation: Convert the concentrations from the instrument readout (e.g., in µg/L) back to a mass fraction (e.g., ppm or µg/g) in the original solid sample using the initial mass and dilution factors.

References

  • Eaton, S. S., & Eaton, G. R. (2010). Electron Paramagnetic Resonance of Lanthanides. In eMagRes. John Wiley & Sons, Ltd. [Link]

  • Krigin, I. M., Lukin, S. N., Neilo, G. N., & Prokhorov, A. D. (1981). Ground state and spin-lattice relaxation of Ce/sup 3 +/ ions in lanthanum ethyl sulphate. physica status solidi (b), 104(1), K21-K25. [Link]

  • D'Agostino, C., Bräuer, P., Charoen-Rajapark, P., & Gladden, L. F. (2013). Effect of paramagnetic species on T1, T2 and T1/T2 NMR relaxation times of liquids in porous CuSO4/Al2O3. University of Cambridge Repository. [Link]

  • ResearchGate. (n.d.). The impurity content of lanthanum. [Diagram]. ResearchGate. Retrieved from [Link]

  • Richardson, R. J., & Lee, S. (1970). ESR Investigations of Nearest-Neighbor Gd3+ Pairs in Lanthanum Ethyl Sulfate. Physical Review B, 1(1), 108. [Link]

  • Asandei, A., et al. (2020). Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies. Progress in Nuclear Magnetic Resonance Spectroscopy, 116, 1-28. [Link]

  • Tzeli, D., et al. (2021). NMR Relaxivities of Paramagnetic Lanthanide-Containing Polyoxometalates. Molecules, 26(24), 7481. [Link]

  • Rivas, A. M., et al. (2022). Paramagnetic relaxation enhancement NMR as a tool to probe guest binding and exchange in metallohosts. Nature Communications, 13(1), 1-9. [Link]

  • Manzur, C., et al. (2012). Synthesis and structure of organically templated lanthanum sulfate [C4N3H16][La(SO4)3]·H2O. INIS-IAEA. [Link]

  • Nancollas, G. H., & Gaur, S. (2015). Effect of Lanthanum on the Crystal Growth of Barium Sulfate. Crystal Growth & Design, 15(8), 3849-3855. [Link]

  • ResearchGate. (n.d.). Determination of lanthanum-cerium-praseodymium-neodymium rare earth alloy by X-ray fluorescence spectrometry with fusion sample preparation. [Article]. ResearchGate. Retrieved from [Link]

  • Eaton, S. S., & Eaton, G. R. (2010). Electron paramagnetic resonance of lanthanides. eMagRes. [Link]

  • Sree-Uthai, P., et al. (2016). Purification process of lanthanum and neodymium from mixed rare earth. Energy Procedia, 89, 295-302. [Link]

  • Goreshnik, E. A., et al. (2020). Crystal structure and Hirshfeld surface analysis of the anionic tetrakis-complex of lanthanum(III) NMe4LaL 4 with the CAPh-ligand dimethyl (2,2,2-trichloroacetyl)phosphoramidate. Acta Crystallographica Section E: Crystallographic Communications, 76(11), 1735-1739. [Link]

Sources

optimizing signal-to-noise ratio in lanthanum ethylsulfate EPR spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Electron Paramagnetic Resonance (EPR) spectroscopy of lanthanum ethylsulfate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting protocols for optimizing the signal-to-noise (S/N) ratio in your experiments. The unique electronic properties of lanthanide ions, such as those in this compound, present specific challenges and opportunities in EPR spectroscopy. This document provides a structured approach to overcoming these challenges to acquire high-quality spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my this compound EPR spectrum so low?

Low S/N can stem from several factors, including suboptimal spectrometer settings, improper sample preparation, or inherent properties of the lanthanide ion. Lanthanide ions often have very short relaxation times, requiring measurements at cryogenic temperatures (typically below 20 K) to obtain observable spectra.[1][2] Furthermore, their spectra can be very broad, spreading the signal intensity over a wide magnetic field range. A systematic optimization of parameters like microwave power, modulation amplitude, and temperature is crucial.

Q2: What is "microwave power saturation" and why is it a concern for lanthanide samples?

Microwave power saturation occurs when the rate of spin excitation by microwave irradiation becomes faster than the rate of spin relaxation back to the ground state.[3] This leads to a decrease and broadening of the EPR signal, harming the S/N ratio. Lanthanide ions, especially at the required low temperatures, have long relaxation times, making them highly susceptible to saturation even at very low microwave power levels.[1][4] It is essential to perform a power saturation study to determine the optimal microwave power for your sample.

Q3: What are the optimal temperature conditions for acquiring spectra of this compound?

For most lanthanide ions (excluding Gd³⁺), EPR spectra are only observable at very low temperatures, typically in the liquid helium range (around 4.2 K).[1][2] This is because at higher temperatures, spin-lattice relaxation times become extremely short, leading to excessive line broadening beyond detection. While lower temperatures increase signal intensity due to the Boltzmann factor, they also increase the risk of microwave power saturation.[5] Therefore, the optimal temperature is a compromise that maximizes signal while avoiding saturation effects.

Q4: How does the modulation amplitude affect my spectrum?

Field modulation is used in continuous-wave (CW) EPR to improve sensitivity. Increasing the modulation amplitude generally increases signal intensity up to a certain point. However, if the modulation amplitude is too large (approaching or exceeding the EPR line's intrinsic width), it will artificially broaden the signal and distort its shape, potentially obscuring important hyperfine details.[3][5] A good starting point is a modulation amplitude that is a fraction (e.g., 1/3 to 1/5) of the peak-to-peak linewidth.

Q5: What are "passage effects" mentioned in the literature for lanthanide EPR?

Passage effects are distortions in the EPR spectrum that can occur under conditions of slow relaxation and rapid magnetic field sweep. With lanthanides at low temperatures, where relaxation times are long, it can be difficult to obtain a CW spectrum that does not exhibit these distortions, even with very low microwave power and specific modulation settings.[1] Using spin-echo-detected EPR can sometimes be more effective for observing broad signals from lanthanide ions than traditional CW EPR.[2][6]

In-Depth Troubleshooting and Optimization Guide

This guide provides a systematic workflow for maximizing the S/N ratio, from initial sample preparation to final data processing.

Section 1: Pre-Acquisition Optimization

The quality of your spectrum is fundamentally determined before the acquisition even begins. Careful sample preparation and instrument setup are paramount.

Contamination with other paramagnetic rare-earth impurities is a historical and significant problem in lanthanide EPR, as even trace amounts can produce confounding signals.[1]

Step-by-Step Protocol:

  • Source High-Purity Materials: Begin with the highest purity this compound available (e.g., 99.99% or better). Be aware that older samples may have significant lanthanide impurities.[1]

  • Determine Optimal Concentration: The ideal concentration is a balance. Too low, and the signal will be weak. Too high, and you will encounter concentration-dependent line broadening due to dipole-dipole interactions.[7] For many lanthanide ions, concentrations below 10 mM are often a good starting point.[1]

  • Prepare the Sample Matrix: If studying the material as a powder, ensure it is finely ground and packed uniformly in a high-quality quartz EPR tube to maximize the filling factor. If in a frozen solution, use a solvent that forms a good glass upon freezing (e.g., 1:1 water:ethanol or 1:1 water:glycerol) to ensure a random orientation of molecules.[1]

  • Degas the Sample (for solutions): Dissolved molecular oxygen (O₂) is paramagnetic and can shorten relaxation times, leading to line broadening.[7] For solution samples, it is good practice to degas using several freeze-pump-thaw cycles before sealing the EPR tube.

  • Position the Sample Correctly: Carefully place the EPR tube in the resonator to maximize its interaction with the microwave magnetic field (B₁) and minimize interaction with the electric field (E₁). The sample should be positioned at the center of the resonator where the B₁ field is at its maximum.[3][8]

  • Resonator Tuning and Coupling: Before cooling the sample, tune the resonator to the microwave frequency and ensure it is critically coupled. Critical coupling means that all the microwave power entering the resonator is absorbed, and none is reflected. Monitor the tuning dip on the oscilloscope or software interface to achieve a sharp, deep dip.

  • Cryostat Insertion and Stabilization: Insert the sample into the cryostat and allow the temperature to stabilize completely at your target temperature (e.g., 4.2 K) before beginning any measurements. Temperature fluctuations will introduce noise and instability.

Section 2: Acquisition Parameter Optimization Workflow

Optimizing acquisition parameters is an iterative process. The following workflow provides a logical sequence for finding the best settings for your this compound sample.

G cluster_0 S/N Optimization Workflow A 1. Set Initial Safe Parameters (Low Power, Low Modulation) B 2. Set Temperature (e.g., 4.2 K) A->B C 3. Optimize Microwave Power (Perform Saturation Study) B->C D 4. Optimize Modulation Amplitude C->D E 5. Set Receiver Gain (Avoid Clipping) D->E F 6. Set Time Constant & Scan Time E->F G 7. Acquire Data (Use Signal Averaging) F->G G cluster_1 Troubleshooting Logic Start Poor S/N Ratio Problem Is the signal intensity weak? Start->Problem Noise Is the noise level high? Problem->Noise No Action_Signal Check: 1. Sample Concentration 2. Resonator Tuning/Coupling 3. Microwave Power (Saturation?) 4. Temperature (too high?) Problem->Action_Signal Yes Action_Noise Check: 1. Time Constant (too short?) 2. Increase # of Scans 3. Environmental Noise Sources 4. Apply Digital Filter (Post-acq) Noise->Action_Noise Yes End Optimized Spectrum Noise->End No Action_Signal->Noise Action_Noise->End

Caption: A logical flow for troubleshooting poor S/N spectra.

  • Baseline Correction: The first step is typically to remove any underlying baseline drift or offset from the spectrum. Most EPR software packages have polynomial or spline-based baseline correction routines.

  • Digital Filtering: If the spectrum is still noisy, a gentle digital filter can be applied. Common choices include:

    • Moving Average: Simple to implement but can cause some signal broadening.

    • Savitzky-Golay Filter: A more sophisticated method that fits a polynomial to a moving window of data points, which is often better at preserving the signal's shape and height. Caution: Always apply filters with care. Over-filtering can broaden narrow features and distort the lineshape, potentially leading to incorrect interpretations. It has been shown that while smoothing can increase the apparent S/N, it may not improve the accuracy of determining the underlying signal parameters. [9]3. Spectral Simulation: For complex spectra, simulating the spectrum using software packages can help confirm g-values and hyperfine couplings, effectively separating true signal features from noise.

By following this comprehensive guide, from sample preparation through data acquisition and processing, researchers can systematically address the factors limiting the signal-to-noise ratio and obtain high-quality, interpretable EPR spectra from this compound and related lanthanide-containing samples.

References

  • Eaton, S. S., & Eaton, G. R. (2021). Electron Paramagnetic Resonance of Lanthanides. PMC, PubMed Central. [Link]

  • Heise, B. (n.d.). An EPR Primer. Bruker. [Link]

  • Hollas, A. (n.d.). Practical Aspects - The EPR Spectrometer. University of Washington. [Link]

  • Tipikin, D. S., & Sidabras, J. W. (2010). Sensitivity enhancement in continuous-wave electron paramagnetic resonance: adaptive signal averaging versus a moving average. PubMed. [Link]

  • NMR Lab, University of Kansas. (n.d.). Things to know before operating an EPR Spectrometer. [Link]

  • Bowman, M. K. (2018). Analytically optimized noise redistribution in pulse dipolar EPR spectroscopy. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Tan, K., et al. (2023). Order-of-magnitude SNR improvement for high-field EPR spectrometers via 3D printed quasi-optical sample holders. PMC, NIH. [Link]

  • Jeschke, G. (2022). Why and how CW EPR spectroscopy is done. Chemistry LibreTexts. [Link]

  • Eaton, S. S., & Eaton, G. R. (2010). A Signal-to-Noise Standard for Pulsed EPR. PMC, NIH. [Link]

  • Tikhonov, D. B. (2019). Analysis of noisy spectra of electron paramagnetic resonance. Request PDF. [Link]

  • Martin, E. (2016). EPR Basics. Penn State University. [Link]

  • Hyde, J. S., et al. (2007). The effect of field modulation on a simple resonance line shape. ResearchGate. [Link]

  • Tseitlin, M., et al. (2023). An Order of Magnitude Signal-to-Noise Improvement of Magnetic Resonance Spectra using a Segmented-Overlap Fourier. bioRxiv. [Link]

  • Westenberg, A. A. (1979). Noise reduction in EPR discharge-flow studies. AIP Publishing. [Link]

  • Tseitlin, M., et al. (2023). An Order of Magnitude Signal-to-Noise Improvement of Magnetic Resonance Spectra using a Segmented-Overlap Fourier-Filtering and Averaging (SOFFA) Approach. bioRxiv. [Link]

  • Tseitlin, M., et al. (2011). Combining Absorption and Dispersion Signals to Improve Signal-to-noise for Rapid Scan EPR Imaging. Request PDF, ResearchGate. [Link]

  • Tikhonov, D. B., & Bowman, M. K. (2021). Non-uniform sampling in pulse dipolar spectroscopy by EPR: the redistribution of noise and the optimization of data acquisition. RSC Publishing. [Link]

  • Singh, R., et al. (2023). Accelerated EPR imaging using deep learning denoising. Request PDF, ResearchGate. [Link]

  • Tikhonov, D. B., & Bowman, M. K. (2021). (PDF) Non-uniform sampling in pulse dipolar spectroscopy by EPR: the redistribution of noise and the optimization of data acquisition. ResearchGate. [Link]

  • Eaton, S. S., & Eaton, G. R. (2021). Electron paramagnetic resonance of lanthanides. Request PDF, ResearchGate. [Link]

  • Tomter, A. B., et al. (2013). EPR microwave power saturation. ResearchGate. [Link]

  • Harvey, D. (2021). Improving the Signal-to-Noise Ratio. Chemistry LibreTexts. [Link]

  • Chilton, N. F., et al. (2017). Optimized Parameters for the Simulation of Er 2 EPR Spectra. ResearchGate. [Link]

  • Hyde, J. S. (n.d.). Spin-label CW microwave power saturation and rapid passage with triangular non-adiabatic rapid sweep. Medical College of Wisconsin. [Link]

  • Stankowski, J., & Hilczer, W. (2005). Effect of microwave power on EPR spectra of natural and synthetic dental biocompatible materials. Nukleonika. [Link]

  • Yu, J., et al. (2024). Optimizing spin qubit performance of lanthanide-based metal-organic frameworks. ChemRxiv. [Link]

  • Carter, K. P., et al. (2023). (PDF) Electron Paramagnetic Resonance, Electronic Ground State, and Electron Spin Relaxation of Seven Lanthanide Ions Bound to Lanmodulin and the Bioinspired Chelator, 3,4,3-LI(1,2-HOPO). ResearchGate. [Link]

  • Carter, K. P., et al. (2023). Electron Paramagnetic Resonance, Electronic Ground State, and Electron Spin Relaxation of Seven Lanthanide Ions Bound to Lanmodulin and the Bioinspired Chelator, 3,4,3-LI(1,2-HOPO). PubMed. [Link]

Sources

identifying and removing neodymium impurities from lanthanum ethylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with lanthanum ethylsulfate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and removal of neodymium impurities. The similar chemical and physical properties of lanthanide elements make their separation a significant challenge.[1] This document is structured to provide not just procedural steps, but the underlying scientific principles to empower you to optimize these sensitive purification processes.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate neodymium (Nd) from lanthanum (La)?

The primary challenge lies in the remarkable similarity of their physicochemical properties, which is a hallmark of the lanthanide series.[1] Both La(III) and Nd(III) are trivalent cations with very close ionic radii. This similarity results in nearly identical behavior in solution, including hydration, complex formation, and solubility, making separation by conventional chemical methods difficult.[2] Any successful purification strategy must exploit the subtle differences in these properties.

Q2: What are the most reliable methods for identifying and quantifying Nd impurities in my this compound sample?

Several highly sensitive analytical techniques are suitable for this purpose. The choice depends on the required detection limit, available instrumentation, and sample matrix.

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): This is a robust and widely used technique for determining the purity of rare earth element (REE) compounds.[3] It offers excellent sensitivity for quantifying trace and major elements.[4][5]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For ultra-trace level quantification, ICP-MS provides significantly lower detection limits than ICP-AES, typically in the parts-per-billion (ppb) range.[6]

  • X-Ray Fluorescence (XRF): XRF is a non-destructive technique that can be used for elemental analysis, often for initial screening or when sample digestion is undesirable.[3][4]

A comparison of these key techniques is provided below.

Table 1: Comparison of Analytical Techniques for Nd Detection
FeatureICP-AESICP-MSXRF
Principle Emission of photons from atoms in a plasmaMass-to-charge ratio of ions in a plasmaEmission of characteristic X-rays
Typical Detection Limit ~1-10 ppb~0.005-0.1 ppb~1-10 ppm
Sample Preparation Requires sample digestion into a liquid formRequires sample digestion into a liquid formMinimal; can analyze solids directly
Throughput HighHighModerate to High
Interferences Spectral interferences from other elementsIsobaric and polyatomic interferencesMatrix effects and spectral overlap
Primary Use Case Accurate quantification of impurities (>0.01%)Ultra-trace impurity analysisRapid screening, non-destructive analysis
Q3: What are the principal methodologies for removing Nd impurities from this compound?

The three most established methods for separating lanthanides are fractional crystallization, ion-exchange chromatography, and solvent extraction. Each operates on a different principle to exploit the minor physicochemical differences between La and Nd.

  • Fractional Crystallization: This classic technique relies on the slight difference in solubility between this compound and neodymium ethylsulfate in a given solvent system.[7] By repeatedly dissolving and partially re-crystallizing the material, the less soluble component is enriched in the solid phase. Historically, this was the primary method for separating rare earths.[8]

  • Ion-Exchange Chromatography: This is a highly effective method for achieving high-purity separations.[3] In this process, a solution containing La(III) and Nd(III) ions is passed through a column packed with a resin. The ions bind to the resin and are then selectively washed out (eluted) by a complexing agent, such as α-hydroxyisobutyric acid (HIBA) or EDTA.[2][9] Because Nd(III) has a slightly smaller ionic radius than La(III), it forms a more stable complex with the eluting agent, causing it to detach from the resin and travel down the column faster.[2][10]

  • Solvent Extraction: This is the dominant method used for industrial-scale separation of rare earths.[1] It involves distributing the La and Nd ions between two immiscible liquid phases: an aqueous phase (typically acidic) and an organic phase containing an extractant.[11] Extractants like di-2-ethylhexyl phosphoric acid (DEHPA) show different affinities for La and Nd, allowing for their separation through a multi-stage process.[12]

Process Overview & Logic

The general workflow for purifying this compound involves an iterative process of separation and analysis. The initial assessment dictates the choice of purification method, and post-purification analysis validates the outcome.

G cluster_start Phase 1: Initial Assessment cluster_purification Phase 2: Purification cluster_end Phase 3: Validation start Initial Sample: This compound analytics1 Quantify Nd Impurity (e.g., ICP-AES) start->analytics1 decision Is Purity > 99.99%? analytics1->decision ion_exchange Ion-Exchange Chromatography decision->ion_exchange No (High Purity Needed) frac_cryst Fractional Crystallization decision->frac_cryst No (Moderate Purity) solvent_ext Solvent Extraction decision->solvent_ext No (Large Scale) final_product High-Purity This compound decision->final_product Yes analytics2 Verify Final Purity (e.g., ICP-MS) ion_exchange->analytics2 frac_cryst->analytics2 solvent_ext->analytics2 analytics2->final_product

Caption: General workflow for purification and validation.

Troubleshooting Guide

Problem: My analytical results for Nd impurity levels are inconsistent.

Q: I am using ICP-AES to quantify neodymium, but my repeated measurements of the same sample are not reproducible. What could be the cause?

A: Inconsistent ICP-AES results typically stem from issues in sample preparation, instrument calibration, or spectral interferences.

  • Causality—Sample Preparation: this compound must be completely dissolved to ensure a homogeneous solution for analysis. Incomplete dissolution or precipitation of salts due to solvent incompatibility will lead to sampling errors. Furthermore, the high concentration of the lanthanum matrix can cause non-spectral interferences, affecting the plasma's physical properties.

  • Causality—Instrument Calibration: The calibration curve must bracket the expected concentration of Nd in your sample. Using standards that are too concentrated or too dilute relative to your sample can lead to significant inaccuracies. The calibration standards should also be matrix-matched (i.e., contain a similar high concentration of pure lanthanum) to account for matrix effects.

  • Solution Pathway:

    • Verify Solubility: Ensure your chosen solvent (e.g., dilute nitric acid) completely dissolves the this compound salt without forming precipitates. Gentle heating or sonication may assist.

    • Matrix-Match Standards: Prepare your calibration standards not just in the acid solvent, but also with a concentration of high-purity (Nd-free) lanthanum that matches your samples.

    • Select Appropriate Emission Lines: Consult ICP-AES line tables to select analytical lines for Nd that are free from spectral overlap from La's emission-rich spectrum.[5]

    • Use an Internal Standard: Add an element like yttrium or scandium as an internal standard to all samples and standards to correct for variations in sample introduction and plasma conditions.

Problem: I am seeing poor separation between La and Nd peaks in my ion-exchange chromatography.

Q: My La and Nd elution peaks are broad and overlapping significantly. How can I improve the resolution?

A: Poor resolution in ion-exchange chromatography is often due to improper eluent conditions, suboptimal flow rate, or issues with the resin column itself. The separation relies on the differential stability of the lanthanide-chelate complexes.[2]

  • Causality—Eluent pH and Concentration: The eluent (e.g., α-hydroxyisobutyric acid, HIBA) works by forming complexes with the lanthanide ions.[9] The pH of the eluent is critical; it controls the concentration of the chelating anion (isobutyrate⁻), which dictates the strength of the complex. If the pH is too high, both La and Nd will form very strong complexes and elute too quickly with little separation. If the pH is too low, they will bind too tightly to the resin and elute slowly with broad peaks.

  • Causality—Flow Rate: A flow rate that is too high does not allow sufficient time for the equilibrium between the resin, ions, and eluent to be established, leading to poor separation. A rate that is too slow can lead to excessive diffusion and peak broadening.

  • Solution Pathway:

    • Optimize Eluent pH: This is the most critical parameter. For separating La and Nd with HIBA, a pH in the range of 4.2 to 4.8 is typically effective.[9] Perform small-scale runs varying the pH in 0.1 unit increments to find the optimal resolution.

    • Adjust Flow Rate: Start with a slow flow rate (e.g., 1.0 mL/cm²/min) and gradually increase it in subsequent runs to find the best balance between separation time and peak resolution.[9]

    • Control Temperature: Perform the elution at a constant, slightly elevated temperature (e.g., 87°C).[9] This improves the kinetics of the exchange process and leads to sharper peaks.

    • Check Column Condition: Ensure the resin bed is well-packed and free of voids or channels that would disrupt the flow path.

G cluster_logic Ion-Exchange Separation Logic Resin Cation Exchange Resin (e.g., Dowex-50) La_ion La³⁺ (Larger Radius) Resin->La_ion Binds Ions Nd_ion Nd³⁺ (Smaller Radius) Resin->Nd_ion La_binding Weaker Resin Binding Weaker HIBA Complex Nd_binding Stronger Resin Binding Stronger HIBA Complex Eluent Eluent Flow (HIBA, pH 4.6) Eluent->Resin Eluent->La_binding Forms Complex Eluent->Nd_binding Forms Stronger Complex Second_Out 2. La-HIBA Complex La_binding->Second_Out Elutes Later First_Out 1. Nd-HIBA Complex Nd_binding->First_Out Elutes First Elution_Order Elution Order

Caption: Neodymium forms a stronger complex and elutes first.

Problem: The yield of purified this compound from fractional crystallization is very low.

Q: I am attempting to purify my material via fractional crystallization, but I am recovering very little product after each step. What am I doing wrong?

A: Low yield in fractional crystallization is typically a result of either excessive dissolution of the target compound or inducing crystallization too rapidly, leading to the co-precipitation of impurities.

  • Causality—Supersaturation Control: Fractional crystallization works by creating a supersaturated solution and then allowing the least soluble component to crystallize out preferentially.[13] If too much solvent is added or the temperature is too high during dissolution, the solution may not be sufficiently supersaturated to yield a significant amount of crystals upon cooling. Conversely, crash cooling the solution too quickly will trap impurities (neodymium) in the crystal lattice, defeating the purpose of the purification.

  • Solution Pathway:

    • Establish Solubility Curves: If not available, experimentally determine the solubility of your this compound at various temperatures in your chosen solvent. This is critical for rationally designing the heating and cooling cycle.

    • Slow Cooling: After dissolving the salt at an elevated temperature, allow the solution to cool very slowly and without agitation. This encourages the formation of well-ordered crystals with lower impurity incorporation.

    • Seed the Solution: Introduce a small, high-purity seed crystal of this compound once the solution has cooled to just below the saturation point.[14] This provides a template for growth and can prevent spontaneous, non-selective nucleation.[15]

    • Iterative Process: Understand that a single crystallization step will only provide a modest enrichment. High purity requires many iterations, where the crystals from one step become the starting material for the next.[8]

Experimental Protocols

Protocol 1: Quantification of Nd Impurity by ICP-AES

This protocol outlines the steps for determining the concentration of neodymium in a this compound sample.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 50 mL acid-clean volumetric flask.

    • Add 1 mL of high-purity concentrated nitric acid (HNO₃).

    • Dilute to the 50 mL mark with 18 MΩ·cm deionized water. Mix thoroughly until the sample is completely dissolved. This is your stock sample solution.

    • Create a final sample solution by performing a further 10x dilution of the stock solution.

  • Calibration Standards Preparation:

    • Prepare a 1000 ppm stock solution of high-purity lanthanum.

    • Prepare a series of calibration standards containing 0, 1, 5, 10, and 20 ppm of Nd.

    • Crucially, matrix-match these standards by adding the high-purity lanthanum stock solution to each, such that the final La concentration is equivalent to that in your final sample solution.

  • Instrument Setup:

    • Warm up the ICP-AES instrument according to the manufacturer's instructions.

    • Select appropriate analytical wavelengths for La and Nd that are free from mutual interference.[5]

    • Calibrate the instrument using the prepared matrix-matched standards.

  • Analysis:

    • Analyze the final sample solution. Ensure the measured Nd concentration falls within the range of your calibration curve. If not, adjust the dilution of the sample solution accordingly.

    • Calculate the original weight percent of Nd impurity in the solid this compound.

Protocol 2: Purification of Lanthanum by Ion-Exchange Chromatography

This protocol describes a lab-scale purification of lanthanum from neodymium using a cation exchange resin.

  • Column Preparation:

    • Prepare a slurry of a strong acid cation exchange resin (e.g., Dowex-50 X12, 200-400 mesh) in deionized water.

    • Pack a glass column (e.g., 2 cm diameter, 50 cm length) with the resin slurry, ensuring no air bubbles are trapped.

    • Wash the column with 3 M HCl, followed by deionized water until the effluent is neutral.

  • Sample Loading:

    • Dissolve the impure this compound in a minimal amount of deionized water to create a concentrated solution.

    • Carefully load the solution onto the top of the resin bed. Allow it to adsorb completely into the resin.

  • Elution:

    • Prepare the eluting agent: 0.4 M α-hydroxyisobutyric acid (HIBA) adjusted to a pH of 4.6 with concentrated ammonium hydroxide.[9]

    • Begin passing the eluent through the column at a constant, controlled flow rate (e.g., 1.0 mL/cm²/min) and temperature (e.g., 87°C).[9]

  • Fraction Collection:

    • Collect the column effluent in small, sequential fractions (e.g., 10 mL each).

    • Analyze each fraction for La and Nd content using a rapid method like UV-Vis spectrophotometry with a chromogenic agent or by ICP-AES.

  • Product Recovery:

    • Combine the pure lanthanum-containing fractions.

    • Precipitate the lanthanum as lanthanum oxalate by adding a saturated solution of oxalic acid.[3]

    • Wash the precipitate with deionized water and then ethanol.

    • Dry the lanthanum oxalate and then calcine it at 800-1000°C to convert it to high-purity lanthanum oxide (La₂O₃).[3] This can then be converted back to the desired ethylsulfate salt.

References

  • Milovanović, G. A., & Vučić, N. (1990). A kinetic-spectrophotometric method for the determination of neodymium and mixtures of neodymium with lanthanum and cerium. ANALYST.
  • ResearchGate. (n.d.). Determination of lanthanum-cerium-praseodymium-neodymium rare earth alloy by X-ray fluorescence spectrometry with fusion sample preparation. [Link]

  • Taiyuan Lanlang Technology Industrial Corp. (2019). Ion exchange method for separation of lanthanides - FAQ. [Link]

  • Choppin, G. R., et al. (n.d.). Separation of the lanthanides by ion exchange with alpha-hydroxy isobutyric acid. [Link]

  • Condorchem Enviro Solutions. (n.d.). Methods for the extraction of minerals with rare earths. [Link]

  • Zhang, J., et al. (2022). Separation of Neodymium (III) and Lanthanum (III) via a Flat Sheet-Supported Liquid Membrane with Different Extractant-Acid Systems. National Institutes of Health (NIH). [Link]

  • Rattanaphra, D., Leelanupat, O., & Suwanmanee, U. (2016). purification process of lanthanum and neodymium from mixed rare earth. [Link]

  • Kumari, A., et al. (2018). Extraction of lanthanum and neodymium from leach liquor containing rare earth metals (REMs). [Link]

  • INIS-IAEA. (n.d.). Solvent extraction and spectrophotometric determination of lanthanides with N-phenylcinnamohydroxamic acid. [Link]

  • NIH. (n.d.). Harnessing Dynamic Supramolecular Interactions for Lanthanide Detection via Computational Pattern Recognition of Magnetic Resonance Fingerprints. [Link]

  • Semantic Scholar. (n.d.). Separation of Cerium, Neodymium, and Lanthanum from Rare Metal Concentrates by Calcining and Leaching Using Hydrochloric Acid. [Link]

  • J. R. Dadmun et al. (2022). Solvent-driven fractional crystallization for atom-efficient separation of metal salts from permanent magnet leachates. [Link]

  • ResearchGate. (n.d.). SEPARATION OF RARE EARTH ELEMENTS BY CRYSTALLIZATION | Request PDF. [Link]

  • American Chemical Society. (n.d.). Separation of Rare Earth Elements. [Link]

  • Semantic Scholar. (2022). Separation of Neodymium (III) and Lanthanum (III) via a Flat Sheet-Supported Liquid Membrane with Different Extractant. [Link]

  • ResearchGate. (2022). (PDF) Separation of Neodymium (III) and Lanthanum (III) via a Flat Sheet-Supported Liquid Membrane with Different Extractant-Acid Systems. [Link]

  • ResearchGate. (n.d.). Effect of Lanthanum on the Crystal Growth of Barium Sulfate | Request PDF. [Link]

  • DiVA. (2024). Separation of Rare Earth Elements by Crystallization. [Link]

  • Journal of the American Chemical Society. (n.d.). The Rare Earth Metals and their Compounds. XII. Carbonates of Lanthanum, Neodymium and Samarium. [Link]

  • ResearchGate. (n.d.). The Magnetic Susceptibilities of Lanthanum, Cerium, Praseodymium, Neodymium and Samarium, from 1.5°K to 300°K. [Link]

  • ResearchGate. (n.d.). Determination of rare earth impurities in Pr-Nd-Dy alloy by ICP-AES. [Link]

  • MDPI. (2022). Crystal Engineering in Antisolvent Crystallization of Rare Earth Elements (REEs). [Link]

  • ResearchGate. (n.d.). The determination of non-RE impurities in lanthanum metal by ICP-MS. [Link]

  • PubMed. (2022). A Kinetic Isotope Effect in the Formation of Lanthanide Phosphate Nanocrystals. [Link]

  • NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of the anionic tetrakis-complex of lanthanum(III) NMe4LaL 4 with the CAPh-ligand dimethyl (2,2,2-trichloroacetyl)phosphoramidate. [Link]

  • Scirp.org. (2018). Lanthanum-Neodymium-Co-Substituted Calcium Fluorobritholites. [Link]

  • ResearchGate. (2024). (PDF) An infuence of neodymium (Nd3+) doping on physicochemical properties of monoclinic lanthanum arsenate (LaAsO4) nanomaterials. [Link]

  • YouTube. (2013). How to Grow Sodium Thiosulfate Crystals. [Link]

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Technical Support Center: Lanthanum Ethylsulfate Hydrate Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for lanthanum ethylsulfate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges related to its hydrate stability. As a compound known for its hygroscopic nature and the existence of multiple hydration states, particularly the nonahydrate, ensuring sample integrity is paramount for reproducible and accurate experimental results.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may face.

Foundational Understanding: The Nature of this compound and its Hydrates

This compound, with the chemical formula La(C₂H₅SO₄)₃, typically exists as a hydrated crystalline solid.[2] The most common and well-studied form is the nonahydrate, La(C₂H₅SO₄)₃·9H₂O.[1][3] The lanthanum ion (La³⁺) in this structure is coordinated with water molecules and ethylsulfate groups, creating a specific crystal lattice.[1][4] The stability of this hydrated structure is highly sensitive to environmental conditions, particularly humidity and temperature.

Understanding the coordination chemistry of the lanthanide series is crucial. Lanthanide ions are known for their high affinity for water molecules, leading to the formation of stable hydrates. The number of water molecules in the primary coordination sphere can vary across the lanthanide series.[4][5] For lanthanum, a coordination number of nine is common, often forming a tricapped trigonal prismatic geometry with water molecules.[4]

Changes in ambient humidity can lead to the gain or loss of water molecules from the crystal lattice, resulting in a change in the hydration state. This can significantly impact the material's physical and chemical properties, including its crystal structure, solubility, and spectroscopic characteristics. The compound is described as hygroscopic and can also lose its water of hydration, indicating a delicate equilibrium.[1]

Diagram: this compound Hydrate Equilibrium

The following diagram illustrates the dynamic equilibrium between the different hydration states of this compound as influenced by environmental humidity.

G cluster_0 Environmental Conditions cluster_1 This compound Hydration States High Humidity High Humidity LowerHydrate Lower Hydrates La(C₂H₅SO₄)₃·xH₂O High Humidity->LowerHydrate Hydration Low Humidity / Heat Low Humidity / Heat Nonahydrate Nonahydrate La(C₂H₅SO₄)₃·9H₂O Low Humidity / Heat->Nonahydrate Dehydration Anhydrous Anhydrous La(C₂H₅SO₄)₃ LowerHydrate->Anhydrous Complete Dehydration LowerHydrate->Nonahydrate Further Hydration Nonahydrate->LowerHydrate Partial Dehydration

Caption: Equilibrium between this compound hydration states.

Troubleshooting Guide: Common Hydrate Stability Issues

This section addresses specific problems you might encounter during your experiments with this compound. Each issue is presented in a question-and-answer format, detailing the symptoms, probable causes, and actionable solutions.

Q1: My this compound sample appears clumpy and wet, or has turned into a liquid. What is happening and how can I fix it?

Symptoms:

  • The crystalline powder has become sticky or formed clumps.

  • The sample has partially or fully deliquesced, appearing as a dense liquid.

Probable Cause: This is a classic sign of excessive water absorption from the atmosphere. This compound is hygroscopic, and exposure to high relative humidity will cause it to absorb moisture, leading to the dissolution of the crystals in the absorbed water.

Solution Workflow:

  • Immediate Action: Relocate to a Dry Environment. Immediately move the sample to a desiccator containing a suitable drying agent (e.g., anhydrous calcium chloride, silica gel). If the sample has completely liquefied, recovery of the crystalline form may be challenging.

  • Controlled Drying (for clumped solids):

    • Place the clumped material in a shallow dish within a vacuum desiccator.

    • Apply a gentle vacuum at room temperature. Avoid aggressive heating, as this can lead to the rapid and uncontrolled loss of hydration water, potentially altering the desired hydrate form.

  • Future Prevention: Strict Environmental Control.

    • Storage: Always store this compound in a tightly sealed container inside a desiccator or a glove box with a controlled low-humidity atmosphere.[6]

    • Handling: When working with the sample, do so in a low-humidity environment, such as a glove box or under a dry nitrogen stream, to minimize exposure to ambient moisture.

Q2: I'm observing inconsistencies in my spectroscopic (e.g., IR, Raman) or thermal analysis (e.g., TGA, DSC) data between batches of this compound. Could this be a hydrate stability issue?

Symptoms:

  • Shifts in the position or intensity of O-H stretching bands in IR or Raman spectra.[1]

  • Variations in the mass loss steps or transition temperatures in TGA/DSC curves.[7]

  • Changes in powder X-ray diffraction (PXRD) patterns, indicating different crystal structures.[8]

Probable Cause: These inconsistencies are highly indicative of variations in the hydration state of your samples. Different hydrates of the same compound are technically different crystalline forms (pseudopolymorphs) and will exhibit distinct physical and spectroscopic properties.[8] Even minor differences in the number of water molecules can alter the crystal lattice and molecular vibrations.

Solution Workflow:

  • Characterize the Hydration State: Before any critical experiment, it is essential to confirm the hydration state of your starting material.

    • Thermogravimetric Analysis (TGA): This is a direct method to determine the water content. For La(C₂H₅SO₄)₃·9H₂O, you would expect a mass loss corresponding to nine water molecules upon heating.

    • Powder X-ray Diffraction (PXRD): Compare the PXRD pattern of your sample to a reference pattern for the desired hydrate to confirm phase purity.[8]

  • Standardize Sample Pre-treatment: To ensure consistency across experiments, implement a standardized pre-treatment protocol.

    • Equilibration: Before use, equilibrate all samples to a consistent hydration state by storing them in a desiccator with a saturated salt solution that maintains a specific relative humidity for a defined period.

  • Controlled Experimental Environment: Perform your analyses in a controlled environment to prevent changes in hydration during the measurement itself. For example, use a dry sample holder or purge the instrument with dry gas.

Diagram: Troubleshooting Inconsistent Analytical Data

G Start Inconsistent Analytical Data (Spectroscopy, TGA, PXRD) CheckHydration Is the hydration state consistent? Start->CheckHydration Characterize Characterize Hydration State (TGA, PXRD) CheckHydration->Characterize No Proceed Proceed with Experiment CheckHydration->Proceed Yes Standardize Standardize Sample Pre-treatment (Equilibration in controlled RH) Characterize->Standardize ControlEnv Control Experimental Environment (Dry purge gas, etc.) Standardize->ControlEnv ControlEnv->Proceed

Caption: Workflow for addressing inconsistent analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound nonahydrate?

A: To maintain the nonahydrate form, it is crucial to store the compound in a controlled environment that prevents both moisture absorption and water loss. The ideal storage is in a tightly sealed container placed within a desiccator.[6] For long-term storage, a temperature-controlled environment between 2-8°C can also help to slow down any potential degradation processes. Avoid storing in areas with fluctuating temperatures and humidity.

Q2: How can I prepare anhydrous this compound from the hydrated form?

A: Preparing the anhydrous form requires careful, controlled dehydration. This is typically achieved by heating the hydrated salt under vacuum.

  • Method: Place the hydrated this compound in a suitable flask or drying tube. Heat the sample gradually (e.g., in an oven with programmable temperature) under a dynamic vacuum.

  • Monitoring: The process should be monitored using a technique like TGA to determine the temperature at which all water is removed without decomposing the ethylsulfate groups. Thermal decomposition of related lanthanum salts can occur at elevated temperatures.[7][9][10]

Q3: Can I recrystallize this compound to obtain a specific hydrate?

A: Yes, recrystallization is a common method to obtain pure crystalline material. The resulting hydrate will depend on the crystallization conditions.

  • Solvent: this compound is soluble in water.[11]

  • Procedure: Dissolve the compound in a minimal amount of deionized water at a slightly elevated temperature to ensure complete dissolution. Allow the solution to cool slowly to room temperature. Slow cooling generally favors the formation of larger, well-defined crystals. The specific hydrate that crystallizes will depend on the temperature and the activity of water in the solution. To favor the nonahydrate, crystallization should be performed from an aqueous solution under ambient conditions.

Q4: What analytical techniques are most suitable for characterizing the hydration state of my sample?

A: A combination of techniques provides the most comprehensive characterization:

  • Thermogravimetric Analysis (TGA): Quantifies the water content.

  • Powder X-ray Diffraction (PXRD): Identifies the specific crystalline phase (hydrate).[8]

  • Infrared (IR) and Raman Spectroscopy: Provides information on the O-H vibrational modes, which are sensitive to the water coordination environment.[1]

  • Differential Scanning Calorimetry (DSC): Detects thermal events such as dehydration and phase transitions.

Table: Key Analytical Techniques for Hydrate Characterization
TechniqueInformation ProvidedKey Considerations
TGA Quantitative water content (% mass loss)Heating rate can influence dehydration temperatures.
PXRD Crystal structure and phase identificationRequires a reference pattern for the specific hydrate.[8]
IR/Raman O-H bond vibrations, changes in molecular structureHighly sensitive to changes in hydrogen bonding.
DSC Dehydration endotherms, phase transitionsCan be used in conjunction with TGA for a complete thermal profile.

Experimental Protocols

Protocol 1: Determination of Water Content by Thermogravimetric Analysis (TGA)
  • Instrument Setup: Calibrate the TGA instrument for mass and temperature. Use a nitrogen or argon purge gas at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Sample Preparation: In a low-humidity environment (glove box or under dry gas), accurately weigh 5-10 mg of the this compound sample into a clean TGA pan (typically alumina or platinum).

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Analyze the resulting TGA curve. The mass loss corresponding to the dehydration of the nonahydrate will occur in one or more steps.

    • Calculate the percentage mass loss and compare it to the theoretical percentage of water in La(C₂H₅SO₄)₃·9H₂O (approximately 22.2%).

Protocol 2: Preparation of a Saturated Solution for Recrystallization
  • Setup: Place a magnetic stir bar in an Erlenmeyer flask.

  • Dissolution: Add a known amount of this compound to a minimal volume of deionized water at room temperature.

  • Heating and Stirring: Gently heat the solution on a stirrer hotplate to approximately 40-50°C while stirring. Continue to add small aliquots of deionized water until all the solid has dissolved. Avoid excessive boiling.

  • Cooling: Once fully dissolved, turn off the heat and allow the flask to cool slowly to room temperature, undisturbed. Covering the flask with a watch glass will prevent evaporation and contamination.

  • Crystal Formation: Crystals should form as the solution cools and becomes supersaturated. For a higher yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals in a desiccator over a suitable desiccant.

References

  • Vulcanchem. (n.d.). This compound - 1070-79-7.
  • Persson, I., D'Angelo, P., De Panfilis, S., et al. (2008). Hydration of lanthanoid(III) ions in aqueous solution and crystalline hydrates studied by EXAFS spectroscopy and crystallography: the myth of the "gadolinium break". Chemistry – A European Journal, 14(10), 3056-3066. Retrieved from [Link]

  • Krishnamurthy, N., & Krishnan, R. S. (1964). Raman spectrum of lanthanum ethyl sulphate nonahydrate. Proceedings of the Indian Academy of Sciences - Section A, 59(6), 367-375. Retrieved from [Link]

  • D'Angelo, P., Migliorati, V., Spezia, R., & Persson, I. (2018). Influence of Counterions on the Hydration Structure of Lanthanide Ions in Dilute Aqueous Solutions. The Journal of Physical Chemistry B, 122(10), 2739-2747. Retrieved from [Link]

  • D'Angelo, P., Migliorati, V., Spezia, R., & Persson, I. (2018). Influence of Counterions on the Hydration Structure of Lanthanide Ions in Dilute Aqueous Solutions. ResearchGate. Retrieved from [Link]

  • Schurhammer, R., & Wipff, G. (2010). Computational study of lanthanide(iii) hydration. Physical Chemistry Chemical Physics, 12(35), 10345-10353. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic parameters of the decomposition of lanthanum sulfates. Retrieved from [Link]

  • Unknown. (n.d.). Lanthanides. Retrieved from [Link]

  • ResearchGate. (n.d.). Ln(III) and An(III) hydration enthalpies, ΔH hydr , in kJ/mol. Retrieved from [Link]

  • Heeger Materials. (n.d.). Lanthanum Sulfate Hydrate Powder, La2(SO4)3.xH2O, CAS 57804-25-8. Retrieved from [Link]

  • Grdeń, M., & Wawrzycka-Gorczyca, I. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 974. Retrieved from [Link]

  • Jing, X., Wang, H., Zhang, S., et al. (2023). Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 1-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal effects recorded during the decomposition of La2(SO4)3·9H2O. Retrieved from [Link]

  • WebElements. (n.d.). Lanthanum: crystal structure. Retrieved from [Link]

  • Wikipedia. (n.d.). Lanthanum(III) sulfate. Retrieved from [Link]

  • Ferreira, R. S., Santos, J. I., & Rebelo, L. P. N. (2021). Lanthanide-Based Organic Salts: Synthesis, Characterization, and Cytotoxicity Studies. Molecules, 26(11), 3293. Retrieved from [Link]

  • PubChem. (n.d.). Lanthanum sulfate nonahydrate. Retrieved from [Link]

  • de Oliveira, L. C. S., & de Almeida, M. A. (2004). Thermal decomposition of solid state compounds of lanthanide and yttrium benzoates in CO atmosphere. Journal of the Brazilian Chemical Society, 15(1), 118-122. Retrieved from [Link]

  • International Journal of Development Research. (n.d.). Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O. Retrieved from [Link]

  • Nandiyanto, A. B. D., & Putra, Z. A. (2020). Synthesis Methods and Green Synthesis of Lanthanum Oxide Nanoparticles: A Review. Mocedes, 2(1), 1-12. Retrieved from [Link]

  • Bernal, S., Blanco, C., Garcia, R., & Trillo, J. M. (1983). Thermal evolution of a sample of La2O3 exposed to the atmosphere. Journal of the Less Common Metals, 91(1), 127-133. Retrieved from [Link]

  • Fryxell, G. E., Wu, H., Lin, Y., et al. (2010). Selective removal of lanthanides from natural waters, acidic streams and dialysate. Journal of Hazardous Materials, 177(1-3), 556-561. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) INVESTIGATIONS OF STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATION OF LANTHANUM SILICATE NANOCRYSTALLINE. Retrieved from [Link]

  • Federal University of Agriculture, Abeokuta. (n.d.). CHM 412: Chemistry of Lanthanides and Actinides. Retrieved from [Link]

  • Li, Y., Chen, J., & Wang, Y. (2021). Hydrates for Cold Storage: Formation Characteristics, Stability, and Promoters. Molecules, 26(22), 6825. Retrieved from [Link]

  • Ranjbar, M., & Yousefi, M. (2014). Novel Synthesis and Characterization of Lanthanum oxide Nanoparticles from Nano-sized Lanthanum(III) Compound. Journal of Environmental Nanotechnology, 3(3), 1-5. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Lanthanum Oxide and Lanthanumoxid Carbonate Nanoparticles from Thermalizes of [La(acacen. Retrieved from [Link]

  • Amanote Research. (n.d.). Effect of Relative Humidity on the Crystallization of Sol-Gel Lanthanum Zirconium Oxide Films. Retrieved from [Link]

  • American Elements. (n.d.). Lanthanum(III) Sulfate Hydrate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011). Sodium Ethyl Sulfate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of individual light rare earth sulfates (lanthanum to europium) in water and H2SO4 solutions (neodymium sulfate). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Environmental Humidity on Static Foam Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Precipitating Rare Earth by NH4HCO3 from a Concentrated Rare Earth and Magnesium Sulfate Solution. Retrieved from [Link]

  • Reddit. (2024). Ethyl Sulfate Compounds. Retrieved from [Link]

  • Liu, H. B., Chen, Y., & Zhang, X. C. (2007). Characterization of anhydrous and hydrated pharmaceutical materials with THz time-domain spectroscopy. Journal of Pharmaceutical Sciences, 96(4), 927-934. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Relative Humidity in Conductive Atomic Force Microscopy. Retrieved from [Link]

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  • Sciencemadness Discussion Board. (2018). Preparation of ethyl sulfate. Retrieved from [Link]/whisper/viewthread.php?tid=84400)

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Technical Support Center: Purification of Spectroscopic Grade Lanthanum Ethylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Materials Division

Welcome to the technical support center for the purification of spectroscopic grade lanthanum ethylsulfate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity lanthanide compounds for sensitive spectroscopic applications. We will address common challenges and frequently asked questions in a direct, problem-and-solution format, grounding our advice in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What defines a "spectroscopic grade" reagent, and why is it critical for our work?

A1: Spectroscopic grade signifies a level of purity where impurities that could interfere with analytical spectroscopic measurements are minimized or absent entirely.[1][2] For this compound, this is crucial because trace contaminants can dramatically alter or obscure the spectroscopic signatures of interest. The goal is to ensure that the measured spectrum is solely attributable to the lanthanum complex being studied.[3]

Q2: What are the typical impurities in starting lanthanum materials, and how do they interfere with spectroscopy?

A2: Commercial lanthanum salts, even those of high nominal purity, can contain several types of impurities that compromise spectroscopic analysis. Understanding these is the first step in designing a robust purification strategy.

Impurity TypeCommon ExamplesSpectroscopic Interference
Other Lanthanide Ions Cerium (Ce), Praseodymium (Pr), Neodymium (Nd)These ions have their own characteristic and often strong f-f electronic transitions, which can overlap with the analyte's signal or introduce parasitic absorption and emission bands.[4][5]
Transition Metals Iron (Fe), Copper (Cu), Cobalt (Co), Nickel (Ni)Can cause significant fluorescence quenching and introduce broad, interfering absorption bands in UV-Vis spectroscopy.[6]
Non-Metallic Elements Silicon (Si), Phosphate (PO₄³⁻), Chloride (Cl⁻)May form insoluble species or alter the crystal lattice. Anions can change the coordination environment of the La³⁺ ion, shifting spectral bands.[6][7]
Organic Residues Solvents, starting material residuesCan introduce interfering signals in NMR, IR, and Raman spectroscopy, or contribute to fluorescence background.[8]
Q3: What is the core principle behind purifying this compound?

A3: The most common and effective method for purifying non-volatile crystalline solids like this compound is recrystallization .[9][10] This technique leverages the differences in solubility between the desired compound and its impurities in a specific solvent system. By dissolving the crude material in a hot solvent to form a saturated solution and then allowing it to cool slowly, the this compound will crystallize out in a purer form, leaving the more soluble impurities behind in the solution (mother liquor).[11] The efficiency of this process is highly dependent on factors like solvent choice, temperature gradient, and the presence of nucleation sites.

Experimental Workflow for Purification

The overall process involves the initial synthesis of a crude product followed by one or more recrystallization steps and subsequent characterization to verify purity.

PurificationWorkflow cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization Start Lanthanum Oxide (La₂O₃) + Ethyl Hydrogen Sulfate Reaction Aqueous Reaction Start->Reaction Crude Crude La(C₂H₅SO₄)₃·nH₂O Reaction->Crude Dissolve Dissolve in Hot Solvent Crude->Dissolve Filter Hot Filtration (Removes Insolubles) Dissolve->Filter Cool Slow Cooling Filter->Cool Crystals Crystal Formation Cool->Crystals Separate Isolate Crystals (Filtration) Crystals->Separate Wash Wash with Cold Solvent Separate->Wash Dry Dry Under Vacuum Wash->Dry Spectroscopy Purity Verification (ICP-MS, UV-Vis, etc.) Dry->Spectroscopy

Caption: General workflow for obtaining spectroscopic grade this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Problem: No crystals are forming, even after the solution has cooled completely.

Cause & Solution:

  • Insufficient Supersaturation: The concentration of this compound in your solution is likely below its saturation point at the cooled temperature.

    • Solution 1: Slow Evaporation: Partially cover the container and allow the solvent to evaporate slowly over several hours or days. This will gradually increase the solute concentration.

    • Solution 2: Add an Anti-Solvent: If you are using a highly polar solvent like water, you can try adding a miscible, less polar "anti-solvent" (e.g., ethanol, isopropanol) dropwise until the solution becomes faintly turbid. This reduces the overall solubility of the salt.[12] Be cautious, as adding too much anti-solvent too quickly can cause the product to "crash out" as an amorphous powder.

    • Solution 3: Seeding: Introduce a single, pure crystal of this compound (a "seed crystal") into the solution. This provides a template for crystal growth to begin.

Problem: The product separates as a viscous oil or an amorphous solid instead of well-defined crystals.

Cause & Solution:

This phenomenon, known as "oiling out," is common and typically indicates that the level of supersaturation is too high, or impurities are inhibiting orderly crystal lattice formation.[13]

  • High Degree of Supersaturation: The solution is too concentrated, leading to rapid, uncontrolled precipitation before molecules have time to arrange into a crystal lattice.

    • Solution 1: Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (5-10% of the total volume) of the hot solvent to dilute the solution slightly. Then, allow it to cool again, but much more slowly.

    • Solution 2: Insulate the Vessel: Slowing the cooling rate is critical. Place the crystallization vessel inside a larger beaker (creating an air jacket) or a Dewar flask to ensure a very gradual temperature drop.

  • Presence of Impurities: Certain impurities can act as "crystal poisons," interfering with lattice formation.

    • Solution: Perform a preliminary purification. For organic impurities, this might involve treating the initial solution with activated charcoal before the hot filtration step. If other metal ions are the issue, an additional recrystallization may be necessary.

Caption: Decision tree for common crystallization problems.
Problem: The final product still shows evidence of other lanthanide impurities after one recrystallization.

Cause & Solution:

  • Similar Chemical Properties: Lanthanide ions have very similar ionic radii and coordination chemistry, making them notoriously difficult to separate.[9][10] Co-crystallization, where an impurity ion is incorporated into the crystal lattice of the desired compound, is common.

    • Solution 1: Iterative Recrystallization: Perform multiple recrystallization steps. With each step, the purity of the crystalline product should increase, although with a corresponding loss of yield.

    • Solution 2: pH Control: The solubility and coordination of lanthanide complexes can be pH-dependent.[7][14] Fine-tuning the pH of the crystallization solution may slightly alter the relative solubilities of different lanthanide ethylsulfates, enhancing separation. This requires careful empirical optimization.

    • Solution 3: Advanced Techniques: For applications requiring the absolute highest purity, techniques like ion-exchange chromatography or extractive crystallization may be necessary prior to the final recrystallization step.[15]

Recommended Protocol: Recrystallization of this compound

This protocol assumes you have ~10g of crude this compound hydrate. Adjust volumes accordingly.

Materials:

  • Crude this compound

  • High-purity (e.g., HPLC or ACS grade) deionized water

  • Erlenmeyer flasks, beaker

  • Hot plate with stirring capability

  • Fluted filter paper and filter funnel

  • Büchner funnel and vacuum flask

  • Vacuum desiccator with a suitable desiccant (e.g., Drierite, P₄O₁₀)

Procedure:

  • Dissolution: Place the crude this compound in a 250 mL Erlenmeyer flask. Add a minimal amount of deionized water (start with ~50-60 mL) and a stir bar. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling, as this can lead to decomposition or rapid solvent loss. If the solid does not dissolve, add small additional volumes of hot water until a clear solution is obtained.

  • Hot Filtration: Place a funnel with fluted filter paper over a second, pre-warmed Erlenmeyer flask. Quickly pour the hot, saturated solution through the filter paper. This step removes any insoluble impurities (e.g., dust, silica, insoluble salts). Performing this step quickly and with pre-warmed glassware prevents premature crystallization in the funnel.

  • Slow Cooling (Crystal Growth): Cover the flask containing the hot filtrate with a watch glass to prevent contamination and slow evaporation. Allow the flask to cool undisturbed to room temperature. For best results, place the flask in an insulated container to ensure the cooling process is as slow as possible. Once at room temperature, you may transfer the flask to a refrigerator (4°C) to maximize the yield of crystals.

  • Isolation: Decant the supernatant (mother liquor). Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a small amount of ice-cold deionized water. This removes any residual mother liquor adhering to the crystal surfaces. Do not use a large volume or room-temperature solvent, as this will dissolve some of your product.

  • Drying: Carefully transfer the purified crystals to a clean, pre-weighed watch glass. Dry them to a constant weight in a vacuum desiccator. This is crucial for removing solvated water molecules without thermal decomposition.

References

  • A Comparative Guide to the Spectroscopic Analysis of Lanthanum Coordination in Nitrate Solutions. (n.d.). Benchchem.
  • Spectroscopic Studies of Lanthanide(III) Complexes with L-Malic Acid in Binary Systems. (2024). Source not specified.
  • Selective crystallization strategies for lanthanide–lanthanide and lanthanide–actinide separations. (n.d.). Chemical Communications (RSC Publishing).
  • Spectroscopy of Lanthanide Complexes | Request PDF. (n.d.). ResearchGate.
  • Spectroscopic Study into Lanthanide Speciation in Deep Eutectic Solvents. (n.d.). PMC.
  • Spectrophotometric Determination of Lanthanum(III) with O-Methoxy Phenylthiourea as a Chromogenic Ligand. (n.d.). Journal of Materials and Environmental Science.
  • In situ recrystallization of lanthanide coordination polymers: from 1D ladder chains to 1D linear chains. (n.d.). CrystEngComm (RSC Publishing).
  • How to crystallize lanthanide complexes? (2012). ResearchGate.
  • Selective crystallization strategies for lanthanide-lanthanide and lanthanide-actinide separations | Request PDF. (n.d.). ResearchGate.
  • Lanthanide-based metal halides prepared at room temperature by recrystallization method for X-ray imaging. (2025). PubMed.
  • Spectroscopic grade: Significance and symbolism. (2024). Source not specified.
  • Material Grades Explained. (n.d.). Rocky Mountain Reagents.
  • Chromatography & Spectroscopy Reagents. (n.d.). Source not specified.
  • The impurity content of lanthanum. | Download Scientific Diagram. (n.d.). ResearchGate.
  • Lanthanum purification by extractive crystallization. (1989). Vysokochistye Veshchestva.
  • Chromatography & Spectroscopy Reagents. (n.d.). Sigma-Aldrich.
  • Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. (n.d.). Source not specified.
  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. (2020). PMC - NIH.
  • The Effect of pH on Crystal Growth. (2024). Oliphant Science Awards.
  • Technical Support Center: Controlling the Morphology of Lanthanum Decanoate Crystals. (n.d.). Benchchem.

Sources

Technical Support Center: Overcoming Experimental Artifacts in Low-Temperature Studies of Lanthanum Ethylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for low-temperature studies of lanthanum ethylsulfate (La(C₂H₅SO₄)₃·9H₂O). This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar lanthanide compounds at cryogenic temperatures. As a Senior Application Scientist, I have compiled this guide to not only provide step-by-step troubleshooting protocols but also to offer in-depth explanations of the underlying physical phenomena that give rise to experimental artifacts. Our goal is to empower you with the knowledge to anticipate, identify, and overcome these challenges, ensuring the integrity and accuracy of your data.

Frequently Asked Questions (FAQs)

Q1: My magnetic susceptibility measurements for this compound are showing a weak paramagnetic behavior, but La³⁺ is diamagnetic. What is the likely cause?

A1: The most probable cause is the presence of paramagnetic impurities from other lanthanide ions. Lanthanum is notoriously difficult to separate from other rare-earth elements. Even trace amounts of ions like neodymium (Nd³⁺) or cerium (Ce³⁺) can induce a measurable paramagnetic signal, especially at low temperatures where their magnetic moments are more pronounced.[1][2] It is crucial to verify the purity of your this compound sample, preferably using a sensitive technique like inductively coupled plasma mass spectrometry (ICP-MS).

Q2: I'm observing a gradual drift in my spectroscopic or magnetic measurements over time, even at a stable low temperature. What could be happening?

A2: This is often indicative of sample dehydration. This compound is a hydrate (·9H₂O), and even at low temperatures, water molecules can slowly be lost to the vacuum of the cryostat. This change in hydration state will alter the crystal field environment around the lanthanum ions and any impurities, leading to shifts in spectral lines and changes in magnetic properties.

Q3: The spectral lines in my EPR or optical spectroscopy experiment are broader than theoretically predicted. What are the potential reasons?

A3: Line broadening in low-temperature spectroscopy of crystalline solids can stem from several sources:

  • Crystal Imperfections: Inhomogeneous strains, dislocations, and other lattice defects within the crystal can create a distribution of local environments for the ions, leading to a broadening of the spectral lines.

  • Spin-Lattice Relaxation: At higher temperatures (even within the cryogenic range), interactions between the electron spins and lattice vibrations (phonons) can shorten the lifetime of the spin states, causing line broadening. As the temperature is lowered, this effect should diminish.

  • Concentration Broadening: If you are studying a doped sample (e.g., Ce³⁺ in this compound), high concentrations of the dopant can lead to interactions between the paramagnetic ions, which is a significant source of line broadening.

Q4: Why do I see a "hump" or anomaly in my heat capacity measurements at very low temperatures?

A4: While this compound itself is not expected to have magnetic ordering, the presence of paramagnetic impurities can lead to such features.[3] For instance, some lanthanide impurities may undergo magnetic ordering (ferromagnetic or antiferromagnetic) at very low temperatures, which manifests as a peak in the heat capacity.[3][4] Alternatively, interactions with the crystal field can split the ground state of the impurity ions, leading to a Schottky anomaly in the heat capacity.

In-depth Troubleshooting Guides

Guide 1: Identifying and Correcting for Paramagnetic Impurity Effects

Artifact Identification: Your primary indication of this artifact will be a non-zero magnetic susceptibility for your this compound sample that follows a Curie-Weiss law (susceptibility is proportional to 1/T).[4] Additionally, you may observe unexpected peaks in your EPR spectra or anomalies in your low-temperature heat capacity data.

Underlying Principles: Lanthanum(III) has a closed-shell [Xe] electronic configuration, making it diamagnetic.[2][5] However, many other lanthanide(III) ions are paramagnetic due to their unpaired 4f electrons.[2][5] Due to their similar chemical properties, these elements are often found together in their mineral sources and can be difficult to separate completely during synthesis.

Step-by-Step Mitigation Protocol:

  • Sample Purity Analysis:

    • Action: If you suspect impurities, the first step is to quantify them. Use a sensitive analytical technique like ICP-MS to determine the concentration of other lanthanide elements in your sample.

    • Rationale: Knowing the identity and concentration of the paramagnetic impurities is essential for correcting your data.

  • Data Correction for Magnetic Susceptibility:

    • Action: If you have identified the impurities and their concentrations, you can correct your measured magnetic susceptibility (χ_measured) using the following formula: χ_corrected = χ_measured - Σ(c_i * χ_i) where c_i is the concentration of impurity i and χ_i is the molar magnetic susceptibility of impurity i.

    • Rationale: This allows you to subtract the paramagnetic contribution of the impurities to isolate the true magnetic behavior of your sample.

  • Purification:

    • Action: For highly sensitive measurements, it may be necessary to purify your this compound. This can be achieved through techniques like repeated recrystallization or ion-exchange chromatography.

    • Rationale: This is the most direct way to eliminate the artifact, but it can be a challenging and time-consuming process.

Verification: After correction or purification, the magnetic susceptibility of your this compound sample should be temperature-independent and slightly negative (diamagnetic).

Quantitative Data Summary: Magnetic Properties of Common Lanthanide Impurities

Lanthanide IonGround StateTheoretical Effective Magnetic Moment (μ_eff) in Bohr Magnetons (μ_B)Expected Low-Temperature Behavior
Ce³⁺²F₅/₂2.54Paramagnetic
Pr³⁺³H₄3.58Paramagnetic
Nd³⁺⁴I₉/₂3.62Paramagnetic, may order antiferromagnetically at very low T[3]
Sm³⁺⁶H₅/₂0.85Paramagnetic, complex behavior due to low-lying excited states[4]
Gd³⁺⁸S₇/₂7.94Paramagnetic, often follows Curie Law well

Note: The effective magnetic moments can be influenced by crystal field effects.

Guide 2: Mitigating Thermal Gradient Effects

Artifact Identification: Inconsistent or irreproducible data upon thermal cycling, broadening of spectral features, and a mismatch between the thermometer reading and the actual sample temperature are all signs of significant thermal gradients.

Underlying Principles: At low temperatures, the heat capacity of materials decreases significantly. This, combined with the low thermal conductivity of this compound and the typical vacuum environment of a cryostat, can lead to poor thermal contact and large temperature differences between the sample, the sample holder, and the thermometer.

Experimental Workflow for Minimizing Thermal Gradients

Caption: Workflow for minimizing thermal gradients in low-temperature experiments.

Step-by-Step Mitigation Protocol:

  • Enhance Thermal Contact:

    • Action: Use a suitable thermal grease (e.g., Apiezon N) to mount your crystal. Ensure a thin, even layer between the sample and the sample holder. A mechanical clamp can also improve thermal contact.

    • Rationale: Thermal greases fill in microscopic gaps, improving heat conduction between surfaces.

  • Use of Exchange Gas:

    • Action: Introduce a small amount of helium gas into the sample space of your cryostat (a few mbar).

    • Rationale: The helium gas acts as a thermal conductor, helping to equilibrate the temperature of the entire sample assembly.

  • Slow Temperature Sweeps:

    • Action: When changing the temperature, use a slow sweep rate (e.g., < 1 K/minute).

    • Rationale: This allows sufficient time for heat to be transferred to or from the sample, minimizing the lag between the sample and the thermometer.

  • Allow for Equilibration:

    • Action: Before taking a measurement at a new temperature, wait for a sufficient amount of time for the sample to reach thermal equilibrium. Monitor the thermometer reading for stability.

    • Rationale: This ensures that the temperature you are recording is the true temperature of the sample.

Verification: Your measurements should be reproducible after thermal cycling. If you have a secondary thermometer mounted on the sample, its reading should closely match that of the primary thermometer on the sample holder.

Guide 3: Managing Crystal Dehydration and Degradation

Artifact Identification: A gradual, irreversible change in your measured signal over the course of a long experiment is a key indicator of dehydration. You might also observe a change in the appearance of the crystal (e.g., becoming opaque).

Underlying Principles: this compound is a hydrated crystal. The water molecules are an integral part of the crystal structure. In the high vacuum of a cryostat, there is a significant partial pressure difference for water, which can drive the sublimation of water molecules from the crystal, even at low temperatures.

Logical Relationship Diagram for Dehydration Effects

G A High Vacuum in Cryostat B Low Partial Pressure of Water A->B C Loss of Water of Hydration from La(C₂H₅SO₄)₃·9H₂O B->C D Change in Crystal Structure and Local Environment C->D E Altered Crystal Field Splitting D->E F Modified Magnetic Exchange Pathways D->F G Shift in Spectroscopic Peak Positions and Intensities E->G H Changes in Magnetic Susceptibility and Relaxation Times F->H

Caption: The causal chain from high vacuum to altered experimental data due to crystal dehydration.

Step-by-Step Mitigation Protocol:

  • Minimize Pump-Out Time:

    • Action: If possible, cool the sample down shortly after evacuating the sample space. Do not leave the sample under high vacuum at room temperature for extended periods.

    • Rationale: The rate of dehydration is higher at warmer temperatures.

  • Use of a Heat Shield:

    • Action: Ensure your cryostat's radiation shield is properly cooled.

    • Rationale: A cold shield reduces the radiative heat load on the sample, keeping its temperature lower and reducing the rate of water sublimation.

  • Backfill with Exchange Gas:

    • Action: As mentioned in the previous guide, introducing a small amount of helium exchange gas can help.

    • Rationale: While the primary purpose is thermalization, the exchange gas will also increase the total pressure in the sample space, slightly reducing the rate of sublimation.

  • Sample Encapsulation:

    • Action: For very sensitive or long-duration experiments, consider encapsulating the crystal in a sealed container with a helium atmosphere.

    • Rationale: This provides a physical barrier to water loss. However, the container material must be chosen carefully to avoid contributing to the background signal.

Verification: Your measurements should be stable and reproducible over long time scales. Post-experiment visual inspection of the crystal should show no signs of degradation.

By carefully considering these potential artifacts and implementing the mitigation strategies outlined in this guide, you can significantly improve the quality and reliability of your low-temperature data on this compound.

References

  • Eaton, G. R., & Eaton, S. S. (2010). Electron Paramagnetic Resonance of Lanthanides. Inorganica Chimica Acta, 363(10), 2277-2292. Available from: [Link]

  • Chemistry LibreTexts. (2023). Lanthanides: Properties and Reactions. Available from: [Link]

  • Lock, J. M. (1957). The Magnetic Susceptibilities of Lanthanum, Cerium, Praseodymium, Neodymium and Samarium, from 1.5°K to 300°K. Proceedings of the Physical Society. Section B, 70(6), 566-576. Available from: [Link]

  • Tsuchida, T., & Wallace, W. E. (1965). Magnetic Characteristics of Lanthanide Elements Combined with Tin, Lead, and Indium. Journal of Chemical Physics, 43(11), 3811-3814. Available from: [Link]

  • Drozdov, A. P., et al. (2022). Effect of paramagnetic impurities on superconductivity in polyhydrides: s-wave order parameter in Nd-doped LaH₁₀. arXiv preprint arXiv:2203.06500. Available from: [Link]

  • Arulmigu Palaniandavar Arts college for Women, Palani. PG Department of Chemistry Learning Resources Magnetic properties. Available from: [Link]

Sources

Technical Support Center: Homogeneous Rare-Earth Doping in Lanthanum Ethylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and scientists working on rare-earth doping of lanthanum ethylsulfate (La(C₂H₅SO₄)₃·9H₂O). This guide, designed by senior application scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve uniform dopant distribution in your single crystals.

Troubleshooting Guide: Common Issues and Solutions

Achieving homogeneous doping is critical for obtaining predictable and reproducible spectroscopic and magnetic properties in rare-earth-doped crystals.[1][2] Below are common problems encountered during the synthesis and crystal growth of rare-earth-doped this compound, along with their causes and solutions.

Issue Potential Causes Recommended Solutions
Inconsistent Doping Concentration - Inhomogeneous mixing of precursor solutions.- Fluctuations in solvent evaporation rate during crystal growth.- Segregation of the rare-earth dopant during crystallization.[3]- Ensure thorough mixing of lanthanum and rare-earth salt solutions before initiating crystal growth.- Use a controlled environment (e.g., desiccator with a saturated salt solution) to maintain a constant evaporation rate.- Employ a slow crystal growth method to minimize segregation effects.
Formation of Inclusions or Precipitates - Supersaturation of the growth solution is too high.- Presence of impurities in the reagents or solvent.- Formation of rare-earth hydroxides at inappropriate pH levels.- Optimize the concentration of the starting materials to avoid excessive supersaturation.- Use high-purity reagents and deionized water.- Maintain a slightly acidic pH to ensure the stability of the rare-earth ions in the solution.
Cracked or Poor-Quality Crystals - Rapid temperature fluctuations during crystal growth or cooling.- Mechanical stress on the growing crystal.- Ensure a stable temperature environment for crystal growth and a slow, controlled cooling process.- Use a seed crystal suspended in the solution to promote unrestricted growth.
Zoned or Sectored Doping - Different crystal faces have varying affinities for the rare-earth dopant.- Changes in growth conditions over time.- Maintain highly stable growth conditions (temperature, concentration, pH) throughout the process.- Consider using a crystal growth method that promotes growth in a specific crystallographic direction.
Low Dopant Incorporation - Significant mismatch in ionic radii between La³⁺ and the rare-earth dopant ion.- Unfavorable coordination chemistry of the dopant in the this compound lattice.- While ionic radius is an intrinsic property, optimizing growth conditions can sometimes enhance incorporation.- For significantly mismatched ions, alternative host crystals might be more suitable.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the experimental process of doping rare-earth ions into this compound.

Q1: What is the optimal method for growing rare-earth-doped this compound single crystals?

A1: Slow evaporation of an aqueous solution at a constant temperature is a widely used and effective method for growing high-quality single crystals of this compound.[1] This technique allows for controlled crystal growth, which is crucial for achieving homogeneous dopant distribution.

Q2: How does the choice of rare-earth dopant affect the crystal growth process?

A2: The ionic radius and chemical properties of the rare-earth dopant can influence its incorporation into the this compound lattice.[4] Dopants with ionic radii similar to La³⁺ are generally easier to incorporate homogeneously. Significant differences in ionic size can lead to lattice strain and a higher likelihood of defects.[3]

Q3: What are the key parameters to control for ensuring homogeneous doping?

A3: The most critical parameters are:

  • Purity of starting materials: Impurities can act as nucleation sites for unwanted precipitates.

  • Stable temperature: Temperature fluctuations can alter solubility and growth rates, leading to zoned doping.

  • Controlled evaporation rate: A slow and steady evaporation rate promotes uniform crystal growth.

  • pH of the solution: Maintaining a slightly acidic pH prevents the precipitation of rare-earth hydroxides.

Q4: How can I verify the homogeneity of my doped crystals?

A4: Several analytical techniques can be used to assess dopant homogeneity:

  • Energy-Dispersive X-ray Spectroscopy (EDS) or Wavelength-Dispersive X-ray Spectroscopy (WDS): These techniques, often coupled with a Scanning Electron Microscope (SEM), can map the elemental distribution across the crystal's surface.[5]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can be used to determine the overall dopant concentration in different sections of the crystal.

  • X-ray Diffraction (XRD): Can reveal the presence of secondary phases or significant lattice distortions due to inhomogeneous doping.[6][7]

  • Electron Paramagnetic Resonance (EPR): For paramagnetic rare-earth ions, EPR can provide information about the local environment of the dopant ions, with line broadening sometimes indicating inhomogeneous distribution.[1]

Q5: Can I use a sol-gel method for preparing rare-earth-doped this compound?

A5: While sol-gel methods are effective for synthesizing various doped nanomaterials and ceramics due to the uniform mixing of precursors at a molecular level, they are not the standard approach for growing large single crystals of this compound.[7][8][9][10] The preferred method remains solution growth via slow evaporation.

Experimental Protocol: Slow Evaporation Growth of Rare-Earth-Doped this compound

This protocol outlines a standard procedure for growing single crystals of this compound doped with a rare-earth element.

1. Preparation of Stock Solutions:

  • This compound Solution: Prepare a saturated aqueous solution of high-purity this compound in deionized water.

  • Rare-Earth Dopant Solution: Prepare a dilute aqueous solution of the desired rare-earth ethylsulfate or a soluble salt like chloride or nitrate. The concentration will depend on the target doping level.

2. Doping and Crystallization Setup:

  • Mixing: In a clean crystallizing dish, combine the this compound solution with the rare-earth dopant solution in the desired molar ratio. Stir thoroughly to ensure a homogeneous mixture.

  • Seed Crystal (Optional but Recommended): Suspend a small, high-quality seed crystal of undoped this compound in the solution using a fine thread. This will promote controlled growth on a single nucleus.

  • Controlled Environment: Place the crystallizing dish in a desiccator or a controlled temperature chamber to ensure a slow and constant rate of solvent evaporation.

3. Crystal Growth and Harvesting:

  • Monitoring: Regularly monitor the crystal growth. The process can take several days to weeks, depending on the desired crystal size and the evaporation rate.

  • Harvesting: Once the crystal has reached the desired size, carefully remove it from the solution.

  • Drying: Gently pat the crystal dry with a lint-free cloth. Avoid rapid temperature changes.

4. Characterization:

  • Analyze the crystal for dopant homogeneity and concentration using appropriate techniques such as SEM-EDS, XRD, and ICP-MS.

Visualizing the Workflow

The following diagrams illustrate the key processes for achieving homogeneous doping.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_analysis Characterization La_sol This compound Solution mix Homogeneous Mixing La_sol->mix RE_sol Rare-Earth Dopant Solution RE_sol->mix cryst Slow Evaporation (Controlled Environment) mix->cryst Introduce Seed Crystal harvest Crystal Harvesting cryst->harvest analysis Homogeneity Analysis (SEM-EDS, XRD) harvest->analysis

Caption: Experimental workflow for rare-earth-doped this compound.

TroubleshootingLogic start Inhomogeneous Doping Observed q1 Check Mixing Protocol start->q1 q2 Evaluate Evaporation Rate start->q2 q3 Assess Reagent Purity start->q3 sol1 Ensure Thorough Mixing of Precursors q1->sol1 sol2 Use Controlled Environment for Slow Evaporation q2->sol2 sol3 Use High-Purity Reagents q3->sol3

Caption: Troubleshooting logic for inhomogeneous doping issues.

References

  • Vulcanchem. (n.d.). This compound.
  • CDN. (2022). Rare-Earth Doping in Nanostructured Inorganic Materials.
  • ResearchGate. (2025). Correlation Between Segregation of Rare Earth Dopants in Melt Crystal Growth and Ceramic Processing for Optical Applications.
  • CDN. (2022). Rare-Earth Doping in Nanostructured Inorganic Materials.
  • PubMed. (n.d.). The Effect of Solvents and Rare-Earth Element (Er, Yb) Doping on Suspension Stability of Sol-Gel Titania Nanoparticles.
  • MDPI. (n.d.). NO Oxidation on Lanthanum-Doped Ceria Nanoparticles with Controlled Morphology.
  • Journal of Computer Science. (n.d.). Growth of lanthanum (III) – doped ammonium dihydrogen phosphate and tris(thiourea)zinc(II) sulfate crystals.
  • NIH. (n.d.). Impact of lanthanum doping on crystal structure and magnetic anisotropy of Mn-Zn soft nanoferrites.
  • ResearchGate. (n.d.). (PDF) Impact of lanthanum doping on crystal structure and magnetic anisotropy of Mn-Zn soft nanoferrites.
  • Semantic Scholar. (n.d.). A detailed investigation of rare earth lanthanum substitution effects on the structural, morphological, vibrational, optical, dielectric and magnetic properties of Co-Zn spinel ferrites.

Sources

Technical Support Center: Refining Spin Hamiltonian Parameters for Ions in Lanthanum Ethylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the refinement of spin Hamiltonian parameters for ions in lanthanum ethylsulfate (LaES). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental and theoretical challenges. The structure of this guide is designed to follow a logical workflow, from sample preparation to data analysis, ensuring a comprehensive resource for your research.

Part 1: Crystal Preparation and Ion Doping

The quality and orientation of your doped this compound single crystal are paramount for obtaining high-quality Electron Paramagnetic Resonance (EPR) spectra, which is the foundation for accurate spin Hamiltonian parameter refinement.

FAQ 1: I am observing broad EPR lines, even at low temperatures. What could be the cause?

Broad EPR lines for lanthanide ions doped in LaES can stem from several factors related to the crystal quality:

  • Inhomogeneous Doping: A non-uniform distribution of the dopant ion within the LaES host lattice can lead to a distribution of local environments, causing inhomogeneous broadening of the EPR signal. Ensure your crystal growth conditions (e.g., slow evaporation of the aqueous solution) are optimized for uniform incorporation of the lanthanide ion.

  • Crystal Imperfections: The presence of defects, dislocations, or strain in the crystal lattice can create variations in the crystal field experienced by the dopant ions, leading to line broadening. Visually inspect your crystals for clarity and signs of fracture.

  • Concentration Effects: At higher concentrations, dipole-dipole interactions between neighboring paramagnetic ions become significant, which is a major source of line broadening. For initial characterization, it is advisable to use low doping concentrations (e.g., ~0.1% to 1%).

FAQ 2: How critical is the orientation of the crystal in the EPR cavity?

The orientation of the single crystal relative to the external magnetic field is absolutely critical. Lanthanide ions exhibit significant magnetic anisotropy due to strong spin-orbit coupling.[1][2] This means that the EPR spectrum is highly dependent on the orientation of the crystal. To accurately determine the principal values of the g-tensor and other spin Hamiltonian parameters, you must perform measurements with the magnetic field aligned along the principal axes of the crystal. A goniometer is essential for precise rotation of the crystal within the EPR cavity. The C3h symmetry of the lanthanide site in this compound simplifies the analysis, as the principal axes of the spin Hamiltonian tensors will be related to the crystallographic axes.[3][4]

Part 2: EPR Spectroscopy and Data Acquisition

The EPR experiment itself needs to be carefully set up to capture the nuances of lanthanide ion spectra.

FAQ 3: Why am I unable to detect an EPR signal from my lanthanide-doped LaES crystal at room temperature?

Most lanthanide ions, with the notable exception of Gd³⁺ (an S-state ion), have very fast spin-lattice relaxation times at room temperature.[5][6] This leads to extreme broadening of the EPR lines, often to the point where they are undetectable. To observe the EPR spectra of most lanthanide ions, it is necessary to perform the measurements at cryogenic temperatures, typically in the liquid helium range (around 4.2 K).[5][6]

FAQ 4: My EPR spectrum is very complex and extends over a wide magnetic field range. Is this normal?

Yes, this is characteristic of many lanthanide ions. The large spin-orbit coupling and the influence of the crystal field can lead to significant zero-field splitting and highly anisotropic g-values.[1][7] This results in EPR transitions that are spread over a very wide range of magnetic fields, sometimes thousands of Gauss.[6] It is important to use a wide magnetic field sweep to capture the full spectrum. For Kramers ions (those with an odd number of unpaired electrons), you can expect to observe at least one EPR transition for each Kramers doublet.[7]

Part 3: Spin Hamiltonian and Parameter Refinement

The core of your work lies in accurately determining the parameters of the spin Hamiltonian.

FAQ 5: What is the appropriate spin Hamiltonian for a lanthanide ion in this compound?

The general form of the spin Hamiltonian for a lanthanide ion in a crystal field is:

H = µBBgS + SDS + ... (higher order terms) + IAS + IPI - gnµnBI

Where:

  • The first term is the electronic Zeeman interaction.

  • The second term represents the zero-field splitting.

  • Higher-order terms may be necessary for ions with large spins.

  • The fourth and fifth terms are the magnetic hyperfine and nuclear quadrupole interactions, respectively.

  • The last term is the nuclear Zeeman interaction.

For a lanthanide ion in the C3h site symmetry of LaES, the number of independent parameters is reduced. For example, the g-tensor will be axial, with g|| and g⊥ components.

FAQ 6: I am having difficulty getting a good fit for my experimental EPR data. What are some common pitfalls?

Refining the spin Hamiltonian parameters can be a challenging iterative process. Here are some common issues and their solutions:

  • Incorrect Starting Parameters: The fitting algorithm may get trapped in a local minimum if the initial guess for the parameters is too far from the correct values. It is helpful to start with parameters from the literature for similar systems or to perform a preliminary manual adjustment of the parameters to get a rough match with the experimental spectrum.

  • Over-parameterization: Trying to fit too many parameters simultaneously, especially with noisy or limited data, can lead to an unstable fit. Start by fitting the dominant parameters first (e.g., the g-values) and then gradually introduce other parameters like hyperfine couplings or zero-field splitting terms.

  • Ignoring Linewidth Anisotropy: The linewidth of the EPR transitions can also be anisotropic. A good simulation program should allow for the inclusion of orientation-dependent linewidths.

  • Software Choice: Several software packages are available for simulating and fitting EPR spectra, such as EasySpin (a MATLAB toolbox), XSophe, and Bruker's SpinFit.[8][9][10][11][12] Each has its strengths and weaknesses, and the choice may depend on the complexity of your system and your familiarity with the software. EasySpin is particularly versatile for complex systems.[9][10][11]

Table 1: Common Lanthanide Dopants in this compound and Key Spectroscopic Considerations

Lanthanide IonGround TermKramers/Non-KramersTypical EPR Observation TemperatureKey Features and Challenges
Ce³⁺²F₅/₂Kramers< 20 KHighly anisotropic g-tensor.[7]
Nd³⁺⁴I₉/₂Kramers< 20 KComplex hyperfine structure from ¹⁴³Nd and ¹⁴⁵Nd.
Gd³⁺⁸S₇/₂KramersRoom TemperatureSmall zero-field splitting, relatively sharp lines.[3]
Dy³⁺⁶H₁₅/₂Kramers< 10 KVery large g-anisotropy, often requiring low frequencies.
Er³⁺⁴I₁₅/₂Kramers< 20 KStrong signals, well-studied in LaES.
Yb³⁺²F₇/₂Kramers< 20 KSignificant g-anisotropy.

Experimental Protocol: Single Crystal EPR Measurement and Data Fitting

This protocol outlines the key steps for acquiring and fitting single-crystal EPR data for a lanthanide-doped LaES sample.

Step 1: Crystal Mounting and Alignment

  • Mount the single crystal on a quartz rod attached to a goniometer.

  • Use a known crystallographic face to orient the crystal. The c-axis of the hexagonal LaES crystal is typically the unique axis.

  • Insert the goniometer into the EPR cavity, ensuring the crystal is at the center of the microwave field.

Step 2: EPR Data Acquisition

  • Cool the sample to the desired temperature (e.g., 4.2 K).

  • Set the microwave frequency and power. Be cautious with microwave power to avoid saturation, especially at low temperatures.

  • Perform a wide magnetic field sweep to locate all EPR transitions.

  • Record the EPR spectrum with the magnetic field parallel to the c-axis (B || c).

  • Rotate the crystal in known increments (e.g., 10 degrees) and record a spectrum at each orientation until the magnetic field is perpendicular to the c-axis (B ⊥ c).

Step 3: Data Fitting and Parameter Refinement

  • Choose a suitable EPR simulation software package.[9][10][11]

  • Define the spin Hamiltonian appropriate for the lanthanide ion and the C3h site symmetry.

  • Use the spectra recorded with B || c and B ⊥ c to obtain initial estimates for g|| and g⊥.

  • Perform a least-squares fit of the experimental data by allowing the spin Hamiltonian parameters to vary.

  • Start with a global fit of the spectra at the principal orientations, and then refine the fit using the data from intermediate orientations.

Visualization of the Refinement Workflow

The following diagram illustrates the iterative process of refining spin Hamiltonian parameters.

RefinementWorkflow cluster_exp Experimental Phase cluster_analysis Analysis & Refinement Phase cluster_output Output CrystalPrep Crystal Preparation & Doping EPR_Acq EPR Data Acquisition CrystalPrep->EPR_Acq Oriented Crystal InitialParams Estimate Initial Parameters EPR_Acq->InitialParams Experimental Spectra Comparison Compare with Experimental Data EPR_Acq->Comparison Simulation Simulate Spectrum InitialParams->Simulation Simulation->Comparison Refine Refine Parameters Comparison->Refine Poor Fit FinalParams Final Spin Hamiltonian Parameters Comparison->FinalParams Good Fit Refine->Simulation Updated Parameters

Caption: Iterative workflow for refining spin Hamiltonian parameters.

References

  • Bruker. (n.d.). EPR simulation and Fitting Suite. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). EPR | Links | Chemical Research Support. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Software - Electron Paramagnetic Resonance (EPR) Facility. Retrieved from [Link]

  • The University of Manchester. (n.d.). Software - EPSRC National Service for Electron Paramagnetic Resonance Spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). EPR Software | EPR Spectroscopy. Retrieved from [Link]

  • Eaton, S. S., & Eaton, G. R. (2018). Electron Paramagnetic Resonance of Lanthanides. Methods in Enzymology, 651, 63-101.
  • Misra, S. K., & Mikolaj, J. (1973). Ethylsulfate Host Lattice Effects in the EPR Spectra of Gd³⁺ Ions. Canadian Journal of Physics, 51(13), 1433-1442.
  • Sundaramma, K. (1955). Raman spectrum of lanthanum ethyl sulphate nonahydrate. Proceedings of the Indian Academy of Sciences - Section A, 41(4), 133-138.
  • Maurice, R., de Graaf, C., & Guihéry, N. (2013). Theoretical determination of spin Hamiltonians with isotropic and anisotropic magnetic interactions in transition metal and lanthanide complexes. Chemical Society Reviews, 42(6), 2284-2297.
  • ResearchGate. (n.d.). Hydrothermal syntheses and crystal structures of two lanthanum compounds La(OH)SO4 and LaO(NO3). Retrieved from [Link]

  • de Oliveira, G. S., et al. (2025). Refining spectroscopic calculations for trivalent lanthanide ions: a revised parametric Hamiltonian and open-source solution. arXiv preprint arXiv:2503.17377.
  • Suturina, E. A., et al. (2020). How the Ligand Field in Lanthanide Coordination Complexes Determines Magnetic Susceptibility Anisotropy, Paramagnetic NMR Shift, and Relaxation Behavior. Accounts of Chemical Research, 53(8), 1543-1554.
  • WebElements. (n.d.). Lanthanum: crystal structure. Retrieved from [Link]

  • Eaton, S. S., & Eaton, G. R. (2021). Electron paramagnetic resonance of lanthanides. Methods in Enzymology, 651, 63–101.
  • Chen, Y.-C., et al. (2022). Optimizing spin qubit performance of lanthanide-based metal−organic frameworks. ChemRxiv.
  • Formanuik, A., et al. (2023). Metal–carbon bonding in early lanthanide substituted cyclopentadienyl complexes probed by pulsed EPR spectroscopy. Chemical Science, 14(34), 9149-9160.
  • ResearchGate. (n.d.). Electron paramagnetic resonance of lanthanides. Retrieved from [Link]

  • Mironov, V. S. (1996). Superexchange interaction between lanthanide ions. Spin-Hamiltonian calculations for the and superexchange.
  • Suturina, E. A., et al. (2020). How the Ligand Field in Lanthanide Coordination Complexes Determines Magnetic Susceptibility Anisotropy, Paramagnetic NMR Shift, and Relaxation Behavior. Accounts of Chemical Research, 53(8), 1543–1554.
  • Krigin, I. M., et al. (1981). Ground state and spin-lattice relaxation of Ce/sup 3 +/ ions in lanthanum ethyl sulphate.
  • Junk, P. C., et al. (2023). Chirality as a Feature of the Crystal Structure of Lanthanide Ion Complexes—Some Simple Examples. Symmetry, 15(2), 524.
  • Wikipedia. (n.d.). Crystal structure. Retrieved from [Link]

  • Rippe, M., et al. (2018). Spin Hamiltonian characterization and refinement for Pr³⁺: YAlO₃ and Pr³⁺: Y₂SiO₅. Physical Review B, 98(22), 224417.
  • Baldansuren, A., et al. (2017). EPR spin hamiltonian parameters from simulations of adsorbed NO 2 on different matrices to experimental spectra.

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of EPR Spectra Simulations for Lanthanide-Doped Lanthanum Ethylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lanthanide ions (Ln³⁺) are at the forefront of advancements in fields ranging from magnetic resonance imaging (MRI) contrast agents to single-molecule magnets and quantum computing. Their unique electronic structures, characterized by partially filled 4f orbitals, give rise to fascinating magnetic and optical properties. Electron Paramagnetic Resonance (EPR) spectroscopy is an exceptionally sensitive technique for probing the local environment and electronic ground state of these ions. However, the EPR spectra of lanthanides are often complex, featuring large g-tensor anisotropies and broad lines due to rapid spin-lattice relaxation, necessitating measurements at cryogenic temperatures.[1][2]

Accurate simulation of these spectra is crucial for extracting the fundamental spin Hamiltonian parameters that encode the physics of the system. This guide provides an in-depth comparison and validation workflow for EPR spectra simulations of lanthanide ions using lanthanum ethylsulfate, La(C₂H₅SO₄)₃·9H₂O (LaES), as a model host system. LaES is an ideal matrix for such studies due to its well-characterized hexagonal crystal structure, which provides a consistent C₃h symmetry site for the doped lanthanide ion, and the large separation between ions, which minimizes complex intermolecular interactions.[3][4][5]

This document is intended for researchers and scientists who require a robust methodology for validating their computational models against high-quality experimental data, ensuring both accuracy and predictive power in their work.

PART 1: The Theoretical Framework: The Spin Hamiltonian for Lanthanide Ions

The behavior of a lanthanide ion's unpaired electrons in a crystal lattice under the influence of an external magnetic field is described by the spin Hamiltonian (Ĥ). This effective Hamiltonian operates on a simplified "effective spin" (S') that represents the lowest-lying Kramers doublet (for ions with an odd number of electrons) or other low-lying states.[1]

For a Kramers ion, such as Ce³⁺ (4f¹) or Yb³⁺ (4f¹³), doped into the C₃h symmetry site of LaES, the crystal field creates an axial environment. The corresponding spin Hamiltonian is dominated by the electronic Zeeman interaction:

Ĥ = µB B ⋅ g ⋅ S'

Where:

  • µB is the Bohr magneton.

  • B is the external magnetic field vector.

  • S' is the effective spin operator (S' = 1/2 for a Kramers doublet).

  • g is the g-tensor, a 3x3 matrix that reflects the anisotropic interaction between the effective spin and the magnetic field. For an axial system, it is defined by two principal values: g∥ (parallel to the crystal's c-axis) and g⊥ (perpendicular to the c-axis).

For lanthanides with more than one unpaired electron, like Gd³⁺ (4f⁷, S = 7/2), the spin Hamiltonian becomes more complex, including zero-field splitting (ZFS) terms that describe the removal of spin degeneracy even in the absence of a magnetic field.[6] The primary goal of EPR spectral simulation is to determine these tensor parameters (g, ZFS, etc.) with high precision.

PART 2: The Experimental Benchmark: Acquiring High-Fidelity EPR Data

The foundation of any simulation validation is pristine experimental data. Inhomogeneous broadening, sample misalignment, or poor signal-to-noise can introduce artifacts that prevent an accurate fit. The protocol below outlines the acquisition of high-quality, single-crystal EPR data.

Experimental Protocol: Single-Crystal EPR of Lanthanide-Doped LaES
  • Crystal Growth and Preparation:

    • Synthesize LaES crystals from an aqueous solution of lanthanum oxide and ethylsulfuric acid.

    • Introduce the desired lanthanide dopant (e.g., 0.1% Ce³⁺) into the solution before crystallization. The dopant ion will substitutionally replace La³⁺ in the lattice.[7]

    • Select a small, high-quality single crystal with well-defined faces. The hexagonal morphology of LaES aids in identifying the crystal's c-axis.[4]

  • Sample Mounting:

    • Mount the single crystal on a quartz rod attached to a goniometer.

    • Align the crystal such that the crystallographic c-axis is perpendicular to the goniometer's rotation axis. This allows for precise rotation of the crystal from B parallel to c (0°) to B perpendicular to c (90°).

  • Spectrometer Setup:

    • Spectrometer: A standard X-band (~9.5 GHz) continuous-wave (CW) EPR spectrometer is typically used.[8]

    • Temperature Control: Cool the sample to liquid helium temperatures (≤ 4.2 K) using a cryostat. This is critical to overcome the rapid spin-lattice relaxation of most lanthanide ions (excluding Gd³⁺).[1][2]

    • Microwave Power: Use low microwave power to avoid saturation of the EPR signal, which can distort the lineshape.

  • Data Acquisition:

    • Record the EPR spectrum with the external magnetic field B aligned parallel to the crystal's c-axis (θ = 0°). This orientation will yield the g∥ value.

    • Incrementally rotate the crystal using the goniometer (e.g., in 10° steps) and record a spectrum at each orientation until B is perpendicular to the c-axis (θ = 90°).

    • The spectrum at θ = 90° will yield the g⊥ value. The full angular dependence provides a robust dataset for validating the simulation across all orientations.

PART 3: The Simulation Toolkit: A Comparison of Methodologies

Two primary computational approaches are employed for simulating lanthanide EPR spectra: spectral fitting based on a phenomenological spin Hamiltonian and ab initio calculation of the spin Hamiltonian parameters.

FeatureEasySpinORCA
Primary Function Simulates and fits experimental EPR spectra.Performs quantum chemical calculations to predict molecular properties, including EPR parameters.
Methodology Solves the spin Hamiltonian using matrix diagonalization or perturbation theory.[9][10]Solves the electronic Schrödinger equation using methods like DFT or CASSCF.[11]
Input Parameters Spin Hamiltonian parameters (g, A, D tensors), line broadening, experimental settings (frequency, field range).[9]Atomic coordinates (from crystal structure), basis sets, choice of computational method (e.g., DFT functional).[12]
Typical Use Case Extracting spin Hamiltonian parameters by fitting to an experimental spectrum.Predicting spin Hamiltonian parameters from first principles to validate experimental findings or guide interpretation.
Methodology A: Spectral Fitting with EasySpin

EasySpin is a powerful MATLAB toolbox designed specifically for EPR spectroscopy.[13][14] It numerically solves the spin Hamiltonian for a given set of parameters and simulates the resulting spectrum. Its key strength lies in its fitting routines (e.g., esfit), which can iteratively adjust the spin Hamiltonian parameters to minimize the difference between the simulated and experimental spectra.[10]

Methodology B: Ab Initio Parameter Calculation with ORCA

ORCA is a versatile quantum chemistry software package capable of calculating a wide range of molecular properties.[12] For EPR, it can compute g-tensors and other parameters by accounting for relativistic effects, particularly spin-orbit coupling, which is dominant in lanthanides. This approach does not require an experimental spectrum but instead uses the known crystal structure of the material to predict the parameters from first principles.

PART 4: The Validation Workflow: A Step-by-Step Guide

The most robust validation is achieved by integrating the experimental and theoretical approaches. The workflow below establishes a self-validating system where the results from spectral fitting are cross-referenced with ab initio predictions.

G exp_data 1. Acquire Single-Crystal EPR Data (Part 2) fit_spec 3. Fit Spectrum (e.g., EasySpin) exp_data->fit_spec exp_params Extracted Experimental Spin Hamiltonian Parameters (g_exp, D_exp, etc.) fit_spec->exp_params compare 5. Validate: Compare Experimental vs. Ab Initio Parameters exp_params->compare Fitted Values crystal_struct 2. Obtain Crystal Structure (e.g., LaES coordinates) ab_initio 4. Calculate Parameters (e.g., ORCA) crystal_struct->ab_initio theory_params Predicted Ab Initio Spin Hamiltonian Parameters (g_calc, D_calc, etc.) ab_initio->theory_params theory_params->compare Predicted Values conclusion Validated Model compare->conclusion Good Agreement

Caption: Integrated workflow for EPR simulation validation.
Step-by-Step Methodology
  • Acquire Experimental Data: Follow the protocol in Part 2 to obtain high-quality, single-crystal EPR spectra at multiple orientations.

  • Obtain Crystal Structure: Secure the crystallographic information file (CIF) or atomic coordinates for this compound. This is essential for the ab initio calculation.[4][15]

  • Fit Experimental Spectrum (EasySpin):

    • Load the experimental spectrum (e.g., the θ = 0° and θ = 90° spectra) into a MATLAB script.

    • Define the spin system (Sys) with initial guesses for the g-values (e.g., g∥ and g⊥).

    • Define the experimental parameters (Exp), including the microwave frequency and magnetic field range.

    • Use EasySpin's esfit function to perform a least-squares fit, allowing the g-values and line broadening parameters to vary until the simulation best matches the experiment.

    • The output will be the experimentally determined g-tensor components.

  • Calculate Parameters Ab Initio (ORCA):

    • Create an input file for ORCA using the atomic coordinates of a cluster representing the lanthanide-doped site in LaES.

    • Specify a suitable level of theory (e.g., DFT) and a basis set appropriate for lanthanides.

    • Crucially, include keywords to enable relativistic calculations (e.g., ZORA or DKH) and to request the calculation of the g-tensor (%eprnmr gtensor true end).[11][12]

    • Run the calculation to obtain the predicted ab initio g-tensor.

  • Validate and Compare:

    • Organize the results from Step 3 and Step 4 into a comparison table.

    • Calculate the percentage difference between the experimentally fitted and ab initio calculated parameters.

    • A close agreement (typically within 5-10%) provides strong validation for the spin Hamiltonian model and confirms the accuracy of the extracted parameters. Discrepancies can point to limitations in the quantum chemical model or subtle structural effects not captured in the input geometry.

PART 5: Case Study: Validation for Ce³⁺ in this compound

Cerium(III) is a 4f¹ Kramers ion, making it a relatively simple system to model. Historical EPR studies on Ce³⁺-doped LaES provide well-established experimental values for its g-tensor.[1]

ParameterExperimental Value (Fitted)Ab Initio Value (Calculated)Source
g∥ 0.995Value from ORCA calculation[1]
g⊥ 2.185Value from ORCA calculation[1]

Procedure: An ORCA calculation using the LaES crystal structure would be performed to generate the ab initio values. The strong agreement between the historical experimental data and the results of a modern ab initio calculation would serve as a powerful validation of the entire workflow. For instance, if the calculation yields g∥ ≈ 1.0 and g⊥ ≈ 2.2, it confirms that our theoretical understanding and computational tools can accurately reproduce the physical reality of the spin system.

Conclusion

The validation of EPR spectra simulations is not merely a curve-fitting exercise but a comprehensive process that integrates meticulous experimentation with rigorous theoretical calculation. By using a well-defined host system like this compound, researchers can establish a reliable benchmark for their methods. The dual-arm workflow presented here—combining spectral fitting with software like EasySpin and first-principles prediction with packages like ORCA —provides a self-validating loop. This approach ensures that the extracted spin Hamiltonian parameters are not just mathematical constructs but are physically meaningful quantities, grounded in both experimental observation and quantum chemical theory. Adherence to this methodology will empower researchers to interpret complex lanthanide EPR spectra with a high degree of confidence, accelerating discovery in materials science and drug development.

References

  • Baker, J. M., & Riley, J. D. (1964). EPR spectra of pairs of interacting rare-earth ions. Canadian Journal of Physics, 42(9), 1701-1713. [Link]

  • Eaton, S. S., & Eaton, G. R. (2010). Electron Paramagnetic Resonance of Lanthanides. eMagRes, 1-15. [Link]

  • ORCA Community. (n.d.). ORCA Input Library: EPR Parameters. ORCA Manual. [Link]

  • Neese, F. (2022). The ORCA quantum chemistry program package. The Journal of Chemical Physics, 156(15). [Link]

  • Roccatano, D., et al. (2018). DFT Protocol for EPR Prediction of Paramagnetic Cu(II) Complexes and Application to Protein Binding Sites. Molecules, 23(11), 2916. [Link]

  • FACCTs. (n.d.). 5.22. Electron Paramagnetic Resonance (EPR) Parameters. ORCA 6.1 Manual. [Link]

  • Abragam, A., & Bleaney, B. (1970). Electron Paramagnetic Resonance of Transition Ions. Oxford University Press. (Note: While a direct link to the full text is not available, this is a foundational reference in the field, widely cited in the search results.)
  • Stoll, S., & Schweiger, A. (2006). EasySpin, a comprehensive software package for spectral simulation and analysis in EPR. Journal of Magnetic Resonance, 178(1), 42-55. [Link]

  • Birgeneau, R. J. (1967). Interactions between cerium ions in rare earth ethyl sulphates. Journal of Physics and Chemistry of Solids, 28(12), 2429-2435. [Link]

  • Novilet. (n.d.). EPR Data Interpretation: Key Concepts and Approaches. Novilet Scientific Resources. [Link]

  • Britt Lab, UC Davis. (n.d.). EasySpin. Britt EPR Group. [Link]

  • Bruker Corporation. (n.d.). EPR simulation and Fitting Suite. Bruker Website. [Link]

  • Krishnamurthy, N., & Krishnan, R. S. (1964). Raman spectrum of lanthanum ethyl sulphate nonahydrate. Proceedings of the Indian Academy of Sciences - Section A, 59(6), 348-356. [Link]

Sources

A Guide to Assessing the Purity of Lanthanum Ethylsulfate for Spectroscopic Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of spectroscopic analysis, the integrity of reference materials is paramount. Lanthanum ethylsulfate, while not a primary wavelength calibration standard in the same vein as holmium oxide, serves a critical role as a diamagnetic host lattice for the spectroscopic study of other paramagnetic lanthanide ions. Its purity is therefore not just a matter of quality control, but a fundamental prerequisite for obtaining accurate and interference-free spectroscopic data. This guide provides a comprehensive overview of the methods and rationale for assessing the purity of this compound, comparing it with other standards, and offering detailed experimental protocols.

The Critical Role of Purity in this compound as a Spectroscopic Host

This compound's utility in spectroscopy stems from its well-defined crystalline structure which provides a consistent and predictable environment for doping with other rare-earth ions.[1] This allows for the detailed analysis of the electronic structure and magnetic behavior of these dopant ions. However, the presence of impurities, particularly other lanthanide elements, can introduce significant spectral interference, leading to erroneous data interpretation. Even non-lanthanide metallic impurities can affect the crystal lattice and the spectroscopic properties of the doped ions. Therefore, a rigorous assessment of purity is the foundational step in any experiment utilizing this compound as a host material.

Analytical Methodologies for Purity Assessment

A multi-technique approach is often necessary to fully characterize the purity of this compound. The choice of method depends on the specific impurities of interest and the required detection limits.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is the gold standard for trace and ultra-trace elemental analysis, offering exceptional sensitivity and the ability to quantify a wide range of elemental impurities simultaneously. It is particularly well-suited for detecting other lanthanide impurities which can have significant spectral overlap with the analyte of interest. The high temperatures of the argon plasma ensure complete atomization and ionization of the sample, minimizing matrix effects.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is another powerful technique for elemental analysis. While generally less sensitive than ICP-MS, it is robust, has a wide linear dynamic range, and is less susceptible to certain types of interferences. For quantifying higher concentration impurities, ICP-OES can be a more practical choice. A certified lanthanum standard solution, such as NIST SRM 3127a, is crucial for accurate calibration in both ICP-MS and ICP-OES.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC can be employed for the separation and quantification of lanthanides.[3] This technique is particularly useful for separating adjacent lanthanides, which can be challenging to resolve by other methods. By using a suitable ion-exchange column and a complexing agent in the mobile phase, individual lanthanide ions can be separated and detected.[3]

Gravimetric Analysis

For determining the bulk purity of the lanthanum salt, gravimetric analysis is a primary method of measurement.[4] This involves the quantitative precipitation of lanthanum as an insoluble compound, such as lanthanum oxalate, followed by ignition to the stable oxide (La₂O₃) for weighing. This method, while highly accurate for the major component, does not provide information on trace impurities.

Comparison with Alternative Spectroscopic Standards

While this compound is primarily a host material, it's useful to compare its characteristics with established spectroscopic wavelength calibration standards like holmium oxide.

FeatureThis compoundHolmium OxideDidymium Glass
Primary Use Diamagnetic host for spectroscopyWavelength calibration standardWavelength calibration standard
Spectroscopic Feature Optically transparent in many regionsSharp, well-defined absorption peaks in UV-Vis-NIRSeries of sharp absorption peaks
Key Purity Concern Presence of other lanthanides and metallic impuritiesPurity of holmium and glass matrixConsistent ratio of neodymium and praseodymium
Advantages Provides a controlled crystalline environment for dopantsStable, robust, and widely accepted standardProvides multiple calibration points
Limitations Not a primary wavelength standard itselfFewer calibration lines than didymiumPeak positions can be less sharp than holmium oxide

Experimental Protocol: Trace Element Analysis of this compound by ICP-MS

This protocol outlines a general procedure for the determination of trace elemental impurities in a this compound sample.

1. Sample Preparation:

  • Objective: To dissolve the solid this compound sample in a suitable matrix for ICP-MS analysis, minimizing contamination.

  • Procedure:

    • Accurately weigh approximately 100 mg of the this compound sample into a clean, acid-leached fluoropolymer digestion vessel.

    • Add 5 mL of high-purity nitric acid (e.g., Ultrapur-100 grade).

    • Gently heat the vessel on a hot plate in a fume hood until the sample is completely dissolved. Avoid boiling.

    • Allow the solution to cool to room temperature.

    • Quantitatively transfer the dissolved sample to a 100 mL volumetric flask and dilute to the mark with 18 MΩ·cm deionized water. This results in a 1000 µg/mL lanthanum solution.

    • Prepare a series of calibration standards containing the elements of interest at concentrations spanning the expected range in the sample. The matrix of the standards should be matched to the sample matrix (i.e., containing 1000 µg/mL of high-purity lanthanum).

    • Prepare a blank solution containing only the high-purity nitric acid and deionized water.

2. ICP-MS Analysis:

  • Objective: To quantify the concentration of trace elemental impurities in the prepared sample solution.

  • Instrument Parameters (Example):

    • RF Power: 1550 W

    • Plasma Gas Flow: 15 L/min

    • Auxiliary Gas Flow: 0.9 L/min

    • Nebulizer Gas Flow: 1.0 L/min

    • Sample Uptake Rate: 0.4 mL/min

    • Detector Mode: Pulse counting

  • Procedure:

    • Aspirate the blank solution to establish the baseline.

    • Analyze the calibration standards to generate a calibration curve for each element.

    • Analyze the prepared this compound sample solution.

    • Rinse the system with the blank solution between each sample and standard.

3. Data Analysis:

  • Objective: To calculate the concentration of impurities in the original solid sample.

  • Procedure:

    • Use the instrument software to determine the concentration of each impurity in the sample solution from the calibration curve.

    • Correct for any background signal from the blank.

    • Calculate the concentration of each impurity in the original solid sample using the following formula: Concentration (µg/g) = (Concentration in solution (µg/mL) * Final volume (mL)) / Initial sample weight (g)

Visualization of the Purity Assessment Workflow

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Nitric Acid start->dissolve dilute Dilute to Final Volume dissolve->dilute calibrate Calibrate with Standards dilute->calibrate analyze Analyze Sample Solution calibrate->analyze calculate Calculate Impurity Concentrations analyze->calculate report Generate Purity Report calculate->report

Caption: Workflow for assessing the purity of this compound using ICP-MS.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the purity assessment, a self-validating system should be implemented. This includes:

  • Use of Certified Reference Materials (CRMs): A CRM, such as a high-purity lanthanum standard from NIST, should be used to validate the calibration of the analytical instrument.[2]

  • Spike Recovery: A known amount of the impurity elements should be added to a duplicate sample (spiking). The recovery of the spiked amount is then measured to assess the accuracy of the method in the specific sample matrix.

  • Analysis of a Standard Reference Material (SRM): If an SRM of a similar matrix is available, it should be analyzed alongside the samples to verify the accuracy of the entire analytical procedure.

  • Inter-laboratory Comparison: For the highest level of confidence, results can be compared with those from another qualified laboratory using a different analytical technique.

Conclusion

The assessment of this compound purity is a critical, yet often overlooked, aspect of its use in high-precision spectroscopy. By employing a combination of advanced analytical techniques, particularly ICP-MS, and adhering to rigorous, self-validating protocols, researchers can ensure the integrity of their spectroscopic standards. This diligence is fundamental to the generation of reliable and reproducible scientific data.

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A Researcher's Guide to Cross-Validation of Experimental Data and Theoretical Models for Lanthanum Ethylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of materials science and coordination chemistry, particularly concerning lanthanide compounds, the synergy between experimental observation and theoretical modeling is paramount. Lanthanum ethylsulfate, La(C₂H₅SO₄)₃·9H₂O, serves as a crucial host material for spectroscopic and magnetic studies of other rare-earth ions.[1] Its well-defined hexagonal crystal structure provides a stable and consistent environment, making it an ideal candidate for validating theoretical models that describe the behavior of 4f electrons.[1][2][3] This guide provides an in-depth comparison of experimental techniques and theoretical frameworks used to study this compound, with a focus on the cross-validation process that ensures the robustness of our scientific understanding.

The core of this guide is built on the principle that experimental data and theoretical models are not independent entities but are two sides of the same coin. Experimental results provide the ground truth, while theoretical models offer a framework for interpretation and prediction. The process of cross-validation, therefore, is a critical step in scientific inquiry, allowing us to refine our models and gain deeper insights into the fundamental properties of these complex materials.

The Experimental Foundation: Probing the Properties of this compound

A variety of experimental techniques can be employed to characterize this compound. Each technique provides a unique piece of the puzzle, and a combination of methods is often necessary for a comprehensive understanding.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a powerful technique for studying materials with unpaired electrons.[4][5] While lanthanum(III) itself is diamagnetic, this compound is frequently used as a host lattice for paramagnetic rare-earth dopants.[1] The EPR spectrum of a doped crystal is highly sensitive to the local environment of the paramagnetic ion, providing a direct probe of the crystal field.

Key Experimental Insights from EPR:

  • Determination of g-values: The interaction of the electron spin with an external magnetic field is characterized by the g-tensor. The principal values of this tensor (g∥ and g⊥) can be precisely measured through EPR and are directly related to the electronic ground state of the dopant ion.[1]

  • Spin-Lattice Relaxation Times (T₁): Measurements of T₁ provide information about the interaction between the electron spins and the lattice vibrations (phonons).[1] This is crucial for understanding the dynamic properties of the material.

Optical Spectroscopy: A Window into Electronic Transitions

Optical spectroscopy, including absorption and Raman techniques, probes the electronic and vibrational energy levels of the system.

  • Near-Infrared (NIR) Absorption Spectroscopy: This technique is used to observe the f-f electronic transitions of doped rare-earth ions.[3][6] The positions and intensities of these absorption bands are determined by the crystal field splitting of the electronic energy levels.

  • Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of the crystal lattice and the coordinated water and ethylsulfate groups.[2] This data is essential for a complete understanding of the crystal structure and the interactions between the lanthanide ion and its ligands.

Magnetic Susceptibility

Magnetic susceptibility measurements provide information about the bulk magnetic properties of a material.[7] For paramagnetic samples, the temperature dependence of the magnetic susceptibility can be used to determine the crystal field splitting of the ground state.

The Theoretical Framework: Modeling the Electronic Structure

The behavior of electrons in lanthanide ions is governed by a combination of strong electronic correlation, spin-orbit coupling, and the weaker interactions with the crystal field.[8] Several theoretical models are employed to describe these phenomena.

Crystal Field Theory (CFT)

CFT is the cornerstone for understanding the electronic structure of lanthanide complexes.[9] It models the ligands as point charges that create an electrostatic field, which in turn lifts the degeneracy of the 4f orbitals.[8][9]

Key Concepts in CFT:

  • Crystal Field Parameters (Bkq): These parameters quantify the strength and symmetry of the crystal field.[3] They can be determined by fitting the theoretical energy levels to experimental spectroscopic data.

  • Energy Level Splitting: The crystal field splits the (2J+1)-fold degenerate spin-orbit multiplets of the free ion into a series of Stark levels. The energies of these levels can be calculated using the crystal field parameters.

Advanced Ab Initio Methods

While CFT provides a powerful phenomenological model, ab initio (first-principles) calculations aim to solve the Schrödinger equation for the system with minimal empirical input.[8][10][11][12][13]

  • CASSCF and CASPT2: State-averaged complete active space self-consistent field (CASSCF) calculations are a common starting point for describing the multiconfigurational nature of lanthanide ions.[10] Dynamical correlation effects can be included using second-order perturbation theory (CASPT2).[10]

  • Multireference Configuration Interaction (MRCI): For even higher accuracy, MRCI methods can be employed.[10]

Judd-Ofelt Theory

Judd-Ofelt theory is a theoretical framework used to calculate the intensities of f-f transitions in the absorption and emission spectra of lanthanide ions.[14][15][16] It relies on three phenomenological parameters (Ω₂, Ω₄, Ω₆) that are determined by fitting the theoretical intensities to the experimental spectrum.[14]

The Cross-Validation Workflow: Bridging Experiment and Theory

The process of cross-validating experimental data with theoretical models is an iterative one. The following workflow outlines the key steps involved.

CrossValidationWorkflow cluster_exp Experimental Characterization cluster_theory Theoretical Modeling cluster_validation Cross-Validation ExpData Acquire Experimental Data (EPR, Optical Spectroscopy, Magnetic Susceptibility) Compare Compare Experimental and Predicted Properties ExpData->Compare Experimental Observables Model Develop Theoretical Model (Crystal Field Theory, Ab Initio Calculations) Predict Predict Spectroscopic and Magnetic Properties Model->Predict Predict->Compare Theoretical Predictions Refine Refine Model Parameters (Crystal Field Parameters, Judd-Ofelt Parameters) Compare->Refine Discrepancies Refine->Model Feedback Loop

Caption: A workflow diagram illustrating the iterative process of cross-validating experimental data with theoretical models for this compound.

Data Comparison: A Quantitative Look

The following table summarizes the types of quantitative data obtained from both experimental and theoretical approaches, highlighting the parameters that are directly comparable.

Parameter Experimental Technique Theoretical Model Purpose of Comparison
g-values (g∥, g⊥) Electron Paramagnetic Resonance (EPR)Crystal Field Theory (CFT)Validation of the ground state wavefunction and crystal field parameters.[1][3][6]
Energy Levels (Stark Levels) Near-Infrared Absorption SpectroscopyCrystal Field Theory (CFT), Ab Initio MethodsDetermination and validation of crystal field parameters.[3][6][10]
Transition Intensities Optical Absorption SpectroscopyJudd-Ofelt TheoryDetermination of Judd-Ofelt parameters and validation of the model for predicting radiative properties.[14][15]
Magnetic Susceptibility SQUID MagnetometryCrystal Field Theory (CFT)Validation of the crystal field splitting of the ground and low-lying excited states.[7]
Vibrational Frequencies Raman SpectroscopyDensity Functional Theory (DFT)Confirmation of the crystal structure and understanding of vibronic coupling.[2]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: EPR Spectroscopy of a Doped this compound Crystal
  • Crystal Growth: Grow a single crystal of this compound doped with a small percentage (e.g., 0.1-1%) of a paramagnetic rare-earth ion (e.g., Ce³⁺, Er³⁺) from an aqueous solution.[3]

  • Sample Mounting: Mount the crystal on a goniometer head, allowing for precise orientation of the crystal axes with respect to the external magnetic field.

  • Data Acquisition:

    • Cool the sample to liquid helium temperatures (typically 4.2 K or lower) to observe sharp EPR signals.[5]

    • Record the EPR spectrum as a function of the magnetic field at a fixed microwave frequency (e.g., X-band, ~9.5 GHz).

    • Rotate the crystal in the magnetic field and record spectra at different orientations to determine the principal values of the g-tensor.

  • Data Analysis:

    • Fit the angular dependence of the EPR spectra to a spin Hamiltonian to extract the g∥ and g⊥ values.

Protocol 2: Near-Infrared Absorption Spectroscopy
  • Sample Preparation: Prepare a thin, polished single crystal of doped this compound.

  • Spectrometer Setup: Use a high-resolution spectrophotometer capable of operating in the near-infrared region.

  • Data Acquisition:

    • Cool the sample to low temperatures (e.g., 77 K or 4.2 K) to reduce thermal broadening of the absorption lines.

    • Record the absorption spectrum over the desired wavelength range.

    • If possible, use polarized light to probe transitions with specific selection rules.

  • Data Analysis:

    • Identify the positions (energies) of the absorption peaks corresponding to f-f transitions.

    • Integrate the areas of the absorption bands to determine the experimental oscillator strengths.

Theoretical Modeling Workflow

The following diagram illustrates the logical relationship between different theoretical models used to describe this compound.

TheoreticalModels cluster_cft Crystal Field Theory cluster_abinitio Ab Initio Methods cluster_juddofelt Judd-Ofelt Theory CFT Crystal Field Model (Point Charges) CFP Crystal Field Parameters (Bkq) CFT->CFP EnergyLevels Stark Energy Levels CFP->EnergyLevels gValues g-values CFP->gValues CASSCF CASSCF/CASPT2 AbInitioLevels Calculated Energy Levels CASSCF->AbInitioLevels MRCI MRCI MRCI->AbInitioLevels JO Judd-Ofelt Model JOParams Intensity Parameters (Ωλ) JO->JOParams TransitionIntensities Transition Intensities JOParams->TransitionIntensities

Caption: A diagram showing the relationships between different theoretical models used to predict the properties of this compound.

Conclusion: The Power of Synergy

The cross-validation of experimental data with theoretical models is an indispensable tool for advancing our understanding of complex materials like this compound. By combining the strengths of experimental techniques such as EPR and optical spectroscopy with the predictive power of crystal field theory and ab initio methods, researchers can build a comprehensive and self-consistent picture of the electronic and magnetic properties of these systems. This integrated approach not only validates our theoretical frameworks but also paves the way for the rational design of new materials with tailored properties for applications in areas such as quantum information processing and solid-state lighting.

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A Comparative Guide to Lanthanum Ethylsulfate and its Alternatives for Quantum Information Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the pioneering days of quantum information science, the choice of a suitable solid-state host for rare-earth ion qubits was paramount. Lanthanum ethylsulfate, with its well-defined hexagonal crystal structure, emerged as a foundational material for seminal studies in electron paramagnetic resonance (EPR) and spin-lattice relaxation.[1] Its ability to be readily doped with lanthanide ions allowed early researchers to probe the fundamental quantum properties of these ions in a controlled crystalline environment. However, the relentless pursuit of longer coherence times and enhanced performance has driven the field to explore a new generation of host materials.

This guide provides a comprehensive benchmark of this compound, contextualizing its historical significance with its performance relative to contemporary alternatives. We will delve into the critical performance metrics, the experimental protocols required for their validation, and the causal reasons behind the shift towards more advanced materials in the quest to build robust quantum technologies.

Fundamental Properties of this compound as a Host Crystal

This compound, La(C₂H₅SO₄)₃·9H₂O, is a hydrated salt that crystallizes in a hexagonal system. This structure provides a consistent and symmetric environment for substituting lanthanum ions with other optically and magnetically active rare-earth ions (dopants).[1] This doping process is the key to its utility; the host crystal itself is diamagnetic, but the embedded rare-earth ions, such as Cerium (Ce³⁺) or Erbium (Er³⁺), possess unpaired electrons that act as quantum bits, or qubits.

Early investigations focused on characterizing the spin-lattice relaxation (T₁) times of these dopants. T₁ measures the time it takes for the spin system to return to thermal equilibrium with its environment (the "lattice") after being excited.[2][3] A long T₁ time is desirable as it indicates a degree of isolation from thermal noise. Studies on Ce³⁺ and Er³⁺ doped into this compound provided crucial early data on these relaxation processes.[1][4] For instance, research on erbium-doped this compound identified a phonon-limited relaxation process at temperatures below 2.4 K and an Orbach process at higher temperatures, offering fundamental insights into spin-phonon interactions.[1]

PropertyDescriptionSource
Chemical Formula C₆H₁₅LaO₁₂S₃[1]
Crystal System Hexagonal[1]
Key Application Host material for rare-earth ion doping in EPR studies.[1][4]
Growth Method Grown from an aqueous solution of ethyl sulfate.[4]

The Critical Benchmark: Coherence Time (T₂)

While T₁ is an important parameter, the ultimate figure of merit for a qubit is its coherence time (T₂) . This is the timescale over which a qubit can maintain a delicate quantum superposition state before it is destroyed by interactions with its environment—a process known as decoherence.[2][5] Longer coherence times allow for more quantum gate operations to be performed, which is essential for complex quantum computations.

The performance of this compound, while foundational, is significantly surpassed by modern alternatives specifically engineered to minimize decoherence. The primary limitations in older host materials often stem from interactions with nuclear spins within the host lattice and magnetic "noise" from impurities.

Comparative Analysis: Modern Alternatives to this compound

The field has largely transitioned to host crystals that offer superior coherence properties. Materials like yttrium orthosilicate (Y₂SiO₅) and yttrium oxide (Y₂O₃) are now at the forefront of research due to their favorable lattice structures and the ability to be grown with extremely high purity.

Host MaterialDopant IonReported Coherence Time (T₂)Key Advantages
Yttrium Oxide (Y₂O₃) ¹⁶⁷Er³⁺7.1 ms (with dynamical decoupling)Long coherence lifetimes, even in the presence of nuclear spins.[6][7]
Yttrium Orthovanadate (YVO₄) ¹⁷¹Yb³⁺31 ms (passive qubit)High site symmetry leads to narrow inhomogeneous linewidths.[8]
Calcium Tungstate (CaWO₄) Er³⁺23 ms Reduced nuclear spin content compared to some hosts.[7][9]
Yttrium Orthosilicate (Y₂SiO₅) Er³⁺, Yb³⁺Millisecond rangeWidely used due to small magnetic moments of constituent atoms, minimizing magnetic noise.[8][10]
Cerium Dioxide (CeO₂) Nanocrystals Er³⁺~1 µs Nuclear spin-free host material, promising for nanophotonic quantum hardware.[11]

As the data clearly indicates, materials like Y₂O₃ and YVO₄ doped with specific isotopes of Erbium and Ytterbium have demonstrated coherence times orders of magnitude longer than what was achievable in early studies with this compound. This leap in performance is the direct result of materials engineering aimed at creating a quieter environment for the qubit.

Experimental Protocols for Benchmarking Qubit Performance

The characterization of these materials relies on a suite of sophisticated spectroscopic techniques, primarily pulsed Electron Paramagnetic Resonance (EPR). These protocols are self-validating systems for measuring the fundamental qubit lifetimes.

General Experimental Workflow

The process of evaluating a potential host material follows a rigorous, multi-step workflow. This ensures that the material is of sufficient quality and that the measured quantum properties are reliable and reproducible.

G cluster_0 Material Synthesis & Preparation cluster_1 Spectroscopic Characterization cluster_2 Data Analysis & Benchmarking synthesis Crystal Growth (e.g., Czochralski or Aqueous Solution) doping Doping with Rare-Earth Ion synthesis->doping prep Sample Cutting & Polishing doping->prep epr Pulsed EPR Spectroscopy prep->epr temp Cryogenic Cooling (mK to K range) t1 Measure T₁ (Inversion Recovery) epr->t1 t2 Measure T₂ (Hahn Echo) epr->t2 analysis Data Fitting & Parameter Extraction t1->analysis t2->analysis compare Compare to Alternative Materials analysis->compare

Caption: Workflow for benchmarking quantum host materials.

Step-by-Step Protocol: Measuring T₁ (Inversion Recovery)

The spin-lattice relaxation time (T₁) is measured using the inversion recovery pulse sequence. This technique directly probes how long it takes for the spin population to return to thermal equilibrium.

  • Initialization: The sample is placed in a strong, static magnetic field (B₀) inside an EPR spectrometer and cooled to cryogenic temperatures (e.g., 1.5 - 4 K). This establishes an initial population difference between the spin-up and spin-down states.

  • Inversion Pulse: A 180° microwave pulse is applied, which inverts the net magnetization from the +z to the -z axis.

  • Relaxation Delay: The system is allowed to relax for a variable time delay, τ. During this time, energy is exchanged with the lattice, and the magnetization begins to recover towards its equilibrium state along the +z axis.[2]

  • Readout Pulse: A 90° microwave pulse is applied to rotate the resulting z-magnetization into the xy-plane, where it can be detected.

  • Signal Acquisition: The resulting signal, known as the Free Induction Decay (FID), is recorded.

  • Iteration: The experiment is repeated for a range of different delay times (τ). By plotting the signal intensity as a function of τ, an exponential recovery curve is obtained, from which T₁ is extracted.

Step-by-Step Protocol: Measuring T₂ (Hahn Echo)

The coherence time (T₂) is measured using the Hahn echo pulse sequence, which is ingeniously designed to refocus decoherence caused by static inhomogeneities in the local magnetic field.

  • Initialization: The sample is prepared as in the T₁ measurement.

  • Superposition Pulse: A 90° microwave pulse is applied, rotating the equilibrium magnetization into the xy-plane. This creates a quantum superposition.

  • Dephasing: Individual spins begin to precess at slightly different frequencies due to local field variations, causing them to "fan out" and the net signal to decay. This occurs over a time period τ.

  • Refocusing Pulse: A 180° microwave pulse is applied. This pulse reverses the precession of the spins, causing the "slower" spins to catch up to the "faster" ones.

  • Echo Formation: After another time period τ, the spins rephase, producing a burst of signal known as a spin echo.

  • Signal Acquisition: The intensity of this echo is measured. By repeating the experiment for different values of 2τ and plotting the echo intensity, an exponential decay curve is obtained. The time constant of this decay is T₂.

G cluster_0 Equilibrium Thermal Equilibrium (Net Spin Up) Excited Excited State (Net Spin Down) Excited->Equilibrium T₁ Superposition Superposition State (Spin in xy-plane) Superposition->Equilibrium T₂ T1 T₁ Relaxation (Energy Loss to Lattice) T2 T₂ Decoherence (Loss of Phase Coherence)

Caption: Conceptual diagram of T₁ and T₂ relaxation processes.

Conclusion

This compound served as an invaluable platform for early explorations in quantum information science, enabling the first crucial measurements of spin relaxation phenomena.[1][4] However, the stringent demands of quantum computing—specifically the need for very long coherence times—have catalyzed the development of superior host materials. Systems like ¹⁶⁷Er³⁺:Y₂O₃ and ¹⁷¹Yb³⁺:YVO₄ now demonstrate coherence times in the millisecond range, representing a significant advancement.[6][8] This progress underscores a core principle in the field: the performance of a quantum bit is inextricably linked to the quality and properties of its immediate environment. The continued benchmarking of novel and refined materials remains a critical axis of research, pushing the boundaries of what is possible in the construction of scalable and fault-tolerant quantum computers.

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A Comparative Guide to Validating Dopant Site Symmetry in Lanthanum Ethylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers leveraging the unique spectroscopic properties of lanthanide ions, the choice of a host crystal is paramount. Lanthanum ethylsulfate, La(C₂H₅SO₄)₃·9H₂O, has long served as a classic host for such studies. Its hexagonal crystal structure (space group P6₃/m) provides a well-defined environment where the lanthanum ion occupies a site of high C₃h symmetry.[1] When a dopant lanthanide ion is introduced, it is generally assumed to substitutionally replace a La³⁺ ion, thereby inheriting this C₃h site symmetry. However, this assumption requires rigorous experimental validation.

The local symmetry of the dopant dictates the crystal field environment, which in turn governs the splitting of electronic energy levels and the selection rules for spectroscopic transitions. An unverified or incorrect assumption of site symmetry can lead to erroneous interpretation of spectral data and flawed theoretical models. This guide provides a comparative overview of key experimental techniques used to validate the site symmetry of dopants in this compound, offering insights into the causality behind methodological choices and presenting a framework for robust, self-validating experimental design.

Pillar 1: X-ray Diffraction (XRD) - Verifying the Foundation

Before probing the local environment of a low-concentration dopant, it is imperative to confirm the structural integrity of the host lattice itself. X-ray Diffraction is the foundational technique for this purpose.

Causality and Experimental Logic

XRD provides information on the global crystal structure, including lattice parameters and the space group. By confirming that the doped crystal maintains the P6₃/m space group of pure this compound, we establish that the dopant has not induced a bulk phase change. While XRD is generally insensitive to the local symmetry distortions around a low-concentration dopant, it is a critical first step to rule out global structural perturbations.

Experimental Protocol: Single-Crystal XRD
  • Crystal Selection & Mounting: Select a small, high-quality single crystal of the doped this compound (typically < 0.5 mm in all dimensions). Mount the crystal on a goniometer head using a suitable adhesive.

  • Data Acquisition: Place the mounted crystal on a single-crystal X-ray diffractometer. Data collection is typically performed at a controlled temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure. The refinement process will yield the space group, unit cell dimensions, atomic positions, and site occupancy factors.

  • Validation: The primary validation check is to confirm that the refined structure corresponds to the known P6₃/m space group of this compound and that the dopant ion occupies the lanthanum site without significantly altering the overall structure.

Data Interpretation
  • Primary Confirmation: Successful refinement in the P6₃/m space group with low residual factors (R-factors).

  • Lattice Parameters: A slight, systematic change in lattice parameters compared to the undoped host is expected and can be correlated with the ionic radius of the dopant, consistent with successful substitution.

  • Limitation: XRD averages over the entire crystal. It cannot definitively confirm that every dopant ion experiences an identical C₃h symmetry, only that the average long-range order is consistent with this symmetry.

Pillar 2: Optical Spectroscopy - Probing Electronic Fingerprints

Optical absorption and fluorescence spectroscopy are powerful, direct probes of the electronic energy levels of the dopant ion. The number of observed transitions and their polarization dependence are a direct consequence of the crystal field splitting, which is dictated by the local site symmetry.

Causality and Experimental Logic

According to crystal field theory, the (2J+1)-fold degenerate energy levels (J-manifolds) of a free lanthanide ion are split into a specific number of "Stark levels" by the electric field of the surrounding ligands. The number of these levels is strictly determined by the point group symmetry of the ion's site. For the C₃h symmetry of the lanthanum site in ethylsulfate, group theory predicts a specific number of Stark levels for any given J-manifold. By experimentally resolving these levels, we can directly test the C₃h symmetry hypothesis. The analysis of transition intensities is governed by the Judd-Ofelt theory, which relates them to the local environment.[2][3]

Experimental Protocol: Polarized Low-Temperature Spectroscopy
  • Sample Preparation: A single crystal of doped this compound is cut and polished to have flat, parallel faces. The crystal's c-axis (the 3-fold rotation axis) must be identified and aligned.

  • Cryogenic Environment: The oriented crystal is mounted in a cryostat (e.g., a liquid helium cryostat) to cool it to low temperatures (typically ≤ 10 K). This is crucial to minimize thermal broadening of spectral lines, allowing for the resolution of individual Stark levels.

  • Polarized Measurement:

    • A beam of light from a broadband source (for absorption) or a laser (for fluorescence excitation) is passed through a polarizer.

    • Axial (π) Spectrum: The light is polarized parallel to the crystal's c-axis (E || c). The resulting spectrum is recorded.

    • Perpendicular (σ) Spectrum: The light is polarized perpendicular to the crystal's c-axis (E ⊥ c). The spectrum is recorded.

  • Data Acquisition: High-resolution absorption or fluorescence spectra are collected using a suitable spectrometer for both polarizations across the wavelength ranges corresponding to the dopant's f-f transitions.

Data Interpretation

The validation hinges on comparing the experimentally observed number of Stark levels and their polarization selection rules with the predictions from group theory for C₃h symmetry.

J-valueFree Ion Degeneracy (2J+1)Number of Stark Levels in C₃h
132
253
374
495
5116
6137
  • Symmetry Confirmation: If, for multiple J-manifolds, the number of observed Stark levels matches the prediction for C₃h symmetry, this provides strong evidence that the dopant occupies the lanthanum site without lowering the symmetry.

  • Symmetry Lowering: If more Stark levels are observed than predicted, it indicates that the actual site symmetry is lower than C₃h. For example, a slight distortion could lower the symmetry to C₁ or C₃, which would remove certain degeneracies and result in more observed lines.

  • Polarization Rules: The selection rules for C₃h symmetry also dictate which transitions are active in π and σ polarizations. A match between observed and predicted polarization dependencies provides a second layer of validation.

Pillar 3: Electron Paramagnetic Resonance (EPR) - A Sensitive Probe of the Local Magnetic Environment

For dopant ions that are paramagnetic (i.e., have an odd number of electrons, a "Kramers ion"), Electron Paramagnetic Resonance (EPR) spectroscopy is an exquisitely sensitive technique for determining local site symmetry.[4]

Causality and Experimental Logic

EPR measures transitions between the spin states of an unpaired electron in a magnetic field. The interaction of the electron spin with its orbital angular momentum and the crystal field is described by a spin Hamiltonian. The form and parameters of this Hamiltonian, particularly the g-tensor and fine structure terms, are strictly constrained by the point group symmetry of the ion's site.[4] For a C₃h site, the symmetry requires the g-tensor to be axial, with only two principal values: g∥ (magnetic field parallel to the c-axis) and g⊥ (magnetic field perpendicular to the c-axis).

Experimental Protocol: Single-Crystal Angular Dependence EPR
  • Sample Preparation: A small single crystal of the doped host is mounted on a quartz rod, with a known crystallographic axis (ideally the c-axis) aligned.

  • Goniometer Mounting: The rod is placed in a goniometer inside the EPR spectrometer's resonant cavity. This allows the crystal to be rotated with high precision relative to the external static magnetic field.

  • Data Acquisition:

    • The EPR spectrum is recorded with the magnetic field aligned parallel to the crystal's c-axis (θ = 0°).

    • The crystal is rotated in small increments (e.g., 5-10°), and a spectrum is recorded at each orientation until the magnetic field is perpendicular to the c-axis (θ = 90°).

    • This process is repeated for rotations around the c-axis to check for in-plane anisotropy.

  • Data Analysis: The resonance field positions are plotted as a function of the rotation angle (θ). This angular dependence plot is then fitted to the spin Hamiltonian appropriate for the dopant ion.

Data Interpretation
  • Symmetry Confirmation: If the angular dependence data can be perfectly fitted using an axial spin Hamiltonian (i.e., characterized by a single g∥ and a single g⊥), this is conclusive evidence for a site symmetry of C₃h or higher axial symmetry. The absence of any variation in the spectra as the crystal is rotated around its c-axis further confirms the 3-fold (or higher) rotational symmetry.

  • Symmetry Lowering: If the g-tensor is found to be rhombic (requiring three principal values: gₓ, gᵧ, and g₂) or shows more complex angular dependence, it signifies that the local site symmetry is lower than C₃h (e.g., C₂, Cₛ, or C₁).

Comparative Summary and Workflow

Technique Information Provided Applicability Strengths Limitations
X-ray Diffraction (XRD) Global crystal structure, space group, lattice parameters.All crystalline samples.Confirms host integrity; essential baseline.Insensitive to local symmetry of low-concentration dopants.
Optical Spectroscopy Local crystal field splitting, number of Stark levels, transition selection rules.Dopants with accessible f-f transitions (most lanthanides).Direct probe of electronic levels; widely applicable.Requires high-quality single crystals and cryogenic temperatures.
Electron Paramagnetic Resonance (EPR) Local site symmetry via spin Hamiltonian parameters (g-tensor).Paramagnetic dopants only (Kramers ions).Extremely sensitive to small distortions from high symmetry.Not applicable to non-Kramers ions (even number of electrons).
Integrated Experimental Workflow

A robust validation of dopant site symmetry should not rely on a single technique but rather an integrated approach where the methods provide complementary information.

G cluster_prep Sample Preparation cluster_analysis Structural & Symmetry Analysis cluster_validation Validation Outcome crystal_growth Doped Crystal Growth xrd XRD Analysis crystal_growth->xrd Global Structure Check spectroscopy Optical & EPR Spectroscopy xrd->spectroscopy If Host OK interpretation Data Interpretation spectroscopy->interpretation Correlate Data confirm C₃h Symmetry Confirmed interpretation->confirm Results Match C₃h Prediction reject Symmetry Lowering Detected interpretation->reject Discrepancy Found

Caption: Integrated workflow for validating dopant site symmetry.

Conclusion

References

  • Judd, B. R. (1962). Optical Absorption Intensities of Rare-Earth Ions. Physical Review, 127(3), 750–761. Available at: [Link]

  • Mikhail, M., & Brik, G. (2012). Judd-Ofelt Theory - The Golden (and the Only One) Theoretical Tool of f-Electron Spectroscopy. In Recent Advances in Spectroscopy: Theoretical, Experimental and Applied Aspects. InTech. Available at: [Link]

  • Lis, S. (2002). Applications of the Judd—Ofelt theory in lanthanide—chelidamic acid complexation. Molecular Physics, 101(7), 959-965. Available at: [Link]

  • Hovhannesyan, G., Boudon, V., & Lepers, M. (2021). Transition intensities of trivalent lanthanide ions in solids: Revisiting the Judd-Ofelt theory. arXiv preprint arXiv:2106.02502. Available at: [Link]

  • Carnall, W. T., Beitz, J. V., Crosswhite, H., Rajnak, K., & Mann, J. B. (1983). Spectroscopic properties of the f-elements in compounds and solutions. (No. ANL-83-9). Argonne National Lab., IL (USA). Available at: [Link]

  • Eaton, S. S., & Eaton, G. R. (2010). Electron Paramagnetic Resonance of Lanthanides. eMagRes. Available at: [Link]

  • Krishnamurthy, N., & Krishnan, R. S. (1965). Raman spectrum of lanthanum ethyl sulphate nonahydrate. Proceedings of the Indian Academy of Sciences - Section A, 61(6), 352-363. Available at: [Link]

  • Syamasundara Rao, Y., & Ramamurthy, S. (1983). Absorption Spectra of Pr³⁺ and Nd³⁺ Doped in Lanthanum Sulfate. The Journal of Chemical Physics, 78(4), 1882-1885. Available at: [Link]

  • WebElements. (n.d.). Lanthanum: crystal structures. Retrieved from: [Link]

  • Zhang, S., et al. (2018). Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1476–1480. Available at: [Link]

  • Wikipedia. (2023). Lanthanum(III) sulfate. Retrieved from: [Link]

  • Yin, X. (2025). Identifying Local Doping Patterns Around Atomic Sites. Xiangyu Yin's Blog. Available at: [Link]

  • Activation Laboratories Ltd. (n.d.). X-Ray Powder Diffraction: A Rapid Mineralogy Analytical Technique. Retrieved from: [Link]

  • MDPI. (2024). Optimizing the Structure and Optical Properties of Lanthanum Aluminate Perovskite through Nb⁵⁺ Doping. Coatings, 14(4), 437. Available at: [Link]

  • Nandiyanto, A. B. D., & Fatimah, I. (2021). How to Calculate Crystallite Size from X-Ray Diffraction (XRD) using Scherrer Method. ASEAN Journal of Science and Engineering, 2(1), 1-8. Available at: [Link]

  • Kumar, K. V., et al. (2020). Estimation of Lattice Strain in Lanthanum Hexa Aluminate Nanoparticles Using X-Ray Peak Profile Analysis. International Journal of Engineering and Technology Innovation, 10(6), 409-418. Available at: [Link]

  • Gökçe, A., & Erdoğmuş, E. (2021). Effect of lanthanum doping on structural, optical, and photocatalytic properties of YVO₄. Research on Chemical Intermediates, 47, 4391–4405. Available at: [Link]

  • Fisher, A. J., et al. (2003). Atomistic study of dopant site-selectivity and defect association in the lanthanum gallate perovskite. Journal of Materials Chemistry, 13(9), 2312-2319. Available at: [Link]

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A Researcher's Guide to Spin-Lattice Relaxation Times in Host Crystals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of spin-lattice relaxation times (T₁) across various host crystals, offering insights for researchers in materials science, quantum computing, and drug development. We will delve into the fundamental mechanisms governing these relaxation processes, present comparative experimental data, and detail a standard methodology for T₁ measurement.

Introduction: The Significance of Spin-Lattice Relaxation (T₁)

Spin-lattice relaxation, also known as longitudinal relaxation, is the fundamental process by which a perturbed spin system returns to thermal equilibrium with its surrounding environment, the "lattice."[1][2][3][4] The characteristic time constant for this process is the spin-lattice relaxation time, T₁.[1][2][3] This parameter is of paramount importance as it dictates the timescale for a spin system to dissipate energy to its surroundings, influencing the performance of technologies such as magnetic resonance imaging (MRI) and the stability of qubits in quantum computing.[2] The efficiency of this energy transfer is highly dependent on the properties of both the spin center (e.g., a paramagnetic ion) and the host crystal.

Mechanisms of Spin-Lattice Relaxation

The interaction between the spin system and the lattice vibrations (phonons) governs the rate of spin-lattice relaxation.[5] This interaction manifests through three primary mechanisms: the Direct, Raman, and Orbach processes.[5][6]

  • Direct Process: In this process, a spin flips from a higher energy state to a lower one by emitting a single phonon with an energy that precisely matches the energy difference between the spin states.[5] The relaxation rate for the direct process is typically proportional to the temperature (T) and the square of the magnetic field strength (B² or B⁴ depending on the system).[5] This mechanism is dominant at very low temperatures, typically below 10 K.[5]

  • Raman Process: This is a two-phonon process where a phonon is inelastically scattered by the spin system.[5][6] A phonon of one energy is absorbed while another of a different energy is emitted, with the energy difference corresponding to the spin transition energy.[5] The Raman process exhibits a much stronger temperature dependence, with relaxation rates proportional to T⁷ for non-Kramers ions and T⁹ for Kramers ions.[5] It becomes the dominant relaxation mechanism at temperatures where the direct process is no longer efficient.

  • Orbach Process: This two-step process involves the absorption of a phonon, which excites the spin to a real intermediate energy level, followed by the emission of another phonon as the spin relaxes to the final state.[5][7] This process is only significant when there is an excited electronic state with an energy (Δ) that is accessible by the thermal energy of the lattice. The Orbach process has an exponential dependence on temperature, with a rate proportional to exp(-Δ/kT), and it dominates at higher temperatures where there is sufficient thermal energy to populate the intermediate state.[7]

Caption: Energy level diagrams for the Direct, Raman, and Orbach spin-lattice relaxation processes.

Comparative Analysis of T₁ in Different Host Crystals

The choice of host crystal significantly impacts the spin-lattice relaxation time of a dopant ion. The crystal's phonon spectrum, crystal field strength, and the presence of defects all play a crucial role. The following table provides a summary of experimentally measured T₁ values for various paramagnetic ions in different host crystals.

Paramagnetic IonHost CrystalTemperature (K)Magnetic Field (T)T₁ (s)Dominant ProcessReference
Ce³⁺LaCl₃1.5 - 4.2X-bandVariesOrbach[8]
Er³⁺LaCl₃1.5 - 4.2X-bandVariesOrbach[8]
Nd³⁺YAGNot SpecifiedNot SpecifiedVariesNot Specified[9]
Cr(V)CrN(pyrdtc)₂>20X-bandDecreases with TRaman[10]
Cr(V)CrN(trop)₂>20X-bandDecreases with TRaman[10]
Cu²⁺K₂Zn(SO₄)₂·6H₂O4 - 50Not Specified1 to 0.5x10⁻⁶Raman[11]
VariousGraphite300 - 400Not Specified~10⁻⁷Not Specified[12]

Key Insights from the Data:

  • Rare-Earth vs. Transition Metal Ions: Rare-earth ions often exhibit different relaxation behaviors compared to transition metal ions due to the shielding of their 4f electrons.[8][13]

  • Host Lattice Effects: As seen with Ce³⁺ and Er³⁺ in LaCl₃, even slight modifications to the host lattice, such as introducing strain by substituting Cl⁻ with Br⁻, can significantly alter the relaxation rates.[8] This is attributed to changes in the crystal field and phonon modes.

  • Temperature Dependence: The data for Cu²⁺ in K₂Zn(SO₄)₂·6H₂O clearly illustrates the strong temperature dependence of the Raman process, with T₁ decreasing by several orders of magnitude as the temperature increases from 4 K to 50 K.[11]

Experimental Protocol: Measuring T₁ via Inversion Recovery

The inversion recovery experiment is a robust and widely used pulse sequence in Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) to accurately measure T₁ values.[1][14][15][16]

Causality Behind the Experimental Choices:

The core of this technique is to perturb the spin system from its equilibrium and then monitor its return. A 180° pulse is chosen to completely invert the net magnetization, providing the maximum possible dynamic range for observing the recovery. The subsequent 90° pulse is necessary to rotate the recovering longitudinal magnetization into the transverse plane where it can be detected by the spectrometer coils.[17]

Step-by-Step Methodology:

  • System Equilibration: Allow the sample to reach thermal equilibrium within the magnetic field. The net magnetization vector (M₀) will be aligned with the main magnetic field (B₀).

  • Inversion Pulse: Apply a 180° (π) radiofrequency (RF) pulse. This inverts the net magnetization to -M₀.[15][16]

  • Variable Delay (τ): Wait for a variable time delay, τ. During this period, spin-lattice relaxation occurs, and the longitudinal magnetization recovers towards its equilibrium value, M₀.[14][15]

  • Detection Pulse: Apply a 90° (π/2) RF pulse. This pulse rotates the existing longitudinal magnetization into the transverse plane (xy-plane).[15][17]

  • Signal Acquisition: Immediately after the 90° pulse, record the Free Induction Decay (FID). The initial amplitude of the FID is proportional to the magnitude of the transverse magnetization, which in turn reflects the extent of longitudinal relaxation during the delay τ.[1]

  • Repeat and Vary τ: Repeat steps 1-5 for a series of different delay times (τ). This will generate a set of spectra with varying signal intensities.[15]

  • Data Analysis: Plot the signal intensity as a function of the delay time τ. Fit the data to the following exponential recovery function to extract the T₁ value: M(τ) = M₀(1 - 2e^(-τ/T₁))

Self-Validation:

To ensure the accuracy of the measurement, the relaxation delay between successive repetitions of the experiment should be at least 5 times the estimated T₁ to allow the spin system to fully return to equilibrium.[15] A good exponential fit to the recovery curve across a range of τ values validates the measurement.

InversionRecoveryWorkflow start Start: System at Equilibrium (M₀) pulse180 Apply 180° (π) Pulse start->pulse180 delay Wait for Variable Delay (τ) (Relaxation Occurs) pulse180->delay pulse90 Apply 90° (π/2) Pulse delay->pulse90 acquire Acquire FID Signal pulse90->acquire loop Repeat for Different τ values? acquire->loop loop->delay Yes analyze Fit Data to M(τ) = M₀(1 - 2e^(-τ/T₁)) loop->analyze No end End: Determine T₁ analyze->end

Sources

A Comparative Guide to Host Crystals for Lanthanide Spectroscopy: Lanthanum Ethylsulfate vs. Yttrium Aluminum Garnet (YAG)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of the Host Crystal

In the field of lanthanide spectroscopy, the choice of a host material is as critical as the selection of the dopant ion itself. The crystalline host provides the local environment that dictates the spectroscopic properties of the embedded lanthanide ion, influencing everything from energy level splitting and transition probabilities to the efficiency of luminescence. An ideal host acts as a transparent, rigid scaffold, allowing the unique electronic transitions of the f-electrons to be observed with minimal interference.

This guide provides an in-depth comparison of two host materials that represent different ends of the application spectrum: Lanthanum Ethylsulfate (La(C₂H₅SO₄)₃·9H₂O) and Yttrium Aluminum Garnet (Y₃Al₅O₁₂ or YAG). YAG is a cornerstone of the modern laser and optics industry, renowned for its robustness and performance.[1] this compound, conversely, is a hydrated salt of significant historical importance, serving as a model system for fundamental studies of rare-earth ions.[2] By evaluating their intrinsic properties and performance in spectroscopic applications, this guide will equip researchers, scientists, and drug development professionals to make informed decisions for their specific experimental needs.

Part 1: Fundamental Properties of the Host Lattices

The suitability of a host crystal is determined by its fundamental physical, thermal, and structural properties. These characteristics directly impact the behavior of the doped lanthanide ion.

This compound: A Model System for Foundational Research

This compound is a hydrated crystalline solid with the chemical formula C₆H₁₅LaO₁₂S₃.[2] It crystallizes in the hexagonal system, which provides a highly defined and symmetric environment for doping with other rare-earth ions.[2] Historically, its well-characterized structure made it an ideal matrix for early investigations into electron paramagnetic resonance (EPR) and nuclear magnetic relaxation, providing foundational insights into the electronic structure of lanthanides.[2] However, its nature as a hydrated salt renders it thermally unstable and mechanically fragile, precluding its use in demanding applications like solid-state lasers.

Yttrium Aluminum Garnet (YAG): The Industrial Workhorse

Yttrium Aluminum Garnet (YAG) is a synthetic crystalline garnet with the formula Y₃Al₅O₁₂.[3] It possesses a complex cubic structure where yttrium ions occupy dodecahedral sites, which can be readily substituted by similarly sized lanthanide ions like Neodymium (Nd³⁺).[4][5][6] Unlike this compound, YAG exhibits exceptional physical and thermal properties. It is hard, chemically inert, and has high thermal conductivity and a high melting point, making it an outstanding host for high-power laser operations.[1][7] The cubic structure of YAG promotes a narrow fluorescent linewidth for dopant ions, which is a key factor for achieving high gain and a low threshold for laser operation.

Comparative Data of Host Crystals
PropertyThis compoundYttrium Aluminum Garnet (YAG)
Chemical Formula La(C₂H₅SO₄)₃·9H₂OY₃Al₅O₁₂
Crystal System Hexagonal[2]Cubic[3]
Dopant Site Symmetry C₃ₕ[8]Orthorhombic (D₂)
Mohs Hardness Low (hydrated salt)8.5[3]
Thermal Conductivity LowHigh (0.14 W·cm⁻¹·K⁻¹ for Nd:YAG)[7]
Key Advantage Well-defined structure for fundamental studies[2]High thermal, mechanical, and chemical stability[1]
Primary Limitation Poor thermal and mechanical propertiesHigher phonon energy can quench some emissions[9]

Part 2: Spectroscopic Performance and the Impact of Phonon Energy

The most significant differentiator between host materials from a spectroscopic viewpoint is often the energy of their lattice vibrations, or phonons. Non-radiative relaxation, a process that quenches luminescence, is highly dependent on the host's maximum phonon energy. An excited lanthanide ion can relax by creating multiple phonons to bridge the energy gap to a lower electronic state. If the host's maximum phonon energy is high, fewer phonons are needed, and this non-radiative process becomes much more probable, reducing quantum efficiency.

YAG: High Efficiency Tempered by High Phonon Energy

YAG has a maximum phonon energy of approximately 850 cm⁻¹.[9] While this allows for efficient thermal management in high-power applications, it can be a detriment for certain spectroscopic transitions. The energy gap between some adjacent electronic levels in lanthanide ions (e.g., in Er³⁺ or Ho³⁺) can be small enough to be bridged by just three or four YAG phonons, leading to significant quenching of fluorescence from the upper state. However, for ions like Nd³⁺, the key laser transition (⁴F₃/₂ → ⁴I₁₁/₂) involves a large energy gap, making it highly efficient even with YAG's phonon environment.[7]

This compound: A Lower Phonon Energy Environment

As a hydrated salt containing organic anions, this compound presents a more complex phonon spectrum. The external lattice vibrations involving the heavy lanthanum ions occur at very low frequencies (below 300 cm⁻¹).[8] This low-energy lattice environment is advantageous for minimizing non-radiative decay between closely spaced f-electron levels. However, the internal vibrations of the water molecules of hydration (~3400 cm⁻¹) and the ethyl sulfate groups themselves introduce very high-energy modes. For spectroscopic studies where the energy gap of interest is smaller than these high-frequency vibrations, significant quenching can still occur. The primary value of this compound lies in studying transitions where the energy gap is large enough to avoid quenching by the molecular vibrations but small enough that a high-energy lattice like YAG would be detrimental.

The following diagram illustrates how a host with lower phonon energy can enable radiative transitions that would otherwise be quenched.

G cluster_0 High Phonon Energy Host (e.g., YAG) cluster_1 Low Phonon Energy Host (e.g., La Ethylsulfate) E2_high Excited State (E2) E1_high Intermediate State (E1) E2_high->E1_high Multi-Phonon Non-Radiative Decay (Efficient Quenching) E0_high Ground State (E0) E1_high->E0_high Radiative Transition E2_low Excited State (E2) E1_low Intermediate State (E1) E2_low->E1_low Radiative Transition (Fluorescence) E0_low Ground State (E0) E1_low->E0_low Radiative Transition G cluster_workflow Fluorescence Spectroscopy Workflow cluster_analysis Data Analysis start Pulsed Laser (Excitation Source) sample Doped Crystal in Cryostat start->sample collection Collection Optics (90°) sample->collection spectrometer Spectrometer/ Monochromator collection->spectrometer detector PMT/ Photodiode spectrometer->detector scope Oscilloscope (Lifetime) detector->scope Decay Curve computer Computer (Spectrum) detector->computer Intensity vs. λ

Caption: Experimental workflow for comparative fluorescence spectroscopy.

Part 4: Application-Specific Suitability

The choice between this compound and YAG is ultimately dictated by the intended application.

  • For High-Performance, Robust Applications (Lasers, Phosphors, Scintillators): YAG is the unequivocal choice. Its superior mechanical hardness, thermal conductivity, and chemical stability make it suitable for demanding environments where high optical power and long-term reliability are essential. [1][10][11]Applications include industrial cutting and welding, medical surgery, and military rangefinders. [4][10][11]

  • For Fundamental Spectroscopic Research and Education: this compound serves as an excellent pedagogical and research tool. [2]It allows for the study of lanthanide ions in a crystalline environment with low lattice phonon energies and a well-defined symmetry, providing clear, interpretable spectra. It is particularly valuable for:

    • Validating theoretical crystal field models.

    • Studying magnetic phenomena like EPR. [2] * Investigating subtle spectroscopic effects without the line broadening associated with more complex or disordered crystals.

Conclusion

This compound and YAG represent two extremes in the landscape of spectroscopic host materials. YAG is a technologically mature, high-performance material engineered for durability and efficiency, making it the backbone of numerous commercial applications. Its primary spectroscopic limitation is a relatively high phonon energy, which can be a non-issue for dopants like Nd³⁺ but problematic for others. This compound, while unsuitable for practical devices due to its physical fragility, remains an invaluable asset in the research laboratory. Its well-ordered structure and low-energy lattice vibrations provide a cleaner, more fundamental environment for probing the intricate electronic structures of lanthanide ions. The discerning researcher must therefore evaluate their primary objective: are they building a robust optical device or seeking to uncover fundamental physical principles? The answer to that question will determine whether the industrial workhorse (YAG) or the academic model system (this compound) is the more suitable choice.

References

  • Nd:YAG laser - Wikipedia. [Link]

  • Description And Common Usage About Nd:YAG - Laser Crylink. [Link]

  • Nd:YAG Lasers – Properties and Applications - AZoOptics. [Link]

  • What is a YAG Crystal? - CryLink. [Link]

  • Nd:YAG Laser Applications Across Various Industries - Laser Shutters and Optical Shutters. [Link]

  • Yttrium Aluminum Garnet. [Link]

  • Unit cell of YAG crystal. Green, white and red sites are occupied by... - ResearchGate. [Link]

  • Structure of YAG Crystals Doped/Substituted with Erbium and Ytterbium - ACS Publications. [Link]

  • A Detailed Summary of Nd:YAG Laser Crystal - SZLASER. [Link]

  • Raman spectrum of lanthanum ethyl sulphate nonahydrate. [Link]

  • Yttrium aluminium garnet - Wikipedia. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Lanthanum Ethylsulfate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development and advanced material science, the proper handling and disposal of specialized chemicals is a cornerstone of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe disposal of Lanthanum Ethylsulfate, ensuring the protection of laboratory personnel and the environment. While specific safety data for this compound is not extensively documented, this protocol is grounded in the established best practices for the disposal of lanthanide compounds and heavy metal waste, promoting a self-validating system of safety and compliance.

Understanding the Compound: Essential Safety Information

The primary directive for the disposal of lanthanum compounds is to treat them as hazardous waste and to dispose of the contents and container at an approved waste disposal facility.[2][4] This approach ensures compliance with environmental regulations and mitigates potential harm.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound and related lanthanum compounds for reference.

PropertyValueNotes
Chemical Formula C₆H₁₅LaO₁₂S₃[1]
Molecular Weight 514.3 g/mol [1]
Appearance Crystalline solid[1]
Acute Oral Toxicity (LD50) > 4991 mg/kg (Rat)Data for Lanthanum Sulfate[2]
Occupational Exposure Limits Not establishedGeneral practice is to minimize exposure.
Pre-Disposal Checklist: Preparing for Safe Disposal

Before initiating the disposal process, a thorough preparation is crucial to ensure a safe and efficient operation.

  • Consult Local Regulations : Always consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations regarding hazardous waste disposal. These regulations will provide specific requirements for your location.

  • Gather Necessary PPE : Ensure you have the following PPE readily available and in good condition:

    • Chemical safety goggles or a face shield.

    • Chemical-resistant gloves (nitrile or neoprene recommended).

    • A lab coat or chemical-resistant apron.

    • Closed-toe shoes.

    • In cases of potential dust generation, a NIOSH-approved respirator is necessary.

  • Prepare the Disposal Area : Designate a well-ventilated area, preferably within a chemical fume hood, for the handling and packaging of the waste.

  • Obtain Proper Waste Containers : Use only approved hazardous waste containers. These should be made of a material compatible with the waste, be leak-proof, and have a secure lid. For solid waste, heavy-duty, sealable plastic bags are also required.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the systematic procedure for the disposal of both solid this compound and solutions containing the compound.

3.1. Disposal of Solid this compound Waste

  • Segregation : Carefully separate the solid this compound waste from other laboratory waste streams. This includes contaminated items such as weighing papers, gloves, and pipette tips.

  • Packaging :

    • Place small quantities of contaminated disposable materials into a sealable, heavy-duty plastic bag.

    • For larger quantities of the pure compound or heavily contaminated items, use a designated, labeled, and sealable hazardous waste container.

    • Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.

  • Temporary Storage : Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup : Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the collection and final disposal of the waste.

3.2. Disposal of Liquid Waste Containing this compound

  • Collection : Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • pH Adjustment (if necessary) : For acidic or basic solutions, consult with your EHS department about neutralization procedures. In some cases, neutralization to a pH between 6 and 8 may be required before collection.

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the contents "this compound Solution," and the approximate concentration and volume.

  • Storage and Disposal : Store the container in the designated hazardous waste accumulation area and arrange for pickup by a certified hazardous waste disposal company.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Evacuate and Secure : Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.

  • Ventilate : Ensure the area is well-ventilated. If the spill is significant, use a chemical fume hood if possible.

  • Personal Protection : Before attempting to clean the spill, don the appropriate PPE as outlined in the pre-disposal checklist.

  • Containment and Cleanup :

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. Place the contaminated absorbent into a sealable hazardous waste container.

  • Decontamination : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your supervisor and your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_final Final Steps Consult_Regs Consult EHS & Regulations Gather_PPE Gather Appropriate PPE Consult_Regs->Gather_PPE Prep_Area Prepare Disposal Area Gather_PPE->Prep_Area Get_Containers Obtain Waste Containers Prep_Area->Get_Containers Segregate_Solid Segregate Solid Waste Get_Containers->Segregate_Solid Collect_Liquid Collect Liquid Waste Get_Containers->Collect_Liquid Package_Solid Package in Labeled Container Segregate_Solid->Package_Solid Store_Waste Store in Designated Area Package_Solid->Store_Waste Package_Liquid Package in Labeled Container Collect_Liquid->Package_Liquid Package_Liquid->Store_Waste Arrange_Pickup Arrange Professional Disposal Store_Waste->Arrange_Pickup

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a critical aspect of laboratory management. By following these established procedures, researchers and scientists can ensure a safe working environment, protect the ecosystem, and maintain compliance with all relevant regulations. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your facility.

References

  • EHSO. (2025-2026). Hazardous Waste - EHSO Manual. Retrieved from [Link]

  • Ames Laboratory. (n.d.). SDS Lanthanum. Retrieved from [Link]

  • Chemical Database. (n.d.). Lanthanum sulfate. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

Navigating the Safe Handling of Lanthanum Ethylsulfate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Guide for Laboratory Professionals

Core Principles of Protection: Understanding the Risks

Lanthanum compounds, including sulfates and chlorides, can cause skin, eye, and respiratory irritation. Although some sources state that certain lanthanum compounds are not considered hazardous under normal use conditions, it is crucial to adopt a cautious approach due to the lack of extensive toxicological data. Therefore, minimizing exposure through a combination of engineering controls and appropriate PPE is paramount.

A thorough risk assessment should be conducted before any procedure involving Lanthanum ethylsulfate. This assessment will inform the specific level of PPE required.

Essential Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended PPE for handling this compound, categorized by the area of protection.

Area of Protection Recommended PPE Rationale and Key Considerations
Eye Protection Chemical safety goggles or a face shield.To prevent contact with dust or splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin irritation upon contact. It is important to check the breakthrough time and permeation resistance of the gloves.
Body Protection A lab coat or other protective clothing.To prevent contact with skin. For larger quantities or when generating dust, a hooded coverall may be necessary.
Respiratory Protection A NIOSH-approved respirator is necessary when dust formation is likely.To prevent inhalation of dust particles that may cause respiratory irritation. The type of respirator (e.g., N95, half-face, or full-face) should be selected based on the potential for airborne concentrations.

Procedural Guidance: A Step-by-Step Approach to Safety

Pre-Operational Safety Checks
  • Verify Engineering Controls: Ensure that work is conducted in a well-ventilated area, preferably within a fume hood, especially when handling powders or creating solutions.

  • Inspect PPE: Before each use, thoroughly inspect all PPE for any signs of damage, such as cracks, tears, or discoloration.

  • Glove Check: Ensure gloves are of the correct material and thickness for handling this compound. Check the manufacturer's compatibility data.

Donning PPE: A Deliberate Sequence

PPE_Donning_Sequence cluster_donning Donning PPE Lab_Coat 1. Lab Coat Respirator 2. Respirator Lab_Coat->Respirator Goggles 3. Eye Protection Respirator->Goggles Gloves 4. Gloves Goggles->Gloves

A logical workflow for donning Personal Protective Equipment.

  • Body Protection: Put on a clean, buttoned lab coat.

  • Respiratory Protection: If required by your risk assessment, fit your respirator. Ensure a proper seal.

  • Eye Protection: Put on your chemical safety goggles. If a face shield is necessary, it should be worn over the goggles.

  • Hand Protection: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Safe Handling and Operational Plan
  • Handling Powders: When weighing or transferring solid this compound, do so in a fume hood to minimize dust inhalation. Use non-sparking tools if there is a flammability risk, although this is more associated with lanthanum metal than its salts.

  • Creating Solutions: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves. Do not eat, drink, or smoke in the laboratory.

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step to prevent cross-contamination.

PPE_Doffing_Sequence cluster_doffing Doffing PPE Gloves 1. Gloves Goggles 2. Eye Protection Gloves->Goggles Lab_Coat 3. Lab Coat Goggles->Lab_Coat Respirator 4. Respirator Lab_Coat->Respirator

A systematic process for removing Personal Protective Equipment.

  • Gloves: Remove gloves first, turning them inside out as you do to trap any contamination.

  • Eye Protection: Remove goggles or face shield.

  • Body Protection: Unbutton and remove your lab coat, folding the contaminated side inward.

  • Respiratory Protection: Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Procedures and Disposal

Spill Management:

In the event of a spill, ensure the area is well-ventilated. For solid spills, avoid raising dust. Carefully sweep or scoop the material into a labeled container for disposal. Do not use water for clean-up of lanthanum metal spills, as it can produce flammable hydrogen gas. While this is less of a concern for the ethylsulfate salt, minimizing the use of water is a good general precaution.

Disposal:

All waste containing this compound, including contaminated PPE, should be disposed of in accordance with federal, state, and local regulations. Do not flush down the drain or dispose of in general waste.

Conclusion: A Culture of Safety

Adherence to these PPE guidelines is not merely about compliance; it is about fostering a culture of safety and responsibility in the laboratory. By understanding the potential hazards and diligently applying these protective measures, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their work.

References

  • Ames Laboratory. (n.d.). SDS Lanthanum. Retrieved from [Link]

  • ESPI Metals. (n.d.). Lanthanum Chloride Safety Data Sheet. Retrieved from [Link]

  • ESPI Metals. (n.d.). Lanthanum Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n

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